molecular formula C139H210N42O43 B8083213 Galanin (1-30), human

Galanin (1-30), human

Cat. No.: B8083213
M. Wt: 3157.4 g/mol
InChI Key: CBSXZYWGVAQSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galanin (1-30), human is a useful research compound. Its molecular formula is C139H210N42O43 and its molecular weight is 3157.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[4-amino-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSXZYWGVAQSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H210N42O43
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3157.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and History of Human Galanin (1-30): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and initial characterization of human galanin (1-30). It details the pivotal experiments that led to its isolation and sequencing, outlines the fundamental signaling pathways it modulates, and presents key quantitative data from its early characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development who are interested in the foundational science of this important neuropeptide.

Introduction

Galanin is a widely expressed neuropeptide that plays a crucial role in a variety of physiological processes, including neurotransmission, hormone secretion, and pain perception.[1] First discovered in porcine intestine in 1983, its human counterpart was later identified and found to possess unique structural characteristics.[1] This guide focuses specifically on the discovery and history of the 30-amino acid, non-amidated form of human galanin, referred to as galanin (1-30).

The Discovery of Human Galanin (1-30)

The definitive identification and characterization of human galanin were published in 1991 by Schmidt and colleagues in the Proceedings of the National Academy of Sciences.[2] This seminal work laid the foundation for our understanding of the structure and function of galanin in humans.

Isolation from Human Pituitaries

The research team led by W.E. Schmidt isolated human galanin from a large pool of 280 postmortem human pituitaries.[2] The choice of tissue was significant, as galanin was known to be present in the pituitary gland of other species. The extraction process involved homogenization of the tissue in an acidic medium to preserve the peptide structure.

Purification through High-Performance Liquid Chromatography (HPLC)

A multi-step purification process utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) was employed to isolate human galanin to homogeneity. While the precise, detailed parameters from the original publication are not fully available, the general workflow involved a series of chromatographic separations with progressively shallower gradients of organic solvent (typically acetonitrile) to resolve the peptide of interest from a complex mixture of other pituitary-derived molecules. The purification was monitored by a radioreceptor assay, which detected fractions with galanin-like bioactivity.

Primary Structure Determination

The amino acid sequence of the purified peptide was determined by automated Edman degradation.[3] This classical protein sequencing method involves the stepwise removal and identification of amino acid residues from the N-terminus of the peptide.[4][5][6][7] The analysis revealed a 30-amino acid sequence, which was distinct from the 29-amino acid, C-terminally amidated galanin found in other species like pig, rat, and cow.[2]

Table 1: Physicochemical Properties of Human Galanin (1-30)

PropertyValueReference
Amino Acid Sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser[2]
Number of Residues 30[2]
C-terminus Non-amidated[2]
Molecular Mass 3156.1 Da[2]

Experimental Protocols

General Workflow for the Isolation and Sequencing of Human Galanin (1-30)

The following diagram outlines the key steps involved in the initial discovery of human galanin.

A simplified workflow for the discovery of human galanin (1-30).
Edman Degradation for Amino Acid Sequencing

Principle: The Edman degradation procedure sequentially removes one amino acid at a time from the amino terminus of a peptide.[3]

Methodology:

  • Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid), which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Cycling: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation. This process is repeated until the entire sequence is determined.

Galanin Receptors and Signaling Pathways

Human galanin (1-30) exerts its biological effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[8][9] These receptors are coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses.

Table 2: Human Galanin Receptors and Their Primary Signaling Pathways

ReceptorPrimary G Protein CouplingDownstream Signaling PathwayPrimary EffectReferences
GALR1 Gαi/oInhibition of Adenylyl CyclaseDecrease in intracellular cAMP[8][9]
GALR2 Gαq/11Activation of Phospholipase C (PLC)Increase in IP3 and intracellular Ca2+[8][10]
GALR3 Gαi/oInhibition of Adenylyl CyclaseDecrease in intracellular cAMP[8][9]
GALR1 and GALR3 Signaling Pathway

The activation of GALR1 and GALR3 by galanin leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).

The inhibitory signaling cascade of GALR1 and GALR3.
GALR2 Signaling Pathway

In contrast to GALR1 and GALR3, GALR2 is primarily coupled to the Gαq/11 family of G proteins. Its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium levels.

The stimulatory signaling cascade of GALR2.

Conclusion

The discovery of human galanin (1-30) as a 30-amino acid, non-amidated neuropeptide was a significant advancement in the field of neuroendocrinology. The pioneering work of Schmidt and colleagues not only elucidated its unique structure but also paved the way for subsequent research into its physiological roles and the signaling mechanisms of its receptors. A thorough understanding of this foundational history and the associated experimental methodologies is crucial for contemporary research and the development of novel therapeutics targeting the galanin system.

References

A Technical Guide to Human Galanin (1-30): Amino Acid Sequence, Structure, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the human galanin (1-30) neuropeptide, detailing its amino acid sequence, structural characteristics, and the intricate signaling pathways it governs through its receptors. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on the galaninergic system.

Human Galanin (1-30) Amino Acid Sequence and Structure

Human galanin is a 30-amino acid neuropeptide that plays a crucial role in a wide array of physiological and pathological processes.[1]

Amino Acid Sequence:

The primary amino acid sequence of human galanin (1-30) is as follows:

One-Letter CodeThree-Letter Code
GWTLNSAGYLLGPHAVGNHRSFSDKNGLTSGly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser

Structural Characteristics:

Human galanin (1-30) is a non-amidated peptide.[2] Structural studies, including Nuclear Magnetic Resonance (NMR) and cryo-electron microscopy (cryo-EM), have revealed key features of its conformation:

  • N-Terminal Region: The N-terminal portion of galanin (residues 1-17) is well-resolved when bound to its receptors and is crucial for high-affinity binding.[3] This region adopts an irregular helical structure.[4]

  • Overall Structure: When bound to its receptors, galanin predominantly forms an alpha-helical structure that lies nearly parallel to the cell membrane at the extracellular vestibule of the receptor, without deeply penetrating the receptor core.[3][5]

  • Flexibility: The C-terminus of the peptide exhibits a degree of flexibility.[4]

Cryo-EM structures of human galanin in complex with its receptors, GALR1 and GALR2, have provided significant insights into the molecular basis of their interaction.[5][6][7][8]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of human galanin with its receptors.

Table 1: Receptor Binding Affinities

LigandReceptorAssay TypeKi (nM)Kd (nM)Reference
Human Galanin (1-30)GalR1Radioligand Binding1[9]
Human Galanin (1-30)GalR2Radioligand Binding1[9]
Rat Galanin (125I-labeled)Rat Fundus StripsRadioligand Binding0.5[9]

Table 2: Functional Potencies

LigandReceptor/TissueAssay TypeEC50 (nM)IC50 (µM)Reference
Human Galanin (1-30)Rat Fundus StripsMuscle Contraction13.8 ± 1.6[9]
GalaninGALR1NanoBiT Assay (Zinc inhibition)47.2

Signaling Pathways

Galanin exerts its diverse physiological effects by activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors couple to different intracellular signaling cascades.

GALR1 Signaling Pathway

GALR1 primarily couples to inhibitory G proteins of the Gi/o family.[1][2] Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors. GALR1 can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

GALR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Galanin Galanin GALR1 GALR1 Galanin->GALR1 Gi_o Gαi/o GALR1->Gi_o Activates MAPK_ERK MAPK/ERK Pathway GALR1->MAPK_ERK Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response_Inhibitory Inhibitory Cellular Response PKA->Cellular_Response_Inhibitory

GALR1 Signaling Pathway
GALR2 Signaling Pathway

GALR2 exhibits more diverse signaling capabilities. It primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). GALR2 can also couple to Gi/o and G12/13 proteins and activate the MAPK/ERK pathway.

GALR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Galanin Galanin GALR2 GALR2 Galanin->GALR2 Gq_11 Gαq/11 GALR2->Gq_11 Activates MAPK_ERK MAPK/ERK Pathway GALR2->MAPK_ERK Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Excitatory Excitatory Cellular Response PKC->Cellular_Response_Excitatory

GALR2 Signaling Pathway
GALR3 Signaling Pathway

The signaling properties of GALR3 are less well-defined but are understood to be similar to GALR1. GALR3 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

GALR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Galanin Galanin GALR3 GALR3 Galanin->GALR3 Gi_o Gαi/o GALR3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response_Inhibitory Inhibitory Cellular Response PKA->Cellular_Response_Inhibitory

GALR3 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study galanin and its receptors.

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for a galanin receptor.

Objective: To determine the binding affinity (Ki) of an unlabeled ligand by its ability to compete with a radiolabeled ligand for binding to a galanin receptor.

Materials:

  • Cell membranes expressing the galanin receptor of interest (e.g., from transfected HEK293 cells).

  • Radiolabeled galanin analog (e.g., [125I]-galanin).

  • Unlabeled test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • Increasing concentrations of the unlabeled test compound or buffer for total binding.

    • A high concentration of unlabeled galanin for non-specific binding.

    • A fixed concentration of the radiolabeled ligand.

    • The cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the unlabeled test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes with Galanin Receptors Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Buffer - Unlabeled Ligand (or vehicle) - Radiolabeled Ligand - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Data_Analysis Calculate Ki from Competition Curve Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing Gi/o-coupled galanin receptors (GALR1 or GALR3).

Objective: To determine the potency (EC50) of a galanin analog in inhibiting adenylyl cyclase activity.

Materials:

  • Cells stably expressing GALR1 or GALR3 (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Forskolin.

  • Galanin or test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells in the appropriate microplate and allow them to adhere overnight.

  • Compound Addition: Pre-incubate the cells with increasing concentrations of galanin or the test compound for a specified time (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of cAMP production.

Inositol Phosphate (IP) Accumulation Assay

This protocol is for measuring the accumulation of inositol phosphates in response to the activation of Gq/11-coupled galanin receptors (GALR2).

Objective: To quantify the functional activity of GALR2 agonists by measuring the production of inositol phosphates.

Materials:

  • Cells stably expressing GALR2 (e.g., HEK293 or COS-7 cells).

  • Inositol-free medium supplemented with [3H]-myo-inositol.

  • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Galanin or test compounds.

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

  • Alternatively, commercially available non-radioactive IP-One HTRF assay kits can be used.

Procedure (Radiometric):

  • Labeling: Incubate the cells overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Washing: Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl, and then add increasing concentrations of the galanin agonist.

  • Incubation: Incubate for a specified time (e.g., 30-60 minutes) to allow for IP accumulation.

  • Extraction: Stop the reaction by adding a suitable acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

  • Chromatography: Separate the total inositol phosphates from free inositol using Dowex anion-exchange chromatography.

  • Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates as a function of the log concentration of the agonist and fit the data to determine the EC50.

MAPK/ERK Activation Assay

This protocol outlines a general method to detect the phosphorylation of ERK1/2 as a measure of MAPK pathway activation downstream of galanin receptors.

Objective: To determine if galanin receptor activation leads to the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the galanin receptor of interest.

  • Serum-free medium.

  • Galanin or test compounds.

  • Cell lysis buffer.

  • SDS-PAGE equipment.

  • Western blotting apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Starvation: Culture the cells to an appropriate confluency and then serum-starve them overnight to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with galanin or a test compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.

References

An In-Depth Technical Guide to Human Galanin (1-30)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, signaling pathways, and experimental methodologies related to human Galanin (1-30), a neuropeptide with significant implications in various physiological and pathological processes.

Core Data: Molecular Weight and Formula

Human Galanin (1-30) is a 30-amino acid peptide that plays a crucial role as a neuromodulator in the central and peripheral nervous systems.[1][2] Its fundamental molecular characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₃₉H₂₁₀N₄₂O₄₃[3][4][5]
Average Molecular Weight 3157.41 g/mol [4][5][6]
Monoisotopic Molecular Weight 3155.5536935 Da[3]
CAS Number 119418-04-1[4][5]

Galanin Signaling Pathways

Galanin exerts its diverse biological effects by activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1] These receptors couple to different intracellular signaling cascades, leading to varied cellular responses.

GALR1 and GALR3 Signaling

GALR1 and GALR3 primarily couple to inhibitory G proteins of the Gi/o family.[3][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][6][8] This pathway is associated with neuronal hyperpolarization and inhibition of neurotransmitter release.

GALR1_GALR3_Signaling Galanin Galanin (1-30) GALR1_3 GALR1 / GALR3 Galanin->GALR1_3 Binds Gi_o Gi/o Protein GALR1_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to

Galanin signaling via GALR1 and GALR3 receptors.
GALR2 Signaling

In contrast to GALR1 and GALR3, GALR2 predominantly couples to Gq/11 and Go proteins.[3][5][7][9] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][6][8] This leads to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). GALR2 can also couple to Gi to a lesser extent and activate the mitogen-activated protein kinase (MAPK) pathway.[9]

GALR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Galanin Galanin (1-30) GALR2 GALR2 Galanin->GALR2 Binds Gq_11 Gq/11 Protein GALR2->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->PLC Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Excitatory Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Galanin signaling via the GALR2 receptor.

Experimental Workflows and Protocols

The study of Galanin (1-30) and its receptors involves a variety of in vitro and in vivo experimental approaches. Below are representative workflows and detailed protocols for key assays.

Experimental Workflow: Characterizing a Novel Galanin Analog

This workflow outlines the typical steps involved in the preclinical characterization of a novel synthetic analog of Galanin.

Experimental_Workflow start Synthesize & Purify Novel Galanin Analog binding_assay In Vitro Receptor Binding Assay (e.g., NanoBRET) start->binding_assay functional_assay In Vitro Functional Assay (e.g., cAMP or Ca²⁺ flux) binding_assay->functional_assay cell_based_studies Cell-Based Studies (e.g., Neuronal Cultures) functional_assay->cell_based_studies in_vivo_pk In Vivo Pharmacokinetics & Biodistribution cell_based_studies->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics & Behavioral Models (e.g., Pain, Anxiety) in_vivo_pk->in_vivo_pd data_analysis Data Analysis & Lead Optimization in_vivo_pd->data_analysis

Workflow for the preclinical evaluation of a novel galanin analog.
Detailed Experimental Protocols

This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay to measure the binding of ligands to GALR1 in living cells.[6][8]

Objective: To determine the binding affinity (Kd) and kinetics of a test compound for the human GALR1.

Materials:

  • HEK293 cells expressing GALR1 tagged with HiBiT (a small subunit of NanoLuc® luciferase).

  • LgBiT protein (the large subunit of NanoLuc®).

  • NanoBRET™ tracer: A galanin-derived peptide conjugated to a fluorescent acceptor (e.g., BODIPY).

  • Furimazine (NanoLuc® substrate).

  • Test compounds (unlabeled galanin analogs).

  • Assay buffer (e.g., Opti-MEM).

  • White, opaque 96-well microplates.

  • Luminometer/plate reader capable of measuring BRET signals.

Methodology:

  • Cell Seeding: Seed HEK293-HiBiT-GALR1 cells into 96-well plates at a density of 2 x 10⁵ cells/mL and incubate overnight.

  • Tracer and Compound Preparation: Prepare serial dilutions of the test compound and a fixed concentration of the NanoBRET™ tracer in assay buffer.

  • Ligand Binding (Competition Assay):

    • To each well, add the serially diluted test compound or vehicle control.

    • Add the NanoBRET™ tracer to all wells.

    • Incubate at room temperature for 2 hours to reach binding equilibrium.

  • BRET Signal Detection:

    • Add the LgBiT protein and furimazine substrate to each well.

    • Immediately measure the donor emission (luciferase) and acceptor emission (fluorophore) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio as a function of the test compound concentration.

    • Fit the data to a one-site competition binding model to determine the IC₅₀, which can be converted to the inhibitory constant (Ki).

This protocol measures the ability of a galanin agonist to inhibit the production of cAMP in cells expressing GALR1 or GALR3.[5]

Objective: To determine the potency (EC₅₀) of a test compound in activating the Gi/o-coupled signaling pathway of GALR1 or GALR3.

Materials:

  • CHO or HEK293 cells stably expressing human GALR1 or GALR3.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (galanin analogs).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP detection kit.

Methodology:

  • Cell Seeding: Seed the GALR1- or GALR3-expressing cells into 96-well plates and grow to confluency.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of the test compound for 15-30 minutes.

  • cAMP Stimulation:

    • Add a fixed concentration of forskolin (typically the EC₈₀) to all wells except the negative control.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP kit manufacturer's instructions.

    • Perform the cAMP measurement using the chosen detection method.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage of inhibition as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

This protocol outlines a method to evaluate the antinociceptive properties of a galanin analog administered to rats with induced inflammation.[10][11]

Objective: To assess the ability of a test compound to alleviate inflammatory pain in vivo.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Carrageenan solution (e.g., 1% in sterile saline).

  • Test compound (galanin analog) dissolved in a suitable vehicle.

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test) and mechanical allodynia (e.g., von Frey filaments).

  • Intra-nucleus accumbens (NAc) or intrathecal cannulae (if central administration is desired).

Methodology:

  • Animal Acclimatization and Baseline Testing:

    • Acclimatize the rats to the testing environment and handling for several days.

    • Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to mechanical stimulation.

  • Induction of Inflammation:

    • Inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw.

  • Compound Administration:

    • At a predetermined time after carrageenan injection (e.g., 2-3 hours), administer the test compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or intracerebral).

  • Behavioral Testing:

    • At various time points after compound administration (e.g., 30, 60, 90, 120 minutes), re-assess the thermal paw withdrawal latency and mechanical paw withdrawal threshold in both the inflamed and contralateral paws.

  • Data Analysis:

    • Calculate the change in withdrawal latency/threshold from baseline for each animal.

    • Compare the responses in the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

    • A significant increase in withdrawal latency or threshold in the inflamed paw indicates an analgesic effect.

References

Biological functions of Galanin (1-30) in the central nervous system

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Functions of Galanin (1-30) in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galanin is a 29/30 amino acid neuropeptide widely expressed throughout the central nervous system (CNS), spinal cord, and gastrointestinal tract.[1][2][3] Within the CNS, it functions as a critical neuromodulator, often co-localized with classical neurotransmitters such as acetylcholine, serotonin, and norepinephrine.[2][4] Galanin predominantly exerts inhibitory, hyperpolarizing effects on neuronal activity and is implicated in a diverse array of physiological and pathological processes, including cognition, mood regulation, feeding, pain perception, and seizure control.[2][5][6] A key characteristic of the galaninergic system is its high inducibility in response to pathological insults; for instance, galanin expression can increase 10- to 100-fold following nerve injury, suggesting a significant role in neuroprotection and neuronal regeneration.[5][7]

Galanin Receptors in the Central Nervous System

The biological effects of Galanin (1-30) are mediated by three distinct G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[1][7] These receptors exhibit differential distribution throughout the CNS and can form homodimers or heterodimers with each other and other GPCRs, such as the serotonin 1A (5-HT1A) receptor, adding significant complexity to their signaling capabilities.[8][9]

  • GALR1 : This receptor is highly enriched in the nervous system, with significant expression in the prefrontal cortex, medial thalamus, and central amygdala.[7][10]

  • GALR2 : GALR2 has a broader distribution, found in both the brain and peripheral tissues.[7] Key CNS locations include the dentate gyrus, cerebellar cortex, and mammillary bodies.[10]

  • GALR3 : Expression of GALR3 is most prominently noted within the hypothalamus.[10]

Signaling Pathways of Galanin Receptors

Galanin binding initiates distinct intracellular signaling cascades depending on the receptor subtype, leading to either inhibitory or excitatory neuronal modulation.

  • GALR1 and GALR3 (Inhibitory Pathway) : These receptors couple to inhibitory Gαi/o proteins.[7][11] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[3][7][9] This cascade also promotes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a subsequent reduction in neurotransmitter release.[12]

  • GALR2 (Excitatory Pathway) : In contrast, GALR2 primarily couples to Gαq/11 proteins.[7][13] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[3][8] This process triggers the release of calcium from intracellular stores and activates protein kinase C (PKC), often leading to excitatory effects and activation of the mitogen-activated protein kinase (MAPK) pathway.[8][9][13]

Galanin_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GALR13 GALR1 / GALR3 Gi_o Gαi/o GALR13->Gi_o activates GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 activates GAL Galanin (1-30) GAL->GALR13 GAL->GALR2 AC Adenylyl Cyclase Gi_o->AC inhibits K_channel K+ Channel Activation Gi_o->K_channel activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Hyperpol Hyperpolarization (Inhibitory Effect) K_channel->Hyperpol PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Excitatory Excitatory Effects (e.g., MAPK activation) Ca_release->Excitatory PKC->Excitatory

Caption: Galanin receptor signaling pathways.

Core Biological Functions in the CNS

The galaninergic system modulates a wide spectrum of neurological functions, often with receptor-specific effects.

Epilepsy and Seizure Threshold

Galanin is predominantly recognized for its anticonvulsant properties.[7][13] Its expression is upregulated following seizures, and central administration of galanin has been shown to suppress seizures in various animal models, including those induced by pentylenetetrazole (PTZ), pilocarpine, and electrical kindling of the perforant path.[2][13] A missense mutation in the human galanin gene has been identified as a cause of temporal lobe epilepsy.[7][14] While GALR1 activation is strongly linked to anticonvulsant effects, the role of GALR2 is more complex, with some studies suggesting it may mediate neuroprotective effects while others indicate a potential pro-convulsant role under certain conditions.[4][14]

Mood Disorders: Depression and Anxiety

Given its co-localization with serotonin and noradrenaline, galanin is heavily implicated in mood regulation.[2][12] The system's influence is bidirectional and receptor-dependent. Activation of GALR1 and GALR3 is generally associated with pro-depressive and anxiogenic-like behaviors.[2] Conversely, stimulation of GALR2 has been shown to produce antidepressant and anxiolytic effects, making it a target of interest for novel therapeutic strategies.[2][15]

Galanin_Mood_Regulation cluster_receptors Receptor Activation cluster_outcomes gal Galanin Release in Limbic System galr13 GALR1 / GALR3 Activation gal->galr13 galr2 GALR2 Activation gal->galr2 dep Pro-Depressive & Anxiogenic Effects galr13->dep leads to anti_dep Antidepressant & Anxiolytic Effects galr2->anti_dep leads to

Caption: Logical relationship of galanin receptors in mood regulation.
Alzheimer's Disease and Cognition

In Alzheimer's disease (AD), galanin expression is markedly upregulated in the cholinergic neurons of the basal forebrain.[5] This observation has led to two competing hypotheses. The first posits that galanin's inhibitory actions on acetylcholine release exacerbate the cognitive deficits seen in AD.[2] The second, more recent hypothesis suggests that galanin upregulation is a compensatory neuroprotective mechanism that shields hippocampal neurons from amyloid toxicity and excitotoxic damage.[2]

Nociception and Pain Modulation

Galanin's role in pain processing is complex, exhibiting both pro- and anti-nociceptive effects that are dependent on the physiological state, site of action, and receptor subtype activated.[16] In naive animals, its effects can be dose-dependent. However, following peripheral nerve injury, galanin's function becomes predominantly anti-nociceptive.[16] At the spinal level, GALR1 activation is primarily associated with analgesia, whereas GALR2 activation on primary afferents can be pro-nociceptive.[14][16]

Feeding, Energy Homeostasis, and Neuroendocrine Function

Galanin is a significant regulator of homeostatic processes, including food and water intake.[1][6] It is highly expressed in hypothalamic nuclei critical for appetite control, such as the arcuate nucleus (ARC) and dorsomedial nucleus (DMH), where it modulates neuroendocrine functions related to energy balance.[10][13]

Quantitative Data Summary

The following tables summarize key quantitative data regarding galanin receptor binding and ligand potencies.

Table 1: Galanin Receptor (GALR) Characteristics

Receptor Subtype Primary G-Protein Coupling Key Downstream Signaling Effect Primary Functional Outcome
GALR1 Gαi/o[7][11] Inhibition of Adenylyl Cyclase, ↓cAMP, K+ Channel Activation[3][9][12] Neuronal Inhibition
GALR2 Gαq/11[7][13] Activation of Phospholipase C, ↑IP3, ↑DAG, ↑Ca2+[3][8] Neuronal Excitation

| GALR3 | Gαi/o[7][11] | Inhibition of Adenylyl Cyclase, ↓cAMP[3][9] | Neuronal Inhibition |

Table 2: Binding Affinities and Potencies of Galanin Ligands

Ligand Receptor Affinity (Ki / Kd) Potency (EC50 / IC50) Source
Human Galanin (1-30) GALR1 Sub-nanomolar - [17]
Human Galanin (1-30) GALR2 Sub-nanomolar to nanomolar - [17]
Human Galanin (1-30) GALR3 Tens of nanomolar - [17]
Galanin (general) GALRs Sub-nanomolar range - [7][18]
Galanin (1-30) GALR1 < 0.2 µM (Ki) - [19]
Galanin (1-15) GALR1 0.2 µM - 2.0 µM (Ki) - [19]
Tracer 5 (Galanin-derived) GALR1 - 33 ± 1.4 nM (EC50) [19]

| Zinc (Zn2+) | GALR1 | - | 47.2 µM (IC50) |[7][18] |

Experimental Protocols and Methodologies

Investigating the multifaceted roles of Galanin (1-30) requires a range of sophisticated experimental techniques, from in vivo behavioral models to in vitro molecular assays.

Experimental Workflow: In Vivo Seizure Model

A common workflow to assess the anticonvulsant effects of galanin involves inducing seizures in rodent models and observing the effects of galaninergic modulation.

Experimental_Workflow start Start: Study Anticonvulsant Effects of Galanin model 1. Induce Seizure Model (e.g., PTZ, Kainic Acid, Electrical Kindling) start->model treatment 2. Administer Treatment Groups - Vehicle (Control) - Galanin (1-30) - Receptor-specific Ligands model->treatment behavior 3. Behavioral Assessment - Seizure Scoring (e.g., Racine Scale) - Latency and Duration Measurement treatment->behavior ephys 4. Electrophysiological Recording (Optional: EEG) - Spike/Wave Discharge Analysis treatment->ephys analysis 5. Post-mortem Tissue Analysis - Histology (Neuronal Damage) - Immunohistochemistry (Protein Expression) - qPCR (Gene Expression) behavior->analysis ephys->analysis data 6. Data Analysis & Conclusion - Compare treatment vs. control - Determine receptor involvement analysis->data

Caption: Workflow for studying galanin's anticonvulsant effects.

Detailed Protocol: Kainic Acid-Induced Excitotoxicity Model [20]

  • Animal Subjects : Adult male Sprague-Dawley rats (250-300g) are housed under standard laboratory conditions.

  • Surgical Preparation : Animals are anesthetized, and a guide cannula is stereotaxically implanted for intracerebroventricular (i.c.v.) drug administration.

  • Treatment Administration : After a recovery period, animals are pre-treated via i.c.v. infusion with either vehicle, Galanin (1-30), or a selective GALR agonist/antagonist.

  • Seizure Induction : A subconvulsive dose of kainic acid is administered intraperitoneally to induce excitotoxic seizures.

  • Behavioral Monitoring : Seizure activity is continuously monitored and scored for severity for several hours post-injection using a standardized scale (e.g., the Racine scale).

  • Histological Analysis : Coronal brain sections are prepared and processed for Nissl staining to quantify neuronal cell loss, particularly in the CA1 and CA3 regions of the hippocampus, as an index of neuroprotection.[13]

Methodology: Live-Cell Receptor Binding Assay (NanoBRET™)[19]

This modern technique allows for the real-time measurement of ligand-receptor binding in living cells, offering an alternative to traditional radioligand assays.

  • Cell Line Generation : HEK293 cells are transiently or stably transfected with a plasmid encoding a galanin receptor (e.g., GALR1) fused to a small NanoLuc® luciferase tag (HiBiT).

  • Assay Preparation : Transfected cells are plated in a suitable microplate format. The assay buffer, containing the large NanoLuc® subunit (LgBiT) and a cell-impermeable substrate (furimazine), is added to the cells.

  • Tracer Development : A peptide ligand derived from galanin is covalently linked to a fluorescent acceptor molecule (e.g., BODIPY) to create a fluorescent tracer.

  • Binding Measurement : The fluorescent tracer is added to the cells. When the tracer binds to the HiBiT-tagged receptor, the NanoLuc® donor and fluorophore acceptor are brought into close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal that is measured with a plate reader.

  • Competitive Binding : To determine the binding affinity (Ki) of an unlabeled test compound, the assay is performed with a fixed concentration of the tracer and increasing concentrations of the test compound. The displacement of the tracer is measured, and the IC50 is used to calculate the Ki via the Cheng–Prusoff equation.[19]

Conclusion and Future Directions

Galanin (1-30) is a pleiotropic neuropeptide that plays a fundamental role in modulating the excitability and function of the central nervous system. Its actions, mediated through three distinct receptor subtypes with opposing signaling pathways, are integral to a wide range of behaviors and are significantly implicated in the pathophysiology of major neurological disorders, including epilepsy, depression, and Alzheimer's disease. The receptor-specific effects of galanin present a compelling opportunity for drug development. The creation of selective GALR1 antagonists may offer new avenues for antidepressant therapies, while GALR2 agonists could be explored for their potential neuroprotective and mood-stabilizing properties. Further research using subtype-selective ligands and advanced experimental models will be crucial to fully delineate the therapeutic potential of targeting the galaninergic system.

References

A Technical Guide to the Role of Galanin (1-30) in Neuroendocrine Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a 29/30-amino acid neuropeptide that is widely expressed throughout the central and peripheral nervous systems, gastrointestinal tract, and endocrine glands.[1][2] First isolated from the porcine intestine, galanin is a pleiotropic peptide implicated in a vast array of physiological processes, including nociception, cognition, feeding behavior, and neuroendocrine control.[1][3] It exerts its effects by binding to three distinct G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[4][5][6][7] This technical guide provides an in-depth examination of the role of the full-length peptide, Galanin (1-30), in regulating the major neuroendocrine axes. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways and interactions that underpin galanin's function.

Galanin Receptor Signaling Pathways

The diverse actions of galanin are mediated by its three receptor subtypes, which couple to different intracellular G proteins and trigger distinct downstream signaling cascades.[6]

  • GALR1 and GALR3: These receptors primarily couple to the Gi/o family of G proteins.[3] Activation of GALR1 or GALR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This pathway can also involve the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-sensitive Ca2+ channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[3]

  • GALR2: In contrast, GALR2 preferentially couples to Gq/11 proteins.[9] Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC).[8][9]

Both GALR1 and GALR2 can activate the mitogen-activated protein kinase (MAPK) pathway, albeit through different mechanisms. GALR1-mediated MAPK activation is dependent on Gβγ subunits, whereas GALR2 utilizes a PKC-dependent pathway.[8]

Galanin_Signaling cluster_intracellular Intracellular Space GALR1 GALR1 / GALR3 Gio Gαi/o GALR1->Gio Activates Gbg_i Gβγ GALR1->Gbg_i GALR2 GALR2 Gq11 Gαq/11 GALR2->Gq11 Activates Galanin Galanin (1-30) Galanin->GALR1 Galanin->GALR2 AC Adenylyl Cyclase Gio->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) Gio->K_channel Opens cAMP ↓ cAMP AC->cAMP MAPK1 MAPK Activation Gbg_i->MAPK1 PLC Phospholipase C Gq11->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC MAPK2 MAPK Activation PKC->MAPK2

Caption: Galanin receptor downstream signaling pathways.

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Galanin is a significant modulator of the HPA axis, the body's primary stress response system. Evidence indicates that galanin generally stimulates the central components of the HPA axis.[4][5]

  • Central Action: Galanin and its receptors are expressed in key hypothalamic areas like the paraventricular (PVN) and supraoptic nuclei.[4][5] Central administration of galanin stimulates the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to increased glucocorticoid (e.g., corticosterone in rats, cortisol in humans) secretion from the adrenal cortex.[4][5][10]

  • Adrenal Action: Galanin can also act directly on the adrenal gland. Investigations in rats show that galanin stimulates corticosterone secretion from adrenocortical cells via GALR1 and GALR2, which are coupled to the adenylate cyclase-protein kinase A (PKA) signaling cascade.[4][5] An indirect paracrine mechanism may also be involved, where galanin triggers the release of catecholamines from the adrenal medulla, which then act on β-adrenoceptors on adrenocortical cells to enhance corticosterone release.[4][5]

  • State-Dependent Effects: Interestingly, the role of galanin can be state-dependent. While it stimulates the HPA axis in the absence of stress, it can decrease stress responses following activation of the HPA axis, such as during morphine withdrawal.[10]

HPA_Axis cluster_adrenal Adrenal Gland Galanin Galanin Hypothalamus Hypothalamus (PVN) Galanin->Hypothalamus Stimulates (+) AdrenalCortex Adrenal Cortex Galanin->AdrenalCortex Direct Stimulation (+) AdrenalMedulla Adrenal Medulla Galanin->AdrenalMedulla Stimulates (+) CRH CRH Hypothalamus->CRH Releases AntPit Anterior Pituitary ACTH ACTH AntPit->ACTH Releases Glucocorticoids Glucocorticoids AdrenalCortex->Glucocorticoids Releases Catecholamines Catecholamines AdrenalMedulla->Catecholamines Releases CRH->AntPit Stimulates (+) ACTH->AdrenalCortex Stimulates (+) Glucocorticoids->Hypothalamus Negative Feedback (-) Glucocorticoids->AntPit Negative Feedback (-) Catecholamines->AdrenalCortex Paracrine Stimulation (+) GH_Axis cluster_hypo Hypothalamic Control Galanin Galanin GHRH_Neuron GHRH Neuron (Arcuate Nucleus) Galanin->GHRH_Neuron Stimulates (+) SS_Neuron Somatostatin (SS) Neuron (Periventricular Nucleus) Galanin->SS_Neuron Inhibits (-) (Postulated) AntPit Anterior Pituitary (Somatotropes) Galanin->AntPit Potentiates GHRH Action (+) Hypothalamus Hypothalamus GHRH GHRH GHRH_Neuron->GHRH Releases SS SS SS_Neuron->SS Releases GH GH AntPit->GH Releases GHRH->AntPit Stimulates (+) SS->AntPit Inhibits (-) Perifusion_Workflow start Start: Euthanize Rat (e.g., Proestrous Female) dissect Rapidly Dissect Anterior Pituitary start->dissect mince Mince Tissue into ~0.5 mm³ Fragments dissect->mince load Load Fragments into Perifusion Chambers mince->load equilibrate Equilibrate System (90-120 min) load->equilibrate basal Collect Basal Fractions (e.g., every 10 min) equilibrate->basal stimulate Switch to Medium with Test Substance(s) (Galanin +/- GnRH) basal->stimulate collect_stim Collect Stimulated Fractions stimulate->collect_stim washout Switch back to Basal Medium (Washout) collect_stim->washout collect_wash Collect Washout Fractions washout->collect_wash ria Quantify Hormone Levels in all Fractions via RIA collect_wash->ria end End: Analyze Data (Hormone Release Profile) ria->end

References

An In-depth Technical Guide to Human Galanin (1-30) as a Neuropeptide Transmitter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin is a 30-amino acid neuropeptide that plays a crucial role as a neuromodulator in the central and peripheral nervous systems.[1] Human Galanin (1-30) exerts its diverse physiological and pathological effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[2][3][4] This technical guide provides a comprehensive overview of human Galanin (1-30), detailing its signaling pathways, receptor interactions, and the experimental protocols used for its study. Quantitative data on binding affinities and functional potencies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to be a valuable resource for researchers and professionals involved in neuroscience research and the development of therapeutics targeting the galaninergic system.

Introduction to Human Galanin (1-30) and its Receptors

Human Galanin (1-30) is a neuropeptide widely expressed in the brain, spinal cord, and gut.[2] It is involved in a myriad of biological functions, including nociception, sleep-wake regulation, cognition, feeding, mood regulation, and neuroprotection.[2][5] The diverse actions of galanin are mediated by its three receptor subtypes, GALR1, GALR2, and GALR3, which exhibit distinct tissue distribution and couple to different intracellular signaling cascades.[3][6]

  • GALR1: Predominantly coupled to the inhibitory Gαi/o pathway, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • GALR2: Primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][6] It can also couple to other G proteins.

  • GALR3: Similar to GALR1, it mainly couples to the Gαi/o pathway, resulting in the inhibition of adenylyl cyclase.[6]

The distinct signaling pathways activated by each receptor subtype are fundamental to the multifaceted physiological roles of galanin.

Signaling Pathways of Human Galanin (1-30)

The binding of human Galanin (1-30) to its receptors initiates a cascade of intracellular events that ultimately modulate neuronal activity and other cellular functions. The primary signaling pathways for each receptor are detailed below.

GALR1 and GALR3 Signaling Pathway

Activation of GALR1 and GALR3 by Galanin (1-30) leads to the inhibition of neuronal activity. This is primarily achieved through the Gαi/o pathway, which has two main downstream effects: inhibition of adenylyl cyclase and modulation of ion channel activity.

GALR1_GALR3_Signaling Galanin Galanin (1-30) GALR1_3 GALR1 / GALR3 Galanin->GALR1_3 Binds to G_protein Gαi/o βγ GALR1_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) GIRK GIRK Channels G_protein->GIRK Activates (Gβγ) Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Modulates K_efflux K⁺ Efflux GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition

GALR1/GALR3 inhibitory signaling pathway.
GALR2 Signaling Pathway

In contrast to GALR1 and GALR3, GALR2 activation is primarily coupled to the Gαq/11 pathway, which stimulates phospholipase C and leads to an increase in intracellular calcium, often resulting in neuronal excitation.

GALR2_Signaling Galanin Galanin (1-30) GALR2 GALR2 Galanin->GALR2 Binds to G_protein Gαq/11 βγ GALR2->G_protein Activates PLC Phospholipase C G_protein->PLC Activates (Gαq/11) PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release ↑ [Ca²⁺]i ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PKC->Cellular_Response Phosphorylates Targets

GALR2 excitatory signaling pathway.

Quantitative Data on Human Galanin (1-30)

The following tables summarize the binding affinities and functional potencies of human Galanin (1-30) for its receptors. These values are essential for understanding the pharmacological profile of this neuropeptide.

Table 1: Binding Affinity of Human Galanin (1-30) for Human Galanin Receptors
ReceptorBinding Affinity (Ki)Reference
GALR1~1 nM[7]
GALR2~1 nM[7]
GALR3High Affinity (exact Ki not consistently reported)[7]

Note: Binding affinities can vary depending on the experimental system and conditions.

Table 2: Functional Potency of Human Galanin (1-30) at Human Galanin Receptors
ReceptorFunctional AssayPotency (EC50/IC50)Reference
GALR1cAMP InhibitionNot consistently reported
GALR2Intracellular Ca²⁺ Mobilization~25 nM[8]
GALR3cAMP InhibitionNot consistently reported

Note: Functional potency values are highly dependent on the specific assay and cell type used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of human Galanin (1-30) with its receptors and the subsequent signaling events.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled human Galanin (1-30) for its receptors by measuring the displacement of a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing the target galanin receptor. B Incubate membranes with a fixed concentration of radiolabeled galanin (e.g., ¹²⁵I-Galanin). A->B C Add increasing concentrations of unlabeled human Galanin (1-30). B->C D Incubate to allow binding to reach equilibrium. C->D E Separate bound from free radioligand by rapid filtration. D->E F Measure radioactivity of the filters using a gamma counter. E->F G Plot the percentage of specific binding against the log concentration of unlabeled ligand. F->G H Calculate the IC50 and Ki values. G->H

Workflow for a radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells (e.g., HEK293, CHO) stably or transiently expressing the human galanin receptor of interest (GALR1, GALR2, or GALR3).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes to the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Add a fixed concentration of radiolabeled galanin (e.g., [¹²⁵I]-human Galanin).

    • Add increasing concentrations of unlabeled human Galanin (1-30) or other competing ligands.

    • For non-specific binding determination, include wells with a high concentration of unlabeled galanin.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a buffer using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is designed to measure the ability of human Galanin (1-30) to inhibit adenylyl cyclase activity via GALR1 and GALR3.

Experimental Workflow:

cAMP_Assay_Workflow A Seed cells expressing GALR1 or GALR3 in a 96-well plate. B Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. A->B C Add increasing concentrations of human Galanin (1-30). B->C D Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. C->D E Incubate for a specified time. D->E F Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA). E->F G Plot the cAMP concentration against the log concentration of human Galanin (1-30). F->G H Calculate the IC50 value. G->H

Workflow for a cAMP functional assay.

Detailed Methodology:

  • Cell Culture:

    • Seed cells expressing GALR1 or GALR3 into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS or serum-free medium).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add increasing concentrations of human Galanin (1-30).

    • Immediately add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control.

    • Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF®, ELISA, or LANCE®).

    • Measure the cAMP levels according to the kit instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the galanin concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of GALR2 by human Galanin (1-30).

Experimental Workflow:

Calcium_Assay_Workflow A Seed cells expressing GALR2 in a black-walled, clear-bottom 96-well plate. B Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). A->B C Wash the cells to remove extracellular dye. B->C D Measure the baseline fluorescence. C->D E Add increasing concentrations of human Galanin (1-30). D->E F Monitor the change in fluorescence over time using a fluorescence plate reader or microscope. E->F G Plot the peak fluorescence response against the log concentration of human Galanin (1-30). F->G H Calculate the EC50 value. G->H

Workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

  • Cell Preparation:

    • Seed cells expressing GALR2 in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

    • Wash the cells with assay buffer to remove excess extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR®, FlexStation®) or a fluorescence microscope equipped for live-cell imaging.

    • Measure the baseline fluorescence for a short period.

    • Add increasing concentrations of human Galanin (1-30) to the wells.

    • Immediately begin monitoring the fluorescence intensity over time.

  • Data Analysis:

    • For each concentration, determine the peak fluorescence response relative to the baseline.

    • Plot the peak response against the logarithm of the galanin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Human Galanin (1-30) is a neuropeptide with significant and diverse functions in the nervous system, mediated through its three receptor subtypes. A thorough understanding of its signaling pathways and the ability to quantify its interactions with its receptors are crucial for advancing our knowledge of its physiological roles and for the development of novel therapeutics for a range of neurological and psychiatric disorders. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals working on the galaninergic system.

References

Mechanism of action of Galanin (1-30) on GalR1 and GalR2 receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Galanin (1-30) on GalR1 and GalR2 Receptors

Introduction

Galanin is a 30-amino acid neuropeptide that plays a crucial role as a neuromodulator in the central and peripheral nervous systems.[1] It exerts its diverse biological effects, including regulation of neurotransmitter release, pain perception, and energy metabolism, by interacting with a family of G protein-coupled receptors (GPCRs).[2][3][4] This guide focuses on the two primary galanin receptor subtypes, GalR1 and GalR2, providing a detailed examination of their distinct mechanisms of action upon binding with the endogenous ligand, human Galanin (1-30). Understanding these differential signaling pathways is critical for researchers, scientists, and drug development professionals aiming to design targeted therapeutics for a variety of neurological and metabolic disorders.

Galanin (1-30) Binding Affinity for GalR1 and GalR2

Human Galanin (1-30) is a high-affinity agonist for both GalR1 and GalR2 receptors.[5][6] The binding kinetics have been characterized through various studies, primarily utilizing radioligand binding assays. The affinity is typically expressed in terms of the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

ReceptorLigandParameterValue (nM)Cell LineReference
GalR1 Human Galanin (1-30)Ki~1.0-[5][6]
GalR2 Human Galanin (1-30)Ki~1.0-[5][6]
GalR2 Human Galanin (1-30)Ki0.86 ± 0.12COS-7[7]
GalR2 [125I]galaninKd0.24 ± 0.06COS-7[7]

GalR1 Receptor Signaling Pathway

The Galanin Receptor 1 (GalR1) is predominantly coupled to the inhibitory G protein, Gi/o.[2][4][8] Activation of GalR1 by Galanin (1-30) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][9] The reduction in cAMP levels subsequently affects downstream effectors such as Protein Kinase A (PKA).

Furthermore, GalR1 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[9][10] This stimulation is sensitive to pertussis toxin, indicating it is mediated by the βγ-subunits released from the Gi/o protein.[9][10]

GalR1_Signaling GalR1 GalR1 Gi Gαi/o GalR1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma Releases MAPK_pathway MAPK Pathway (ERK1/2) G_beta_gamma->MAPK_pathway Activates Galanin Galanin (1-30) Galanin->GalR1 ATP ATP Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response Leads to MAPK_pathway->Cellular_Response Leads to

Caption: GalR1 signaling pathway upon activation by Galanin (1-30).

GalR2 Receptor Signaling Pathway

In contrast to the singular pathway of GalR1, the Galanin Receptor 2 (GalR2) exhibits more complex signaling by coupling to multiple G proteins, primarily Gq/11 and to a lesser extent, Gi/o.[9][11][12] This dual coupling allows GalR2 to activate two independent signal transduction pathways simultaneously.[1]

  • Gq/11 Pathway : The primary signaling mechanism for GalR2 is through the Gq/11 protein.[1][11] Upon activation, Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration.[1][12] DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC).[11][13]

  • Gi/o Pathway : GalR2 can also couple to Gi/o proteins, leading to a modest inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[9][14]

Similar to GalR1, GalR2 activation also leads to the stimulation of the MAPK pathway. However, this activation is mediated through a PKC-dependent mechanism, consistent with its coupling to Gq/11.[9][15]

GalR2_Signaling GalR2 GalR2 Gq Gαq/11 GalR2->Gq Activates Gi Gαi/o GalR2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Galanin Galanin (1-30) Galanin->GalR2 PIP2 PIP2 Ca2 ↑ [Ca2+]i IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis) PKC->Cellular_Response Leads to ATP ATP cAMP->Cellular_Response Contributes to

Caption: GalR2 signaling pathways upon activation by Galanin (1-30).

Experimental Protocols

The characterization of the Galanin (1-30) interaction with GalR1 and GalR2 relies on a suite of standardized in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of unlabeled Galanin (1-30) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Cells stably or transiently expressing GalR1 or GalR2 are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.[16]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [125I]galanin or [3H]Galanin) and varying concentrations of unlabeled Galanin (1-30).[16][17][18]

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[17]

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[17][18]

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[17]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[18]

cAMP Assay (for Gi and Gs coupling)

This functional assay measures the ability of Galanin (1-30) to modulate the intracellular levels of cAMP, indicating receptor coupling to Gi (inhibition) or Gs (stimulation) proteins.

Methodology:

  • Cell Culture: Cells expressing GalR1 or GalR2 are seeded in 96- or 384-well plates.[19]

  • Stimulation: For Gi-coupled receptors like GalR1 and GalR2, the cells are first treated with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.[9][20] Immediately after, varying concentrations of Galanin (1-30) are added.[19]

  • Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at room temperature to allow for receptor activation and modulation of cAMP production.[19]

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence (e.g., cAMP-Glo™).[21][22][23][24] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Data are plotted to generate a dose-response curve from which the EC50 (for stimulation) or IC50 (for inhibition) value is calculated.

Calcium Imaging Assay (for Gq coupling)

This assay is specific for Gq-coupled receptors like GalR2 and measures the transient increase in intracellular calcium concentration upon receptor activation.

Methodology:

  • Cell Preparation and Dye Loading: Cells expressing GalR2 are seeded on a suitable plate (e.g., black-walled, clear-bottom 96-well plates). The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration (e.g., 1 hour at 37°C).[25][26]

  • Baseline Measurement: The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR or FDSS). The baseline fluorescence is measured for a short period.[25]

  • Compound Addition: Varying concentrations of Galanin (1-30) are added to the wells.

  • Kinetic Reading: The fluorescence intensity is continuously monitored in real-time to capture the transient increase in intracellular calcium.[25][27]

  • Data Analysis: The change in fluorescence intensity over baseline is calculated. These values are used to generate a dose-response curve and determine the EC50 value for Galanin (1-30)-induced calcium mobilization.[27]

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity BindingAssay Radioligand Binding Assay Ki_Kd Determine Ki / Kd BindingAssay->Ki_Kd analysis Data Analysis & Interpretation Ki_Kd->analysis cAMP_Assay cAMP Assay EC50_IC50 Determine EC50 / IC50 cAMP_Assay->EC50_IC50 Ca_Assay Calcium Imaging Assay Ca_Assay->EC50_IC50 EC50_IC50->analysis start GPCR Target (GalR1 or GalR2) start->BindingAssay start->cAMP_Assay start->Ca_Assay

Caption: A generalized experimental workflow for GPCR characterization.

Conclusion

Galanin (1-30) activates GalR1 and GalR2 receptors with high affinity, but triggers distinct intracellular signaling cascades. GalR1 exclusively couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[9] In contrast, GalR2 demonstrates promiscuous coupling to both Gq/11 and Gi/o proteins.[9][11] This allows it to primarily signal through the PLC-IP3-Ca2+ pathway while also causing a modest inhibition of cAMP production.[1][9] These differential signaling profiles are fundamental to the diverse and sometimes opposing physiological functions mediated by these two receptor subtypes. A thorough understanding of these mechanisms, validated through the experimental protocols outlined, is essential for the rational design of selective GalR1 or GalR2 modulators for therapeutic applications.

References

The Inhibitory Role of Galanin (1-30) on Insulin Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin, a widely distributed neuropeptide, plays a significant role in various physiological processes, including the modulation of hormone secretion. The full-length peptide, Galanin (1-30) in humans, has been identified as a potent inhibitor of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This inhibitory action presents a complex interplay of signaling events, making Galanin and its receptors potential therapeutic targets for metabolic diseases. This technical guide provides an in-depth overview of the physiological effects of Galanin (1-30) on insulin release, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Effects of Galanin on Insulin Secretion

The inhibitory effect of Galanin on insulin secretion has been quantified in various experimental models. The following tables summarize the key quantitative data from published studies.

Model System Galanin Species Parameter Value Reference
RINm5F cellsHuman, Porcine, RatED50 for inhibition of GSIS< 1 nM[1][2]
RIN5AH cellsPorcineInhibition of insulin release (at 1 µM)43%[3]
RIN5AH cellsPorcineSignificant inhibition of insulin release≥ 0.1 nM[3]
Isolated Dog PancreasPorcineLowest concentration for significant insulin suppression10⁻¹¹ mol/l[4]
Rat Insulinoma (RINm5F) CellsPorcineHalf-maximum activation of ⁸⁶Rb⁺ efflux1.6 nM[5]

Table 1: Potency and Efficacy of Galanin in Inhibiting Insulin Secretion

Model System Experimental Condition Effect of Galanin Reference
Perfused Rat PancreasUnstimulatedMarked inhibition of insulin release[6]
Perfused Rat PancreasGlucose (11 mM) stimulatedInhibition of insulin response[6]
Perfused Rat PancreasTolbutamide (100 mg/liter) stimulatedInhibition of insulin response[6]
Perfused Rat PancreasArginine (5 mM) stimulatedInhibition of insulin response[6]
Isolated IsletsForskolin (1 µM) stimulatedInhibition of insulin secretion[7]
Isolated IsletsDibutyryl cyclic AMP (1 mM) stimulatedInhibition of insulin secretion[7]
Isolated IsletsTPA (0.1 µM) stimulatedInhibition of insulin secretion[7]

Table 2: Inhibitory Effects of Galanin under Various Stimulatory Conditions

Key Experimental Protocols

Understanding the methodologies used to investigate the effects of Galanin is crucial for reproducing and building upon existing research. This section details common experimental protocols.

In Vitro Insulin Secretion Assay from Pancreatic Islets

This protocol is used to measure the direct effect of Galanin on insulin secretion from isolated pancreatic islets.

  • Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats, mice) by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).

  • Islet Culture and Pre-incubation: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Before the experiment, islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

  • Static Incubation: Groups of islets (typically 5-10) are then incubated in KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without varying concentrations of Galanin (1-30) for a defined period (e.g., 60 minutes).

  • Sample Collection and Analysis: After incubation, the supernatant is collected to measure secreted insulin, and the islets can be lysed to determine the total insulin content. Insulin concentrations are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Cell Culture and Insulin Release from Insulinoma Cell Lines (e.g., RINm5F)

Insulin-secreting cell lines provide a homogenous and readily available model system.

  • Cell Culture: RINm5F cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

  • Secretion Assay: Cells are seeded in multi-well plates. Prior to the assay, the culture medium is replaced with a low-glucose buffer for a pre-incubation period. Subsequently, cells are incubated with a high-glucose buffer in the presence or absence of Galanin (1-30) for a specified time.

  • Insulin Measurement: The supernatant is collected, and insulin levels are quantified using RIA or ELISA.

Electrophysiological Recordings

Patch-clamp techniques are employed to study the effects of Galanin on ion channel activity in β-cells.

  • Cell Preparation: Pancreatic β-cells are either freshly isolated from islets or from cultured insulinoma cell lines.

  • Patch-Clamp Configurations:

    • Whole-cell configuration: To measure macroscopic currents, such as voltage-gated Ca²⁺ currents and ATP-sensitive K⁺ (KATP) currents. The cell membrane is ruptured to allow direct electrical access to the cell interior.

    • Cell-attached configuration: To record single-channel currents without disrupting the intracellular environment.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Analysis software is used to measure current amplitudes, kinetics, and channel open probability.

Signaling Pathways of Galanin-Mediated Insulin Inhibition

Galanin exerts its inhibitory effect on insulin secretion through a G-protein coupled receptor (GPCR)-mediated signaling cascade. The primary receptors involved are GalR1 and GalR3, which couple to inhibitory G-proteins (Gi/Go).[8] The activation of these pathways leads to a series of downstream events that ultimately curtail insulin exocytosis.

G-Protein Coupling and Downstream Effectors

Upon binding of Galanin to its receptor, the associated heterotrimeric G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. Both subunits can modulate the activity of downstream effector molecules. Specifically, the Go2 G-protein has been shown to be a major transducer for the inhibitory regulation of insulin secretion by galanin.[9]

G_Protein_Coupling Galanin Galanin GalR Galanin Receptor (GalR1/GalR3) Galanin->GalR Binds G_protein Gi/Go Protein (αβγ) GalR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates

Caption: Galanin binding and G-protein activation.

Modulation of Adenylyl Cyclase and cAMP Levels

The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[10][11] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] Since cAMP is a key potentiator of insulin secretion, its reduction contributes to the overall inhibitory effect of Galanin.

Adenylyl_Cyclase_Pathway G_alpha Gαi AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Insulin_Exocytosis Insulin Exocytosis cAMP->Insulin_Exocytosis Potentiates

Caption: Inhibition of the adenylyl cyclase/cAMP pathway.

Regulation of Ion Channel Activity

Galanin significantly alters the electrical activity of β-cells by modulating key ion channels, primarily through the action of the Gβγ subunit, leading to membrane hyperpolarization and reduced Ca²⁺ influx.

  • Activation of KATP Channels: Galanin activates ATP-sensitive potassium (KATP) channels, leading to an efflux of K⁺ ions.[5][12][13] This causes hyperpolarization of the β-cell membrane.

  • Inhibition of Voltage-Gated Ca²⁺ Channels (VGCCs): The hyperpolarization moves the membrane potential away from the threshold required to open voltage-gated Ca²⁺ channels. Furthermore, Galanin can directly inhibit L-type Ca²⁺ channels.[14] Both mechanisms lead to a decrease in the influx of Ca²⁺, a critical trigger for insulin granule exocytosis.[7][15]

Ion_Channel_Modulation G_betagamma Gβγ KATP KATP Channel G_betagamma->KATP Activates VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Directly inhibits Hyperpolarization Hyperpolarization KATP->Hyperpolarization Leads to Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduces Hyperpolarization->VGCC Inhibits opening Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Inhibits

Caption: Galanin-mediated modulation of ion channels.

Integrated Signaling Pathway

The following diagram illustrates the comprehensive signaling pathway through which Galanin (1-30) inhibits insulin release from pancreatic β-cells.

Galanin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Galanin Galanin GalR GalR1/3 Galanin->GalR G_protein Gi/Go GalR->G_protein G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma KATP KATP Channel Hyperpolarization Hyperpolarization KATP->Hyperpolarization K⁺ efflux VGCC VGCC Ca_influx ↓ [Ca²⁺]i VGCC->Ca_influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC G_betagamma->KATP G_betagamma->VGCC Insulin_Exocytosis ↓ Insulin Secretion cAMP->Insulin_Exocytosis Hyperpolarization->VGCC Ca_influx->Insulin_Exocytosis

Caption: Integrated pathway of Galanin's inhibitory action.

Conclusion

Galanin (1-30) is a potent endogenous inhibitor of insulin secretion, acting through a multifaceted signaling pathway initiated by the activation of Gi/Go-coupled receptors on pancreatic β-cells. Its inhibitory effects are mediated by the suppression of the adenylyl cyclase/cAMP pathway and the modulation of key ion channels, leading to membrane hyperpolarization and a reduction in intracellular calcium levels. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols presented in this guide, is essential for researchers and professionals in the field of metabolic disease and drug development. Further elucidation of the specific roles of Galanin receptor subtypes and their downstream signaling components will be critical in evaluating their potential as therapeutic targets for conditions such as diabetes and obesity.

References

The Role of Human Galanin (1-30) in Pain Modulation and Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galanin, a 30-amino acid neuropeptide in humans, plays a complex and multifaceted role in the modulation of pain and nociception. Predominantly acting through three G-protein coupled receptors (GalR1, GalR2, and GalR3), its effects are highly dependent on the physiological context, receptor subtype activated, and local concentration. Under normal physiological conditions, galanin's role in pain processing is minor. However, following peripheral nerve injury or inflammation, its expression is dramatically upregulated in dorsal root ganglion (DRG) neurons, suggesting a crucial role in pathological pain states.[1][2][3][4] This guide provides an in-depth analysis of galanin's mechanisms, a summary of key experimental findings, and a detailed look at the signaling pathways and protocols relevant to research and drug development in this field.

Galanin and its Receptors: A Dichotomous System

Human galanin (1-30) exerts its influence through at least three receptor subtypes with distinct signaling mechanisms and physiological outcomes.[5]

  • GalR1: Primarily coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][5] This cascade results in membrane hyperpolarization and a general inhibitory effect on neuronal excitability. The antinociceptive effects of galanin, particularly in chronic pain states, are largely attributed to GalR1 activation.[4][6][7]

  • GalR2: Exhibits dual coupling capabilities. It can couple to Gi/o proteins, similar to GalR1, but it preferentially signals through Gq/11 proteins.[3][5][8] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), promoting neuronal excitability.[3][9][10] The pronociceptive effects observed with low concentrations of galanin are mediated by GalR2.[3][4][6]

  • GalR3: Also couples to Gi/o proteins, leading to inhibitory effects similar to GalR1.[5] Its expression is less prominent in the central nervous system areas critical for pain processing compared to GalR1 and GalR2, and its specific role in nociception is less well-defined.[11]

Signaling Pathways in Pain Modulation

The opposing effects of galanin are rooted in the distinct intracellular cascades initiated by GalR1 and GalR2 activation.

GalR1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR1 GalR1 Galanin->GalR1 G_protein Gi/o GalR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel (K+) G_protein->GIRK opens cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpolarization K+ efflux cAMP->Hyperpolarization decreased levels contribute to

Caption: GalR1 receptor inhibitory signaling pathway.

GalR2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR2 GalR2 Galanin->GalR2 Gq_protein Gq/11 GalR2->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Excitability Increased Neuronal Excitability Ca2->Excitability PKC->Excitability

Caption: GalR2 receptor excitatory signaling pathway.

Mechanism of Action in Pain States

A Dual, Concentration-Dependent Role

Galanin's effect on nociception is biphasic and dose-dependent.[4]

  • Pronociceptive (Low Doses): At low concentrations, intrathecal administration of galanin facilitates spinal nociceptive reflexes and can induce allodynia-like behaviors in naive animals.[4][6][7] This effect is mediated by the activation of GalR2 receptors, leading to increased neuronal excitability.[3][6]

  • Antinociceptive (High Doses): At higher concentrations, galanin produces a dose-dependent inhibitory effect, increasing the threshold for pain responses in models of inflammatory and neuropathic pain.[4][6][12] This analgesic action is primarily mediated by the activation of inhibitory GalR1 receptors.[6][7]

Plasticity in Pathological Pain

Following peripheral nerve injury or inflammation, the galaninergic system undergoes significant neuroplastic changes that enhance its antinociceptive capacity.

  • Galanin Upregulation: Nerve damage triggers a dramatic increase (up to 120-fold) in galanin synthesis and expression in small- to medium-sized DRG neurons.[1][2][3][13]

  • Receptor Expression Shift: Concurrently, there is a downregulation of GalR1 mRNA and an upregulation of GalR2 mRNA in the DRG and spinal dorsal horn.[1][4] While the upregulation of pronociceptive GalR2 seems counterintuitive to analgesia, the massive increase in the galanin peptide itself appears to be the dominant factor, leading to a net inhibitory effect likely through GalR1 on postsynaptic dorsal horn neurons.[6][14]

Interaction with the Opioid System

A significant body of evidence points to a functional interaction between the galaninergic and opioid systems in pain modulation.

  • Synergistic Analgesia: Intrathecal galanin potentiates the analgesic effects of morphine.[7][14] This synergy suggests that co-administration could allow for lower, more effective doses of opioids, potentially reducing side effects.

  • Mu-Opioid Receptor Involvement: The antinociceptive effect of galanin can be attenuated by the general opioid antagonist naloxone and, more specifically, by the µ-opioid receptor antagonist β-funaltrexamine (β-FNA).[15][16] This indicates that galanin's analgesic action, at least in part, involves the activation of µ-opioid receptors.[16] This interaction has been observed at both the spinal and supraspinal levels, including in the arcuate nucleus of the hypothalamus (ARC) and the periaqueductal gray (PAG).[14][15]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key rodent studies, demonstrating the dose-dependent and context-specific effects of galanin and its analogs.

Table 1: Effects of Intrathecally Administered Galanin and Analogs on Pain Behavior

Compound Animal Model Pain Modality Dose Effect Receptor Target Reference
Galanin (rat) Naive Rat Mechanical 25 ng/0.5 µl/h (infusion) Decrease in withdrawal threshold (Allodynia) GalR2 [6]
Galanin (rat) Naive Rat Thermal (Tail Flick) 0.65-6.5 nmol Dose-dependent increase in reaction time Not specified [17]
Galanin (rat) Carrageenan Inflammation Thermal/Mechanical Not specified Increased withdrawal latency/threshold Opioid-dependent [18]
Galanin (rat) Sciatic Nerve Ligation Thermal/Mechanical 3 nmol Increased withdrawal latency Mu-Opioid dependent [16]
AR-M1896 Naive Rat Mechanical/Cold 25 ng/0.5 µl/h (infusion) Decrease in withdrawal threshold (Allodynia) GalR2 Agonist [6]
AR-M961 Neuropathic Rat (Allodynic) Mechanical High dose (i.t. injection) Dose-dependent increase in withdrawal threshold GalR1/GalR2 Agonist [6]

| M1145 | Carrageenan Inflammation | Thermal/Mechanical | 0.1, 1, or 2 nmol | Dose-dependent increase in withdrawal latency/threshold | GalR2 Agonist |[9] |

Table 2: Effects of Galanin Receptor Antagonists

Antagonist Animal Model Pain Modality Effect on Galanin-Induced Analgesia Receptor Target Reference
M871 Carrageenan Inflammation Thermal/Mechanical Partially blocked galanin-induced analgesia GalR2 Antagonist [9][10]
Galantide Neuropathic/Inflammatory N/A Attenuates morphine-induced analgesia Non-selective GalR [14][15][18]
Naloxone Sciatic Nerve Ligation Thermal/Mechanical Attenuated galanin-induced analgesia (at 22 nmol) Opioid Antagonist [16]

| β-FNA | Sciatic Nerve Ligation | Thermal/Mechanical | Prevented galanin-induced analgesia (at 10 nmol) | µ-Opioid Antagonist |[16] |

Experimental Protocols and Methodologies

Research into galanin's role in nociception employs a range of standardized animal models and techniques.

Key Experimental Models
  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI) / Bennett Model: Loose ligatures are placed around the sciatic nerve.[6]

    • Spared Nerve Injury (SNI): The tibial and common peroneal branches of the sciatic nerve are transected, leaving the sural nerve intact.[19]

    • Sciatic Nerve Pinch Injury: The sciatic nerve is crushed with forceps.[20][21]

  • Inflammatory Pain Models:

    • Carrageenan-Induced Inflammation: Injection of carrageenan into the hind paw induces acute inflammation and hyperalgesia.[9][10][18]

    • Formalin Test: Subcutaneous injection of formalin into the hind paw elicits a biphasic pain response, modeling acute chemical pain and central sensitization.[7]

Methods of Administration and Measurement
  • Intrathecal (i.t.) Catheterization: A catheter is surgically implanted into the subarachnoid space of the spinal cord, typically at the lumbar level, to allow for direct administration of compounds to the spinal cord.[6][17]

  • Behavioral Assays:

    • Von Frey Test: Calibrated filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold.[6]

    • Hargreaves Test: A radiant heat source is applied to the hind paw to measure the thermal withdrawal latency.[9]

    • Randall-Selitto Test: An increasing pressure is applied to the hind paw to assess the mechanical pain threshold.[15]

  • Biochemical and Molecular Assays:

    • Western Blot: Used to quantify the expression levels of proteins such as GalR1, GalR2, p-PKC, and p-CaMKII in tissue homogenates (e.g., from the dorsal horn or NAc).[9]

    • Radioimmunoassay (RIA) / ELISA: Used to measure the concentration of galanin peptide in plasma or cerebrospinal fluid (CSF).[22][23][24]

    • In Situ Hybridization: Used to visualize and quantify the expression of galanin and galanin receptor mRNA in tissue sections (e.g., DRG).[13]

Typical Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Testing cluster_analysis Phase 3: Analysis A1 Animal Acclimation (e.g., Sprague-Dawley Rats) A2 Induction of Neuropathic or Inflammatory Pain Model (e.g., CCI or Carrageenan) A1->A2 A3 Post-operative Recovery & Model Verification A2->A3 B1 Baseline Behavioral Testing (e.g., Von Frey, Hargreaves) A3->B1 Animals exhibit hypersensitivity B2 Intrathecal (i.t.) Administration of Galanin / Analog / Vehicle B1->B2 B3 Post-injection Behavioral Testing (Time-course measurements) B2->B3 C1 Tissue Collection (DRG, Spinal Cord) B3->C1 At experiment endpoint C2 Biochemical Analysis (Western Blot, RIA, etc.) C1->C2 C3 Statistical Analysis & Data Interpretation C2->C3

Caption: Workflow for assessing galanin's effect on pain.

Human Studies and Clinical Relevance

Direct evidence for the role of galanin (1-30) in human pain modulation is limited. Most studies have focused on measuring galanin levels in plasma and CSF in various disease states, not specifically pain.

  • CSF and Plasma Levels: Galanin-like immunoreactivity has been detected in human plasma and CSF.[22][23] Studies have noted differences in plasma levels between men and women and have found that circulating galanin exists in multiple molecular forms.[23] However, no significant differences in CSF galanin levels have been found in conditions like Alzheimer's disease or eating disorders compared to controls.[22] The correlation between these circulating levels and pain perception remains uninvestigated.

Therapeutic Potential and Future Directions

The dual nature of the galanin system presents both opportunities and challenges for drug development.

  • GalR1 Agonists: Given the potent antinociceptive effects mediated by GalR1 in chronic pain models, selective GalR1 agonists are a promising therapeutic target for neuropathic pain.[6]

  • GalR2 Antagonists: Blocking the pronociceptive signaling of GalR2 could also be a viable strategy, particularly in the early stages of inflammatory or neuropathic pain.[14]

  • Peripheral Targeting: Developing peripherally restricted galanin analogs could provide analgesia while minimizing potential central nervous system side effects.[25]

Future research must focus on developing highly selective, systemically available ligands for galanin receptors and validating their efficacy and safety in preclinical models before translation to human clinical trials for pain management.

Conclusion

Human galanin (1-30) is a critical endogenous modulator of nociception, acting as a brake on persistent pain signaling, particularly after nerve injury. Its function is dictated by a balance between inhibitory GalR1 and excitatory GalR2 receptor activation. The profound upregulation of galanin in response to injury and its synergistic interaction with the opioid system highlight the therapeutic potential of targeting this neuropeptide system. A deeper understanding of the molecular pharmacology of its receptors will be paramount for designing novel, non-opioid analgesics for the treatment of chronic pain.

References

The Role of Endogenous Galanin (1-30) in Metabolic Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the neuropeptide galanin, specifically the full-length endogenous form Galanin (1-30), in the regulation of key metabolic processes. This document synthesizes current research findings on galanin's influence on glucose homeostasis, insulin secretion, lipid metabolism, and energy balance. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Introduction to Galanin and its Receptors

Galanin is a pleiotropic neuropeptide widely distributed in the central and peripheral nervous systems, as well as in the gastrointestinal tract and pancreas. The human form is a 30-amino acid, non-amidated peptide that exerts its biological effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors exhibit distinct tissue distribution and couple to different intracellular signaling cascades, leading to a diverse range of physiological and pathophysiological actions. The N-terminal portion of galanin is highly conserved and crucial for receptor binding and activity.

Galanin's Role in Glucose Homeostasis and Insulin Secretion

Endogenous galanin (1-30) is a significant modulator of glucose metabolism, primarily through its potent inhibitory effects on insulin secretion from pancreatic β-cells.

Inhibition of Insulin Secretion

Galanin directly acts on pancreatic β-cells to suppress glucose-stimulated insulin secretion. This inhibitory action is a key mechanism by which galanin influences plasma glucose levels.

Quantitative Data on Insulin and Glucose Regulation

ParameterSpecies/ModelGalanin (1-30) AdministrationKey Quantitative FindingReference(s)
Insulin Secretion Isolated Rat Islets10⁻⁶ M GalaninDose-dependent suppression of glucose-stimulated insulin secretion.[1]
RINm5F cells2 nM GalaninHalf-maximal inhibition of insulin release.
Plasma Insulin Rats320 pmol/kg/min infusionLowered basal plasma insulin levels.[1]
Fasting Blood Glucose Diabetic Mice100 nM oral gavage for 7 daysDecreased fasting hyperglycemia.[2]
Glucose Tolerance Diabetic Mice100 nM oral gavage for 7 daysImproved glucose tolerance during an oral glucose tolerance test.[2]
HOMA-IR Index Diabetic Mice100 nM oral gavage for 7 daysSignificantly lower HOMA-IR index, indicating improved insulin sensitivity.[2]
Signaling Pathways in Pancreatic β-Cells

Galanin's inhibition of insulin secretion is primarily mediated by the GalR1 receptor , which is coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to:

  • Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, a key second messenger in the insulin secretion pathway.

  • Activation of ATP-sensitive Potassium (K-ATP) Channels: This leads to hyperpolarization of the β-cell membrane, which in turn prevents the opening of voltage-dependent calcium channels.

  • Reduction of Intracellular Calcium ([Ca²⁺]i): The decreased influx of calcium, a critical trigger for the exocytosis of insulin-containing granules, ultimately leads to the inhibition of insulin release.

Galanin_Insulin_Secretion_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Galanin (1-30) Galanin (1-30) GalR1 GalR1 Galanin (1-30)->GalR1 Gi_o Gi/o Protein GalR1->Gi_o activates KATP_Channel K-ATP Channel Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization K⁺ efflux Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx ↓ [Ca²⁺]i Ca_Channel->Ca_Influx AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi_o->KATP_Channel activates Gi_o->AC inhibits Insulin_Exocytosis Inhibition of Insulin Exocytosis cAMP->Insulin_Exocytosis reduces potentiation of Hyperpolarization->Ca_Channel inhibits opening Ca_Influx->Insulin_Exocytosis reduces Galanin_Lipid_Metabolism_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular (Hepatocyte/Adipocyte) Galanin (1-30) Galanin (1-30) GalR2_3 GalR2/3 Galanin (1-30)->GalR2_3 Gq_11 Gq/11 GalR2_3->Gq_11 activates AMPK AMPK Gq_11->AMPK leads to activation of pAMPK pAMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC phosphorylates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation promotes pACC pACC (Inactive) ACC->pACC Fatty_Acid_Synthesis ↓ Fatty Acid Synthesis pACC->Fatty_Acid_Synthesis inhibits Energy_Expenditure_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation to Metabolic Cages Baseline_Measurement Baseline Measurement of VO₂, VCO₂, and Activity Animal_Acclimation->Baseline_Measurement Galanin_Admin Galanin Administration (e.g., ICV injection) Baseline_Measurement->Galanin_Admin Data_Collection Continuous Data Collection (VO₂, VCO₂, RER, Activity) Galanin_Admin->Data_Collection Calculate_EE Calculate Energy Expenditure (Weir's equation) Data_Collection->Calculate_EE Statistical_Analysis Statistical Analysis (Comparison to control) Calculate_EE->Statistical_Analysis

References

The Association of Human Galanin (1-30) with Alzheimer's Disease Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The neuropeptide galanin, a 30-amino acid peptide in humans, has emerged as a significant modulator of AD pathology.[1] Widely distributed in the central nervous system, galanin and its receptors (GalR1, GalR2, and GalR3) are notably overexpressed in brain regions severely affected by AD, such as the basal forebrain, hippocampus, and cortex.[1][2] This upregulation suggests a complex, dual role for galanin in the disease process, exhibiting both neuroprotective and potentially detrimental effects. This technical guide provides an in-depth overview of the association between human galanin (1-30) and AD pathology, focusing on quantitative data, experimental methodologies, and key signaling pathways.

Data Presentation: Quantitative Insights into Galanin's Role in AD

The following tables summarize key quantitative data from studies investigating the role of galanin in Alzheimer's disease.

Table 1: Galanin Peptide Levels in Human Brain

Brain RegionAlzheimer's DiseaseControlFold ChangeReference
Nucleus Basalis1.83 ± 0.44 (mean SEM)0.61 ± 0.07 (mean SEM)~3-fold increase
Frontal Cortex (Brodmann area 8)Increased by 65%-1.65
Frontal Cortex (Brodmann area 44)Increased by 26-61%-1.26-1.61[3]
Temporal Cortex (Brodmann area 20)Increased by 26-61%-1.26-1.61[3]
Temporal Cortex (Brodmann area 21)Increased by 26-61%-1.26-1.61[3]
Temporal Cortex (Brodmann area 36)Increased by 26-61%-1.26-1.61[3]
Parietal Cortex (Brodmann area 22)Increased by 26-61%-1.26-1.61[3]
Plasma13.93 ± 4.24 ng/L (mean ± SD)14.4 ± 9.01 ng/L (mean ± SD)No significant change[4]

Table 2: Binding Affinities (Ki) of Human Galanin (1-30) for Galanin Receptors

ReceptorLigandKi (nM)Cell LineReference
GalR1Human Galanin (1-30)1Bowes Melanoma[5]
GalR2Human Galanin (1-30)1HEK293S[5]
GalR3Human Galanin (1-30)---

Table 3: Neuroprotective Effects of Galanin Against Amyloid-Beta (Aβ) Toxicity

Experimental ModelTreatmentAβ SpeciesEndpointQuantitative EffectReference
Primary mouse hippocampal neurons100 nM Galanin250 nM fAβ1–42Cell Death52% - 81% reduction[2]
Primary mouse hippocampal neurons100 nM Gal2-11 (GalR2/3 agonist)250 nM fAβ1–42Cell Death51% - 84% reduction[2]
Rat cholinergic basal forebrain neuronsGalaninApoptotic Cell DeathSignificant protection[6]
Rat cholinergic basal forebrain neuronsAR-M1896 (GalR2 agonist)Apoptotic Cell DeathMimicked galanin's protective effects[6]

Table 4: Galanin's Influence on Tau Pathology (Inferred from Animal Models)

Experimental ModelInterventionMeasured ParameterObservationReference
Rat model of AD (i.c.v. Aβ)Glibenclamide or Pioglitazone (putative galanin inhibitors)Hippocampal hyperphosphorylated tauSignificant decrease[7]

Direct quantitative data on the effect of human galanin (1-30) on specific tau phosphorylation sites in human tissue is limited. The available data is primarily from animal models and suggests an indirect regulatory role.

Experimental Protocols

This section details the methodologies for key experiments cited in the context of galanin and Alzheimer's disease research.

Immunohistochemistry (IHC) for Galanin in Post-mortem Human Brain Tissue

This protocol is adapted from general immunohistochemistry procedures for human brain tissue.[8][9][10][11]

Objective: To visualize the distribution and localization of galanin-immunoreactive fibers and neurons in formalin-fixed, paraffin-embedded human brain sections.

Materials:

  • Formalin-fixed, paraffin-embedded human brain tissue blocks (e.g., hippocampus, frontal cortex).

  • Microtome.

  • Charged microscope slides.

  • Xylene.

  • Ethanol (100%, 95%, 80%, 70%).

  • Distilled water.

  • Antigen retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0).

  • Microwave or steamer.

  • Phosphate-buffered saline (PBS).

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

  • Primary antibody: Rabbit anti-human galanin antibody.

  • Secondary antibody: Biotinylated goat anti-rabbit IgG.

  • Avidin-biotin-peroxidase complex (ABC) reagent.

  • 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Sectioning: Cut 4-µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on charged microscope slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 80% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in distilled water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in 0.01 M sodium citrate buffer (pH 6.0).

    • Heat in a microwave at high power for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Immunostaining:

    • Rinse slides in PBS (3 x 5 minutes).

    • Incubate in blocking solution for 1 hour at room temperature to block non-specific binding.

    • Incubate with the primary anti-galanin antibody (diluted in blocking solution) overnight at 4°C.

    • Rinse in PBS (3 x 5 minutes).

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse in PBS (3 x 5 minutes).

    • Incubate with the ABC reagent for 1 hour at room temperature.

    • Rinse in PBS (3 x 5 minutes).

  • Visualization:

    • Incubate slides with DAB substrate solution until the desired brown color develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Coverslip with mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) for Human Galanin (1-30) in Brain Tissue Homogenates

This protocol is a generalized procedure based on commercially available human galanin ELISA kits.[12][13][14][15][16]

Objective: To quantify the concentration of human galanin (1-30) in brain tissue homogenates.

Materials:

  • Human brain tissue (e.g., hippocampus, frontal cortex).

  • Homogenization buffer (e.g., PBS with protease inhibitors).

  • Homogenizer (e.g., Dounce or ultrasonic).

  • Microcentrifuge.

  • Human Galanin ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, substrate, and stop solution).

  • Plate reader.

Procedure:

  • Sample Preparation:

    • Weigh the frozen brain tissue and add ice-cold homogenization buffer (e.g., 100 mg tissue per 1 mL buffer).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Prepare standards and samples according to the kit instructions.

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate for 2 hours at 37°C.

    • Aspirate and wash the wells 4 times with the provided wash buffer.

    • Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at 37°C.

    • Aspirate and wash the wells 4 times.

    • Add 100 µL of HRP-conjugate to each well and incubate for 1 hour at 37°C.

    • Aspirate and wash the wells 5 times.

    • Add 90 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of galanin in the samples by interpolating their absorbance values on the standard curve.

In Situ Hybridization for Galanin Receptor mRNA in Human Brain Tissue

This protocol is a general guide for localizing galanin receptor mRNA in human brain sections.[17][18]

Objective: To detect and localize the expression of GalR1 and GalR2 mRNA in human brain tissue.

Materials:

  • Fresh-frozen human brain tissue.

  • Cryostat.

  • SuperFrost Plus slides.

  • 4% paraformaldehyde in PBS.

  • Sucrose solutions (15% and 30% in PBS).

  • Proteinase K.

  • Triethanolamine.

  • Acetic anhydride.

  • Hybridization buffer.

  • Digoxigenin (DIG)-labeled antisense RNA probes for human GalR1 and GalR2.

  • Post-hybridization wash buffers (SSC).

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • NBT/BCIP substrate solution.

Procedure:

  • Tissue Preparation:

    • Fix fresh brain tissue in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.

    • Freeze the tissue and cut 16-µm thick sections using a cryostat.

    • Mount the sections on SuperFrost Plus slides.

  • Pre-hybridization:

    • Air-dry the sections.

    • Treat with proteinase K to permeabilize the tissue.

    • Post-fix in 4% paraformaldehyde.

    • Acetylate with acetic anhydride in triethanolamine buffer to reduce non-specific binding.

    • Dehydrate through a graded series of ethanol.

  • Hybridization:

    • Apply the DIG-labeled antisense RNA probe diluted in hybridization buffer to the sections.

    • Cover with a coverslip and incubate overnight in a humidified chamber at 65°C.

  • Post-hybridization Washes:

    • Remove coverslips and wash the slides in a series of stringent SSC buffers at 65°C to remove unbound probe.

  • Immunodetection:

    • Block the sections with a blocking solution.

    • Incubate with an anti-DIG-AP antibody overnight at 4°C.

    • Wash the slides to remove unbound antibody.

  • Visualization:

    • Incubate the sections with the NBT/BCIP substrate solution in the dark until a colored precipitate forms.

    • Stop the reaction by washing in distilled water.

    • Coverslip with an aqueous mounting medium.

Mandatory Visualizations

Signaling Pathways

Galanin_Signaling_AD cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Galanin (1-30) Galanin (1-30) GalR1 GalR1 Galanin (1-30)->GalR1 Binds GalR2 GalR2 Galanin (1-30)->GalR2 Binds Abeta Oligomers Abeta Oligomers Apoptosis Apoptosis Abeta Oligomers->Apoptosis Induces Gi Gi GalR1->Gi Activates Gq Gq GalR2->Gq Activates PI3K PI3K GalR2->PI3K Activates ERK ERK1/2 GalR2->ERK Activates AC Adenylyl Cyclase Gi->AC Inhibits ACh_Release Acetylcholine Release Gi->ACh_Release Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA PKA cAMP->PKA Activates PKA->ACh_Release Modulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival Promotes Tau_Hyperphosphorylation Tau Hyperphosphorylation Akt->Tau_Hyperphosphorylation Inhibits (via GSK3b) CREB CREB ERK->CREB Phosphorylates ERK->Neuronal_Survival Promotes

Experimental Workflows

IHC_Workflow start Paraffin-Embedded Human Brain Tissue sectioning Microtome Sectioning (4 um) start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer, Heat) deparaffinization->antigen_retrieval blocking Blocking (Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-Galanin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab abc ABC Reagent Incubation secondary_ab->abc dab DAB Substrate Visualization abc->dab counterstain Counterstaining (Hematoxylin) dab->counterstain mounting Dehydration & Mounting counterstain->mounting end Microscopic Analysis mounting->end

ELISA_Workflow start Brain Tissue Homogenate & Standards add_to_plate Add to Pre-coated Plate start->add_to_plate incubate1 Incubate (2h, 37C) add_to_plate->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate (1h, 37C) add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_hrp Add HRP-Conjugate wash2->add_hrp incubate3 Incubate (1h, 37C) add_hrp->incubate3 wash3 Wash incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (15-30min, 37C, Dark) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance at 450nm add_stop->read end Calculate Galanin Concentration read->end

Logical Relationships

Galanin_AD_Pathology AD Alzheimer's Disease Abeta Amyloid-Beta Deposition AD->Abeta Tau Tau Hyperphosphorylation AD->Tau Cholinergic_Deficit Cholinergic Neuron Dysfunction/Loss AD->Cholinergic_Deficit Galanin_Upregulation Galanin Upregulation Abeta->Galanin_Upregulation Induces Cognitive_Decline Cognitive Decline Abeta->Cognitive_Decline Tau->Galanin_Upregulation Associated with Tau->Cognitive_Decline Neuroprotection Neuroprotection (via GalR2) Galanin_Upregulation->Neuroprotection Potentially Leads to Inhibition_ACh Inhibition of Acetylcholine Release (via GalR1) Galanin_Upregulation->Inhibition_ACh Potentially Leads to Cholinergic_Deficit->Cognitive_Decline Neuroprotection->Cholinergic_Deficit Counteracts Inhibition_ACh->Cholinergic_Deficit Exacerbates

Conclusion

The intricate involvement of human galanin (1-30) in the pathophysiology of Alzheimer's disease presents a compelling area for further research and therapeutic development. The upregulation of galanin and its receptors in affected brain regions underscores its significant role. While evidence strongly supports a neuroprotective function of galanin against amyloid-beta toxicity, primarily mediated through the GalR2 receptor and the Akt/ERK signaling pathways, its inhibitory effects on cholinergic transmission, mediated by GalR1, suggest a more complex, potentially detrimental role in the context of cognitive decline.[19][20] The precise impact of galanin on tau pathology in humans remains an area requiring more direct investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further elucidate the multifaceted role of galanin in Alzheimer's disease and to explore the therapeutic potential of targeting the galaninergic system.

References

The Conservation of Galanin (1-30): A Cross-Species Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the amino acid sequence conservation of the neuropeptide Galanin, focusing on the biologically active N-terminal 1-30 region. It details the methodologies used for its characterization and illustrates its primary signaling pathways, offering a crucial resource for research and therapeutic development.

Introduction to Galanin

Galanin is a widely expressed neuropeptide involved in a vast array of physiological and pathophysiological processes, including pain modulation, neuroprotection, feeding behavior, and memory.[1][2] Discovered in 1983 from porcine intestinal extracts, it consists of 29 amino acids in most species, but 30 in humans.[3][4] Galanin exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[3][5] The biological activity of Galanin is primarily attributed to its highly conserved N-terminal fragment, making the study of its sequence homology across species critical for understanding its function and for the development of receptor-specific ligands.[6][7]

Galanin (1-30) Sequence Conservation

The amino acid sequence of Galanin is remarkably conserved among mammals, particularly within the N-terminal (1-16) region, which is essential for high-affinity receptor binding.[1][6][7] Human galanin shares approximately 70% amino acid sequence identity with species like the rat, mouse, pig, and cow.[8][9] This high degree of conservation underscores a shared structural and functional relationship across species.[8] The C-terminal portion of the peptide exhibits greater variability, which may contribute to subtle differences in function or regulation.[1][10]

Table 1: Amino Acid Sequence Alignment of Galanin (1-30) Across Species
SpeciesAmino Acid Sequence (1-30)Length
Human G-W-T-L-N-S-A-G-Y-L-L-G-P-H-A-V-G-N-H-R-S-F-S-D-K-N-G-L-T-S30
Porcine G-W-T-L-N-S-A-G-Y-L-L-G-P-H-A-I-D-N-H-R-S-F-H-D-K-Y-G-L-A29
Rat G-W-T-L-N-S-A-G-Y-L-L-G-P-H-A-I-D-N-H-R-S-F-S-D-K-H-G-L-T29
Mouse G-W-T-L-N-S-A-G-Y-L-L-G-P-H-A-I-D-N-H-R-S-F-S-D-K-H-G-L-A29
Bovine G-W-T-L-N-S-A-G-Y-L-L-G-P-H-A-I-D-N-H-R-S-F-S-D-K-H-G-L-A29

Note: The highly conserved N-terminal (1-15) G-W-T-L-N-S-A-G-Y-L-L-G-P-H-A is identical across these species, with the first divergence appearing at position 16 (V/I).

Experimental Protocols for Peptide Sequencing

The determination of a peptide's amino acid sequence is fundamental to its characterization. The primary methods employed for this purpose have evolved from chemical degradation techniques to advanced mass spectrometry.

Edman Degradation

The Edman degradation method is a classic technique for sequencing peptides from the N-terminus.[11][12] It involves a stepwise process of labeling and cleaving the N-terminal amino acid, which is then identified.

Methodology:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC attaches to the free amino group of the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: The PTC-peptide is treated with a strong acid, typically anhydrous trifluoroacetic acid. This cleaves the bond between the first and second amino acid, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[11]

  • Conversion & Identification: The unstable ATZ derivative is extracted and treated with aqueous acid to convert it into a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified using chromatography (e.g., HPLC) by comparing its retention time to known standards.

  • Iteration: The remaining, shortened peptide is subjected to another cycle of the Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire peptide is sequenced.[11]

Tandem Mass Spectrometry (MS/MS)

Modern peptide sequencing predominantly uses tandem mass spectrometry (MS/MS), a highly sensitive and rapid method.[12][13]

Methodology:

  • Proteolytic Digestion: The protein or long peptide is first cleaved into smaller peptide fragments using a specific protease, such as trypsin.

  • Ionization: The resulting peptide mixture is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • First Mass Selection (MS1): The first mass analyzer selects peptide ions of a specific mass-to-charge (m/z) ratio.

  • Fragmentation: The selected peptide ions are passed into a collision cell, where they are fragmented by collision-induced dissociation (CID) or other methods. Fragmentation typically occurs at the peptide bonds.[13]

  • Second Mass Analysis (MS2): The resulting fragment ions are analyzed by a second mass analyzer, which generates a fragment ion spectrum.

  • Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the fragment ion spectrum. This can be done manually or, more commonly, by using software to compare the experimental spectrum against theoretical fragmentation patterns from protein sequence databases.[12][13]

Galanin Receptor Signaling Pathways

Galanin's diverse biological effects are mediated through three receptor subtypes with distinct downstream signaling cascades.[3][6] GALR1 and GALR3 couple primarily to inhibitory G-proteins (Gαi/o), while GALR2 couples to stimulatory G-proteins (Gαq/11).[3][14]

GALR1 and GALR3 Signaling

Activation of GALR1 and GALR3 leads to the inhibition of adenylyl cyclase activity.[2][3] This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA).[5] This pathway is generally associated with inhibitory neuromodulation, such as the hyperpolarization of neurons and inhibition of neurotransmitter release.[2]

GALR1_3_Signaling Galanin Galanin GALR1_3 GALR1 / GALR3 Galanin->GALR1_3 Gi_o Gαi/o GALR1_3->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibitory Cellular Response PKA->Response

GALR1/GALR3 inhibitory signaling pathway.
GALR2 Signaling

In contrast to GALR1/3, GALR2 activation stimulates the Gαq/11 pathway.[3][6] This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).[6][14] This pathway is often linked to excitatory cellular responses and can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.[2][6]

GALR2_Signaling cluster_responses Galanin Galanin GALR2 GALR2 Galanin->GALR2 Gq_11 Gαq/11 GALR2->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Excitatory Cellular Response Ca_Release->Response PKC->Response

GALR2 excitatory signaling pathway.

Generalized Experimental Workflow

The characterization of Galanin and its analogs relies on a structured experimental workflow, from sample preparation to sequence analysis and functional validation.

Experimental_Workflow A Tissue/Cell Sample Extraction B Peptide Purification (e.g., HPLC) A->B C Sequencing B->C D Edman Degradation C->D Chemical E Tandem Mass Spectrometry (LC-MS/MS) C->E Instrumental F Sequence Assembly & Database Comparison D->F E->F G Functional Assays (e.g., Receptor Binding, Ca²⁺ Imaging) F->G

Workflow for Galanin sequence and function analysis.

References

Endogenous Ligands for Human Galanin Receptors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The galanin receptor system, comprising three G protein-coupled receptors (GPCRs) – GalR1, GalR2, and GalR3 – is a critical modulator of numerous physiological processes, including neurotransmission, pain perception, and metabolic regulation. Understanding the interactions of endogenous ligands with these receptors is paramount for the development of novel therapeutics targeting this system. This technical guide provides a comprehensive overview of the primary endogenous ligands for human galanin receptors: galanin, galanin-like peptide (GALP), and spexin. We present a detailed summary of their binding affinities and functional potencies, delineate their respective signaling pathways, and provide standardized experimental protocols for their characterization.

Introduction to Galanin Receptors and their Endogenous Ligands

The galanin system plays a crucial role in regulating a wide array of biological functions.[1] Its effects are mediated through three distinct receptor subtypes, each with a unique tissue distribution and signaling mechanism. The endogenous ligands that activate these receptors are neuropeptides that exhibit varying degrees of affinity and selectivity, thereby orchestrating a complex and nuanced physiological response.

  • Galanin: A 30-amino acid neuropeptide in humans, galanin is widely expressed in the central and peripheral nervous systems.[2][3] It is considered the primary endogenous ligand for all three galanin receptors, exhibiting high affinity across the subtypes.[4]

  • Galanin-Like Peptide (GALP): A 60-amino acid neuropeptide, GALP shares sequence homology with the N-terminal region of galanin.[3] It also binds to all three galanin receptors but displays a preference for GalR2 and GalR3.[3]

  • Spexin: A more recently identified 14-amino acid neuropeptide, spexin has been shown to be an endogenous ligand for GalR2 and GalR3, with no significant activity at GalR1.[4]

Quantitative Ligand-Receptor Interaction Data

The binding affinities (Ki) and functional potencies (EC50/IC50) of galanin, GALP, and spexin at the human galanin receptors are summarized below. These values have been compiled from various studies employing radioligand binding and functional assays.

Table 1: Binding Affinities (Ki, nM) of Endogenous Ligands at Human Galanin Receptors
LigandGalR1GalR2GalR3
Galanin Sub-nanomolar to low nanomolarSub-nanomolar to low nanomolarLow nanomolar
GALP Higher nanomolarLow nanomolarLow nanomolar
Spexin No significant bindingNanomolarNanomolar

Note: Specific Ki values can vary depending on the experimental conditions, including the radioligand and cell system used.

Table 2: Functional Potencies (EC50/IC50, nM) of Endogenous Ligands at Human Galanin Receptors
LigandGalR1 (cAMP inhibition)GalR2 (Calcium mobilization)GalR3 (cAMP inhibition)
Galanin ~1 nM~0.5 - 5 nM~1 - 10 nM
GALP (3-32) 33 nM (IC50)[5]15 nM (IC50)[5]Data not readily available
Spexin No significant activity~10 - 50 nM~50 - 100 nM

Note: The presented values are approximations derived from multiple sources and should be considered as representative ranges.

Signaling Pathways of Galanin Receptors

Galanin receptors couple to distinct G proteins, leading to the activation of different intracellular signaling cascades.

  • GalR1 and GalR3: These receptors primarily couple to Gi/o proteins.[6] Ligand binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • GalR2: This receptor is unique in its ability to couple to multiple G protein subtypes. It predominantly signals through Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade culminates in the mobilization of intracellular calcium.[2] There is also evidence that GalR2 can couple to Gi/o, leading to cAMP inhibition, and potentially other G proteins like G12.

Diagram 1: GalR1 and GalR3 Signaling Pathway

GalR1_GalR3_Signaling cluster_membrane Plasma Membrane Ligand Galanin / GALP Receptor GalR1 / GalR3 Ligand->Receptor binds G_protein Gi/o Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC Response Inhibition of Cellular Activity cAMP->Response leads to

Caption: Gi/o-mediated inhibition of adenylyl cyclase by GalR1 and GalR3.

Diagram 2: GalR2 Signaling Pathway

GalR2_Signaling cluster_membrane Plasma Membrane Ligand Galanin / GALP / Spexin Receptor GalR2 Ligand->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC hydrolyzes Ca_ER ER Ca2+ Store IP3->Ca_ER releases Ca2+ PKC Protein Kinase C DAG->PKC activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response PKC->Response

Caption: Gq/11-mediated activation of PLC and calcium mobilization by GalR2.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of unlabeled ligands for galanin receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human galanin receptor of interest.

  • Radioligand: [125I]-porcine Galanin.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Unlabeled competing ligands (Galanin, GALP, Spexin).

  • Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.[7]

  • Assay Setup: In a 96-well plate, add binding buffer, competing unlabeled ligand at various concentrations, and a fixed concentration of [125I]-galanin (typically at or below its Kd).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes with gentle agitation.[7]

  • Filtration: Terminate the assay by rapid vacuum filtration through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.[7]

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Diagram 3: Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Membranes C Incubate Membranes, Radioligand & Competitor A->C B Prepare Ligand Solutions B->C D Filter and Wash C->D E Scintillation Counting D->E F Calculate Ki E->F

Caption: General workflow for a radioligand competition binding assay.

Functional Assay: cAMP Measurement (for GalR1 and GalR3)

This protocol describes a method to measure the inhibition of cAMP production following receptor activation.

Materials:

  • HEK293 cells stably expressing the human GalR1 or GalR3.

  • Forskolin.

  • Test ligands (Galanin, GALP).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).[8][9][10]

  • 384-well white plates.

Procedure:

  • Cell Plating: Seed the cells in 384-well plates and incubate overnight.[8]

  • Ligand Addition: Add varying concentrations of the agonist to the cells.

  • Forskolin Stimulation: To measure inhibition, stimulate the cells with a fixed concentration of forskolin (typically the EC80-EC90) to induce cAMP production.[8]

  • Incubation: Incubate for a specified time according to the assay kit manufacturer's instructions (e.g., 30 minutes).

  • Detection: Add the cAMP detection reagents from the kit and incubate as required.

  • Measurement: Read the plate using a plate reader compatible with the assay technology (e.g., fluorescence or luminescence).

  • Data Analysis: Plot the response against the log concentration of the agonist to determine the IC50 value.

Functional Assay: Intracellular Calcium Mobilization (for GalR2)

This protocol details the measurement of intracellular calcium increase upon GalR2 activation.

Materials:

  • HEK293 or CHO cells stably expressing human GalR2.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[11]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • Test ligands (Galanin, GALP, Spexin).

  • Fluorescence plate reader with an injection system (e.g., FLIPR).[11]

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Wash the cells with buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127) in the dark at 37°C for about 1 hour.[11]

  • Washing: Gently wash the cells with buffer to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Ligand Injection: Inject varying concentrations of the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot the response against the log concentration of the agonist to calculate the EC50 value.

Conclusion

The endogenous ligands for human galanin receptors—galanin, GALP, and spexin—exhibit distinct binding profiles and functional activities, which in turn mediate a diverse range of physiological effects through specific signaling pathways. The methodologies detailed in this guide provide a robust framework for researchers to further investigate these interactions and to screen for novel therapeutic agents targeting the galanin system. A thorough understanding of these endogenous ligands and their receptors is essential for advancing drug discovery efforts in areas such as pain management, neurodegenerative diseases, and metabolic disorders.

References

Methodological & Application

Synthesis and Purification of Human Galanin (1-30) Peptide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and subsequent purification of the human Galanin (1-30) peptide. Galanin is a 30-amino acid neuropeptide involved in a multitude of physiological processes, making it a significant target for therapeutic research. The synthesis is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used method for producing synthetic peptides. Purification is performed using reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring a high degree of purity. This is followed by characterization using mass spectrometry and analytical HPLC to confirm the identity and purity of the final product. This protocol is intended to serve as a comprehensive guide for researchers in neuroscience, endocrinology, and drug development.

Introduction

Human Galanin (1-30) is a non-amidated peptide that plays a crucial role as a neuromodulator in the central and peripheral nervous systems.[1][2] It is implicated in various biological functions, including pain perception, inflammation, feeding behavior, and neuroprotection.[3][4] The diverse activities of galanin are mediated through its interaction with three G protein-coupled receptors: GALR1, GALR2, and GALR3.[4][5] The distinct signaling pathways associated with these receptors underscore the therapeutic potential of galanin and its analogs.[3][4][5] The reliable synthesis of high-purity human Galanin (1-30) is essential for advancing research into its physiological roles and for the development of novel galanin-based therapeutics.

This application note details the standardized procedures for the synthesis, purification, and characterization of human Galanin (1-30).

Physicochemical Properties of Human Galanin (1-30)

A thorough understanding of the physicochemical properties of human Galanin (1-30) is fundamental for its synthesis, purification, and handling.

PropertyValueReference
Amino Acid Sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser[6][7]
Molecular Formula C₁₃₉H₂₁₀N₄₂O₄₃[8][9]
Molecular Weight 3157.4 g/mol [8][9]
Purity ≥95%[7]
Solubility Soluble in water to 0.50 mg/ml. For higher concentrations, dissolve in a small amount of DMSO or 80% acetonitrile in water with 0.1% TFA, then dilute with the desired buffer.[10]
Storage Store lyophilized peptide at -20°C.

Experimental Protocols

I. Synthesis of Human Galanin (1-30) by Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of human Galanin (1-30) on a 0.1 mmol scale.

Materials:

  • Fmoc-Ser(tBu)-Wang resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dipeptides (if desired to avoid difficult couplings)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid, 4 equivalents of Oxyma, and 4 equivalents of DIC in DMF.

    • Add the activation mixture to the resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test.

    • If the Kaiser test is positive (indicating incomplete reaction), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the human Galanin (1-30) sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT.

    • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin).

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a white powder.

II. Purification of Human Galanin (1-30) by Reversed-Phase HPLC (RP-HPLC)

Materials:

  • Crude synthetic human Galanin (1-30)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution of 50% ACN in water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • Chromatographic Conditions:

    • Column: C18 preparative column.

    • Flow Rate: 10 mL/min.

    • Detection: 220 nm.

    • Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Purification:

    • Equilibrate the column with the initial gradient conditions.

    • Inject the dissolved crude peptide onto the column.

    • Run the gradient and collect fractions corresponding to the major peak, which should be the target peptide.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.[7]

III. Characterization of Human Galanin (1-30)

A. Analytical RP-HPLC

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in water.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1 mL/min.

    • Detection: 220 nm.

    • Gradient: A linear gradient optimized from the preparative run.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample and analyze the chromatogram for a single major peak, confirming the purity of the peptide.

B. Mass Spectrometry

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent for the mass spectrometer (e.g., 50% ACN/0.1% formic acid for ESI-MS).

  • Analysis: Infuse the sample into the mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of human Galanin (1-30) (3157.4 Da) to confirm the identity of the synthesized peptide.[8][9]

Expected Results

ParameterExpected Value
Crude Peptide Yield 70-85%
Purity after RP-HPLC >95%
Final Purified Yield 20-40%
Identity Confirmation (MS) Observed mass should be within ± 0.5 Da of the theoretical mass.

Galanin Signaling Pathway

Galanin exerts its effects by binding to three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[5] These receptors are coupled to different G proteins and activate distinct downstream signaling cascades.[4][5]

  • GALR1 and GALR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels.[3][4][5]

  • GALR2 mainly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[3][11][12]

Galanin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_galr1_3 GALR1/3 Signaling cluster_galr2 GALR2 Signaling Galanin Galanin (1-30) GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_o Gαi/o GALR1->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 GALR3->Gi_o G_beta_gamma Gβγ Gi_o->G_beta_gamma AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit Ion_Channel1 Ion Channel Modulation G_beta_gamma->Ion_Channel1 cAMP ↓ cAMP AC_inhibit->cAMP PKA ↓ PKA cAMP->PKA PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC

Caption: Galanin receptor signaling pathways.

Experimental Workflow

The overall workflow for the synthesis and purification of human Galanin (1-30) is a sequential process that begins with the assembly of the peptide chain and concludes with a highly purified and characterized product.

Workflow start Start spps Fmoc Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Peptide Precipitation spps->cleavage crude_peptide Crude Galanin (1-30) (White Powder) cleavage->crude_peptide purification Preparative RP-HPLC crude_peptide->purification fractions Collect & Analyze Fractions purification->fractions pooling Pool Pure Fractions (>95% Purity) fractions->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Purified Galanin (1-30) (Lyophilized Powder) lyophilization->pure_peptide characterization Characterization pure_peptide->characterization analytical_hplc Analytical RP-HPLC (Purity Check) characterization->analytical_hplc mass_spec Mass Spectrometry (Identity Confirmation) characterization->mass_spec end End analytical_hplc->end mass_spec->end

Caption: Synthesis and purification workflow.

References

Application Notes and Protocols for Lyophilized Human Galanin (1-30)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-30) is a 30-amino acid neuropeptide widely distributed in the central and peripheral nervous systems. It exerts a variety of biological effects by activating three distinct G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors are implicated in numerous physiological processes, including nociception, inflammation, feeding behavior, and synaptic transmission. This document provides detailed protocols for the proper reconstitution, storage, and handling of lyophilized human Galanin (1-30) to ensure its stability and biological activity in research applications. Additionally, it outlines key signaling pathways and provides a protocol for a common in vitro functional assay.

Product Information

PropertyValue
Peptide Name Galanin (1-30), human
Amino Acid Sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser
Molecular Formula C₁₃₉H₂₁₀N₄₂O₄₃
Molecular Weight ~3157.4 g/mol
Appearance White lyophilized powder
Purity >95% (typically determined by HPLC)
Receptor Affinity Potent agonist for GalR1 and GalR2 with Ki values of approximately 1 nM.[1]

Reconstitution of Lyophilized Galanin (1-30)

Proper reconstitution is critical to maintain the peptide's integrity and biological activity.

Recommended Solvents:

  • Primary: Sterile, high-purity water (e.g., double-distilled H₂O or sterile water for injection).[2]

  • Alternative (for less soluble forms): For certain preparations or if solubility issues arise, a small amount of DMSO or 80% acetonitrile in water with 0.1% TFA can be used for initial solubilization, followed by dilution in the desired aqueous buffer.[3]

Protocol for Reconstitution:

  • Equilibration: Before opening, allow the vial of lyophilized Galanin (1-30) to equilibrate to room temperature for at least 15-30 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 10,000 x g for 5 minutes) to ensure that all the lyophilized powder is at the bottom of the vial.[2]

  • Solvent Addition: Using a sterile pipette tip, carefully add the recommended volume of the chosen solvent to the vial. To avoid loss of material, add the solvent directly to the powder.

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide.[4] Avoid vigorous shaking or vortexing, as this can cause peptide aggregation or degradation.[2][4] If necessary, brief, light vortexing (up to 3 seconds) is acceptable.[2] For peptides that are difficult to dissolve, sonication may be used cautiously.[4]

  • Concentration of Stock Solution: It is recommended to prepare a concentrated stock solution (e.g., 1 mg/mL or 100 µM - 1 mM).[2] This stock solution can then be diluted to the final working concentration in the appropriate assay buffer just before use.[2]

Storage and Stability

Proper storage is essential to prevent degradation and loss of activity.

Storage of Lyophilized Powder:

TemperatureDurationNotes
-20°CUp to 3 yearsRecommended for long-term storage.[4] Protect from moisture.[2][4]
4°CUp to 2 yearsSuitable for shorter-term storage.[4]
Room TemperatureDays to weeksStable for short periods, such as during shipping.[4][5]

Storage of Reconstituted Solutions:

To prevent repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[2][3]

TemperatureDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[4]
-20°CUp to 6 monthsSuitable for long-term storage of aliquoted stock solutions.[2][3][5]
4°CUp to 1 weekFor short-term storage of reconstituted solutions.[2][3]

Note: It is not recommended to store the peptide in working solutions for more than a few days.[2]

Galanin Receptor Signaling Pathways

Galanin (1-30) activates three receptor subtypes (GalR1, GalR2, and GalR3), each coupled to distinct G-protein signaling cascades.

  • GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins (Gαi/o).[4][6] Activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6] The Gβγ subunits can also activate other downstream effectors, such as MAPK pathways.[2][7]

  • GalR2: This receptor is more promiscuous in its G-protein coupling. It primarily signals through Gαq/11, which activates phospholipase C (PLC).[3][4] PLC activation leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC), respectively.[4][6][8] GalR2 can also couple to Gαi/o and Gα12/13, leading to the modulation of MAPK and RhoA pathways.[3][6][9]

Galanin_Signaling_Pathways Galanin Galanin (1-30) GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 GalR3 GalR3 Galanin->GalR3 Gi_o Gαi/o GalR1->Gi_o couples GalR2->Gi_o couples Gq_11 Gαq/11 GalR2->Gq_11 couples GalR3->Gi_o couples Gbeta_gamma Gβγ AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C (PLC) Gq_11->PLC activates cAMP ↓ cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_plus ↑ [Ca²⁺]i IP3->Ca2_plus PKC PKC DAG->PKC MAPK MAPK Pathway

Caption: Simplified Galanin receptor signaling pathways.

Experimental Protocols

The following is a general workflow for an in vitro cell-based assay using reconstituted Galanin (1-30). This example focuses on a calcium flux assay, which is relevant for studying GalR2 activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reconstitution Reconstitute Lyophilized Galanin (1-30) Serial_Dilution Prepare Serial Dilutions of Galanin Reconstitution->Serial_Dilution Cell_Culture Culture GalR2-expressing Cells (e.g., CHO-K1) Cell_Plating Plate Cells in a Microplate Cell_Culture->Cell_Plating Galanin_Addition Add Galanin Dilutions to Cells Serial_Dilution->Galanin_Addition Dye_Loading Load Cells with a Calcium-sensitive Dye Cell_Plating->Dye_Loading Dye_Loading->Galanin_Addition Measurement Measure Fluorescence (Calcium Flux) Galanin_Addition->Measurement Data_Processing Process Data and Generate Dose-Response Curve Measurement->Data_Processing EC50_Calculation Calculate EC₅₀ Value Data_Processing->EC50_Calculation

Caption: General workflow for a Galanin-induced calcium flux assay.
Protocol: In Vitro Calcium Flux Assay

This protocol is designed for measuring Galanin (1-30)-induced intracellular calcium mobilization in a cell line stably expressing the human GalR2, such as CHO-K1/GALR2.

Materials:

  • Reconstituted human Galanin (1-30) stock solution

  • CHO-K1 cells stably expressing human GalR2

  • Complete growth medium (e.g., Ham's F-12K with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium-4)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

  • Cell Plating:

    • The day before the assay, seed the GalR2-expressing cells into the microplate at an optimized density (e.g., 10,000 - 50,000 cells per well).

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Galanin Dilutions:

    • On the day of the assay, prepare a serial dilution of the Galanin (1-30) stock solution in the assay buffer to achieve a range of concentrations for generating a dose-response curve.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the growth medium from the cell plate and add the dye solution to each well.

    • Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes), followed by an incubation at room temperature in the dark.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

    • Using the instrument's automated injection system, add the prepared Galanin dilutions to the corresponding wells.

    • Continue to record the fluorescence intensity for a period sufficient to capture the peak response and subsequent return to baseline (e.g., 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is indicative of the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the Galanin (1-30) concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of Galanin (1-30) that elicits a half-maximal response.

Note: Appropriate controls, including a vehicle-only control (no Galanin) and a positive control (e.g., a known agonist or ionomycin), should be included in the experiment.

References

Application Notes and Protocols: Human Galanin (1-30) In Vitro Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a 30-amino acid neuropeptide in humans that plays a crucial role in a multitude of physiological and pathological processes, including pain perception, inflammation, and neuroendocrine regulation. Its biological effects are mediated through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. Understanding the interaction of human galanin (1-30) with these receptors is paramount for the development of novel therapeutics targeting the galaninergic system. These application notes provide a comprehensive overview of the in vitro bioactivity assays for human galanin (1-30), including detailed experimental protocols and a summary of key quantitative data.

Galanin Receptors and Signaling Pathways

Human galanin (1-30) exhibits distinct binding affinities and functional potencies at the three galanin receptor subtypes, each of which couples to different intracellular signaling cascades.

  • GalR1: Primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This inhibitory action can also modulate ion channels and mitogen-activated protein kinase (MAPK) pathways.[2]

  • GalR2: Predominantly couples to Gq/11 proteins, activating phospholipase C (PLC).[3][4] This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) concentrations and activation of protein kinase C (PKC).[3][4] GalR2 can also couple to Gi/o proteins.[5]

  • GalR3: Similar to GalR1, GalR3 couples to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2][6]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of human galanin (1-30) at human galanin receptors.

ReceptorAssay TypeValue (nM)Cell LineReference(s)
GalR1 Radioligand Binding (Ki)1-[7]
GalR2 Radioligand Binding (Ki)1-[7]
GalR3 Radioligand Binding (IC50)75-
ReceptorAssay TypeValue (nM)Cell LineReference(s)
GalR1 Calcium Mobilization (EC50)51.81CHO-K1/GALR1/Gα15[8]
GalR2 Calcium Mobilization (EC50)370CHO-K1/GALR2

Signaling Pathway Diagrams

GalR1_Signaling Galanin Galanin (1-30) GalR1 GalR1 Galanin->GalR1 Binds Gi_o Gαi/o GalR1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Figure 1: GalR1 Signaling Pathway.

GalR2_Signaling Galanin Galanin (1-30) GalR2 GalR2 Galanin->GalR2 Binds Gq_11 Gαq/11 GalR2->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates

Figure 2: GalR2 Signaling Pathway.

GalR3_Signaling Galanin Galanin (1-30) GalR3 GalR3 Galanin->GalR3 Binds Gi_o Gαi/o GalR3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Bioactivity Assay cluster_readout Assay Readouts cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, CHO-K1 expressing human GalR1, GalR2, or GalR3) Seeding Cell Seeding (e.g., 96-well or 384-well plates) Cell_Culture->Seeding Stimulation Cell Stimulation Seeding->Stimulation Compound_Prep Prepare Galanin (1-30) and Control Compounds Compound_Prep->Stimulation Measurement Signal Measurement Stimulation->Measurement Binding Radioligand Binding (Ki / IC50) Measurement->Binding cAMP cAMP Accumulation (EC50 / IC50) Measurement->cAMP Calcium Calcium Mobilization (EC50) Measurement->Calcium ERK ERK Phosphorylation (EC50) Measurement->ERK Curve_Fitting Dose-Response Curve Fitting Binding->Curve_Fitting cAMP->Curve_Fitting Calcium->Curve_Fitting ERK->Curve_Fitting Parameter_Calc Parameter Calculation (EC50, IC50, Ki) Curve_Fitting->Parameter_Calc

References

Application Notes and Protocols: Using Galanin (1-30) Human in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Galanin (1-30) is a 30-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems and endocrine tissues.[1][2] It exerts a wide range of biological functions, including roles in nociception, cognition, metabolism regulation, and hormone secretion.[1][3][4] These diverse effects are mediated through three distinct G protein-coupled receptor (GPCR) subtypes: Galanin Receptor 1 (GALR1), Galanin Receptor 2 (GALR2), and Galanin Receptor 3 (GALR3).[4][5][6][7] The specific signaling pathway activated depends on the receptor subtype expressed in the target cells, leading to varied and sometimes opposing cellular outcomes.[2] These application notes provide an overview of the signaling pathways, common applications, and detailed protocols for utilizing human Galanin (1-30) in cell culture experiments.

Data Presentation

Physicochemical Properties and Receptor Affinities

Human Galanin (1-30) is a versatile peptide for in vitro studies. Its properties and high affinity for its receptors make it a potent tool for investigating the galaninergic system.

Table 1: Physicochemical Properties of Human Galanin (1-30)

Property Value Reference
Molecular Weight 3157.41 g/mol
Amino Acid Sequence GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS
CAS Number 119418-04-1
Solubility Soluble in water (up to 0.5 mg/mL)

| Storage | Store lyophilized peptide at -20°C | |

Table 2: Binding Affinities of Human Galanin (1-30) for Galanin Receptors

Receptor Subtype Binding Affinity (Ki) Reference
GALR1 ~1 nM [8][9]
GALR2 ~1 nM [8][9]

| GALR3 | 9.8 - 69 nM |[10] |

Effective Concentrations in Cell Culture Models

The concentration of Galanin (1-30) required to elicit a biological response is cell-type and context-dependent. The following table summarizes effective concentrations reported in various studies.

Table 3: Examples of Effective Concentrations of Human Galanin (1-30) in Cell Culture

Cell Line/Type Application Effective Concentration Observed Effect Reference
PC12 (Rat Pheochromocytoma) Apoptosis/Proliferation 100 nM Inhibition of cell proliferation and induction of apoptosis (via GALR2) [11]
SH-SY5Y (Human Neuroblastoma) Apoptosis Not specified GALR2 expression induced apoptosis [12]
Gastric Cancer Cell Lines (AGS) Apoptosis Not specified (exogenous expression) Induced apoptosis and decreased p-Akt expression [1]
Pancreatic Islets (Rat) Insulin Secretion Not specified Inhibition of glucose-stimulated insulin release [13][14]
Murine Macrophages Anti-inflammatory Not specified Alleviated LPS-induced inflammation and reduced ROS [15]
Colorectal Cancer Cell Lines Apoptosis Not specified (via silencing) Silencing of galanin induced apoptosis and enhanced chemotherapy effects [16]

| Pancreatic Ductal Adenocarcinoma (PDAC-PDX) | Tumor Growth | Not specified (GALR2 agonist M89b) | Inhibition of tumor growth in high-GALR2 expressing xenografts |[17][18] |

Signaling Pathways

Galanin's effects are transduced by three different GPCRs, each linked to distinct intracellular signaling cascades.

  • GALR1 and GALR3: These receptors primarily couple to Gi/o proteins.[5][7][19] Activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently inactivates Protein Kinase A (PKA).[4][7][15]

  • GALR2: This receptor is more promiscuous, coupling mainly to Gq/11 proteins but also to Gi/o.[2][11][20] The canonical Gq/11 pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).[7]

Galanin_Signaling cluster_membrane Plasma Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq/11 Pathway GALR1 GALR1 Gi Gi/o GALR1->Gi GALR2 GALR2 Gq Gq/11 GALR2->Gq GALR3 GALR3 GALR3->Gi Galanin Galanin (1-30) Galanin->GALR1 Galanin->GALR2 Galanin->GALR3 AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP ↓ AC->cAMP produces PKA PKA ↓ cAMP->PKA activates CREB CREB ↓ PKA->CREB phosphorylates Response1 Cellular Response (e.g., Inhibition of neurotransmission) CREB->Response1 PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ ↑ IP3->Ca releases PKC PKC DAG->PKC activates Response2 Cellular Response (e.g., Proliferation, Apoptosis) Ca->Response2 PKC->Response2

Caption: Galanin receptor signaling pathways.

Experimental Protocols

The following protocols provide a framework for studying the effects of human Galanin (1-30) in cell culture. Optimization may be required depending on the cell line and experimental goals.

Protocol 1: Preparation of Human Galanin (1-30) Stock Solution

Materials:

  • Lyophilized Human Galanin (1-30) peptide

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized galanin to ensure the powder is at the bottom.

  • Based on the manufacturer's data sheet, calculate the volume of sterile water needed to reconstitute the peptide to a desired stock concentration (e.g., 1 mM or 100 µM). Solubility can be up to 0.5 mg/mL.

  • Carefully add the calculated volume of sterile water to the vial.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Proliferation/Viability Assay (WST-1 or MTT)

This protocol assesses the effect of galanin on cell proliferation and viability.

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium

  • Human Galanin (1-30) stock solution

  • WST-1 or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Galanin (1-30) in complete culture medium from the stock solution. A typical concentration range to test is 1 nM to 1 µM.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of galanin. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Assay:

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals dissolve.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT).

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability or proliferation.

Workflow_Proliferation A Seed cells in 96-well plate B Allow cells to adhere (overnight) A->B D Treat cells with Galanin (24-72h incubation) B->D C Prepare Galanin (1-30) serial dilutions C->D E Add WST-1 or MTT reagent D->E F Incubate (1-4h) E->F G Read absorbance on plate reader F->G H Data Analysis: Normalize to control G->H

Caption: Workflow for a cell proliferation assay.

Protocol 3: cAMP Inhibition Assay (for GALR1/GALR3 Activity)

This assay measures the ability of galanin to inhibit forskolin-stimulated cAMP production, a hallmark of Gi/o-coupled receptor activation.[5][21]

Materials:

  • Cells expressing GALR1 or GALR3 plated in a 96-well plate

  • Galanin (1-30) stock solution

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor, optional but recommended)

  • Commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Lysis buffer (provided with the kit)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to ~80-90% confluency.

  • Pre-treatment: Wash cells with serum-free medium or assay buffer. Pre-treat with IBMX (e.g., 500 µM) for 15-30 minutes to prevent cAMP degradation.

  • Galanin Treatment: Add various concentrations of Galanin (1-30) to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (typically an EC₈₀ concentration, e.g., 1-10 µM) to all wells (except the basal control) and incubate for another 15-30 minutes at 37°C.

  • Cell Lysis: Stop the reaction by removing the medium and adding lysis buffer as per the cAMP kit manufacturer's instructions.

  • cAMP Measurement: Perform the cAMP assay following the kit's protocol.

  • Analysis: Plot the cAMP levels against the log concentration of galanin. Calculate the IC₅₀ value, which represents the concentration of galanin that inhibits 50% of the forskolin-stimulated cAMP response.

Protocol 4: Intracellular Calcium Mobilization Assay (for GALR2 Activity)

This assay measures the transient increase in intracellular calcium following GALR2 activation.[22]

Materials:

  • Cells expressing GALR2 plated in a black, clear-bottom 96-well plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (to aid dye loading)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Galanin (1-30) stock solution

  • Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to form a confluent monolayer.

  • Dye Loading: Prepare the dye-loading solution by mixing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

  • Remove the culture medium and add 100 µL of the dye-loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Measurement: Place the plate in the fluorescent plate reader and allow it to equilibrate for 10-15 minutes.

  • Set the instrument to record a baseline fluorescence reading for 15-30 seconds.

  • Inject a specific concentration of Galanin (1-30) (e.g., 25 µL of a 5X solution) into the wells.

  • Continue recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.

  • Analysis: Analyze the data by measuring the peak fluorescence intensity over the baseline. Plot the response against galanin concentration to generate a dose-response curve and calculate the EC₅₀.

References

In Vivo Administration of Human Galanin (1-30): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of human Galanin (1-30), a 30-amino acid neuropeptide that acts as a potent agonist for Galanin Receptors 1 and 2 (GalR1 and GalR2)[1][2][3]. These guidelines are intended to assist researchers in designing and executing experiments to investigate the diverse physiological roles of Galanin (1-30) in various animal models.

Overview of In Vivo Administration Routes

The choice of administration route is critical for achieving desired experimental outcomes and depends on the specific research question, the target tissue, and the pharmacokinetic properties of the peptide. Human Galanin (1-30) has a relatively short plasma half-life of approximately 5 minutes, which necessitates careful consideration of the delivery method to ensure adequate target engagement[4][5]. The most common routes for in vivo administration of Galanin (1-30) and its analogs are intravenous, intracerebroventricular, intraperitoneal, and subcutaneous injections.

Galanin Receptor Signaling Pathways

Galanin (1-30) exerts its effects by binding to three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3[6][7]. Human Galanin (1-30) has a high affinity for GalR1 and GalR2[1][2][3]. The signaling pathways associated with each receptor are distinct and lead to different cellular responses.

Galanin_Signaling cluster_GalR1 GalR1 Signaling cluster_GalR2 GalR2 Signaling cluster_GalR3 GalR3 Signaling Gal1 Galanin (1-30) R1 GalR1 Gal1->R1 Gi Gαi/o R1->Gi Gbg1 Gβγ R1->Gbg1 AC1 Adenylyl Cyclase Gi->AC1 inhibits cAMP1 ↓ cAMP AC1->cAMP1 MAPK1 MAPK Pathway Gbg1->MAPK1 activates Gal2 Galanin (1-30) R2 GalR2 Gal2->R2 Gq Gαq/11 R2->Gq PLC Phospholipase C Gq->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC MAPK2 MAPK Pathway PKC->MAPK2 activates Gal3 Galanin (1-30) R3 GalR3 Gal3->R3 Gi3 Gαi/o R3->Gi3 AC3 Adenylyl Cyclase Gi3->AC3 inhibits cAMP3 ↓ cAMP AC3->cAMP3

Galanin Receptor Signaling Pathways

GalR1 and GalR3 Signaling: Both GalR1 and GalR3 primarily couple to inhibitory G-proteins (Gαi/o)[6][8]. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[6][8]. The Gβγ subunit can also activate the MAPK pathway[9][10].

GalR2 Signaling: In contrast, GalR2 mainly couples to Gαq/11 proteins[6][8][9]. This activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which in turn can activate the MAPK pathway[9][11][12]. GalR2 can also couple to Gαi/o proteins, though to a lesser extent than GalR1[9][10].

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of human Galanin (1-30) and its analogs.

Table 1: Pharmacokinetic Parameters of Galanin

ParameterSpeciesRouteValueReference
Plasma Half-lifeHumanIV~5 min[4]
Plasma Half-lifeRat-~4 min[5]
CSF Half-lifeRat-60-120 min[5]

Table 2: Effective Doses of Human Galanin (1-30) and Analogs for Various In Vivo Applications

ApplicationSpeciesRouteDose RangeObserved EffectReference
Hormone Secretion (GH, PRL)HumanIV Infusion80 pmol/kg/minIncreased plasma GH and PRL[1][9]
Feeding BehaviorRatICV1 nmolNo significant effect on food intake[13]
Feeding BehaviorMouseICV1.5 - 3 nmolDose-dependent reduction in food intake at 24h[14]
Pain (Neuropathic)RatIntrathecal10-20 µgAlleviation of neuropathic pain behaviors[15]
Pain (Formalin Test)RatIntrathecalDose-dependentInhibition of formalin-evoked flinching[16]
Seizure InhibitionMouseIP4 mg/kg (analogs)Anticonvulsant activity[17]
Liver InflammationMouseSC10 µ g/100g body weight (daily)Reduced inflammation and fibrosis[18]

Experimental Protocols

Vehicle Preparation

For most applications, human Galanin (1-30) can be dissolved in sterile, pyrogen-free saline (0.9% NaCl). For intracerebroventricular injections, sterile artificial cerebrospinal fluid (aCSF) is the preferred vehicle. Some commercially available formulations for poorly soluble compounds are also listed below, though their suitability for Galanin (1-30) should be empirically determined.

  • Saline (0.9% NaCl): Standard vehicle for IV, IP, and SC injections.

  • Artificial Cerebrospinal Fluid (aCSF): Recommended for ICV injections to maintain osmotic balance.

  • DMSO-based vehicles: For compounds with low water solubility, a mixture of DMSO, Tween 80, and saline can be used (e.g., 10% DMSO, 5% Tween 80, 85% saline)[12]. The use of DMSO should be minimized and carefully controlled for, as it can have its own biological effects.

Intravenous (IV) Administration

Application: Pharmacokinetic studies, systemic effects on hormone secretion.

Protocol for IV Infusion in Humans (Adapted from Todd et al., 2000[9][19]):

  • Subject Preparation: Healthy volunteers are studied after an overnight fast. Two intravenous cannulae are inserted, one for infusion and one for blood sampling.

  • Infusion Preparation: Prepare a solution of human Galanin (1-30) in sterile saline. The concentration should be calculated to deliver the desired dose rate based on the subject's body weight.

  • Infusion Protocol:

    • Commence infusion at a low rate and gradually increase to the final desired rate over a period of 50 minutes. For example, a final rate of 80 pmol/kg/min.

    • Maintain the final infusion rate for the desired duration (e.g., 80 minutes).

  • Blood Sampling: Collect blood samples at regular intervals before, during, and after the infusion to measure plasma Galanin concentrations and other biomarkers of interest (e.g., growth hormone, prolactin).

Protocol for IV Bolus Injection in Rats:

  • Animal Preparation: Anesthetize the rat and cannulate the femoral or jugular vein for injection.

  • Dosage: A typical dose for studying cardiovascular effects is 1 mg/kg.

  • Injection: Administer the Galanin (1-30) solution as a single bolus via the cannula.

  • Monitoring: Monitor physiological parameters such as heart rate, blood pressure, and collect blood samples as required.

Intracerebroventricular (ICV) Administration

Application: Investigating the central effects of Galanin (1-30) on feeding, behavior, and neuroendocrine function.

ICV_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_exp Experiment acclimatize Acclimatize Animal anesthetize Anesthetize Animal acclimatize->anesthetize cannulate Implant ICV Cannula anesthetize->cannulate recover Allow Recovery (7-10 days) cannulate->recover habituate Habituate to Injection Procedure (e.g., with aCSF) recover->habituate inject ICV Injection of Galanin (1-30) or Vehicle habituate->inject observe Behavioral/Physiological Measurement (e.g., Food Intake, c-Fos) inject->observe collect Tissue/Blood Collection observe->collect

Workflow for ICV Administration Study

Protocol for ICV Injection in Rats/Mice:

  • Surgical Preparation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula into a lateral ventricle.

    • Allow the animal to recover for at least one week.

  • Habituation: Acclimatize the animals to the injection procedure by performing sham injections with aCSF for several days prior to the experiment.

  • Injection:

    • Gently restrain the conscious animal.

    • Insert the injection needle through the guide cannula.

    • Infuse the Galanin (1-30) solution (typically 1-5 µL in mice, 5-10 µL in rats) over a period of 1-2 minutes.

    • A typical dose is in the range of 1-10 nmol.

  • Post-injection Monitoring: Immediately after the injection, place the animal in an observation cage and monitor for behavioral changes (e.g., feeding, grooming) and other physiological parameters.

Intraperitoneal (IP) Administration

Application: Systemic administration for studying peripheral effects or when a less invasive route than IV is desired.

Protocol for IP Injection in Mice/Rats:

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

  • Injection:

    • Insert the needle (25-27 gauge for mice, 23-25 gauge for rats) at a 10-20 degree angle.

    • Aspirate to ensure no fluid or feces are drawn into the syringe.

    • Inject the Galanin (1-30) solution. The maximum recommended injection volume is 10 ml/kg.

  • Dosage: For Galanin analogs, doses in the range of 1-16 mg/kg have been used to study effects on seizures[11].

Subcutaneous (SC) Administration

Application: To achieve a slower absorption and more sustained release compared to IV or IP routes.

Protocol for SC Injection in Mice:

  • Animal Restraint: Grasp the loose skin over the neck and back to form a "tent".

  • Injection Site: Insert the needle (25-27 gauge) into the base of the tented skin.

  • Injection: Inject the Galanin (1-30) solution. A typical dose for studying effects on liver fibrosis is 10 µ g/100g body weight daily[18].

  • Continuous Infusion: For chronic administration, osmotic minipumps can be implanted subcutaneously to deliver a continuous infusion of Galanin (1-30)[11].

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for the in vivo administration of human Galanin (1-30). Researchers should carefully consider the specific aims of their study to select the most appropriate administration route, dosage, and experimental model. It is essential to adhere to ethical guidelines for animal research and to include appropriate vehicle controls in all experiments. The versatility of Galanin (1-30) as a research tool offers numerous opportunities to further elucidate its role in health and disease.

References

Application Notes and Protocols for Studying Human Galanin (1-30) Receptor Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a 30-amino acid neuropeptide in humans that is widely expressed in the central and peripheral nervous systems.[1][2] It exerts a wide range of biological effects, including modulation of neurotransmission, pain perception, cognition, and feeding behavior, by interacting with three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[3][4] These receptors represent important therapeutic targets for various neurological and metabolic disorders. Understanding the binding kinetics of human Galanin (1-30) to each receptor subtype is crucial for the development of selective and potent therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for studying the receptor binding kinetics of human Galanin (1-30).

Galanin Receptors and Signaling Pathways

Galanin mediates its effects through three receptor subtypes, each with distinct signaling mechanisms and tissue distribution.

  • GALR1: Primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4] It is highly expressed in the brain and spinal cord.

  • GALR2: Couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).[4] It can also couple to Gi/o proteins. GALR2 is widely distributed in both the central nervous system and peripheral tissues.[3]

  • GALR3: Also couples to Gi/o proteins, inhibiting adenylyl cyclase.[4] Its distribution is less characterized but has been found in the brain, pituitary, and pancreas.

The differential signaling pathways of the galanin receptors contribute to the diverse physiological roles of galanin.

Galanin_Signaling_Pathways cluster_membrane Cell Membrane GALR1 GALR1 G_i_o Gαi/o GALR1->G_i_o GALR2 GALR2 GALR2->G_i_o G_q_11 Gαq/11 GALR2->G_q_11 GALR3 GALR3 GALR3->G_i_o Galanin Galanin (1-30) Galanin->GALR1 Galanin->GALR2 Galanin->GALR3 AC Adenylyl Cyclase G_i_o->AC PLC Phospholipase C G_q_11->PLC cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG Ca2 Ca²⁺ ↑ IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Saturation_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Membrane preparation - Radioligand ([¹²⁵I]-Galanin) - Unlabeled Galanin (for non-specific binding) - Assay Buffer start->prepare_reagents setup_assay Set up Assay Tubes/Plate: - Total Binding: Membranes + Radioligand (increasing concentrations) - Non-specific Binding: Membranes + Radioligand + excess Unlabeled Galanin prepare_reagents->setup_assay incubate Incubate to Equilibrium (e.g., 60-90 min at 25°C) setup_assay->incubate separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubate->separate wash Wash Filters (ice-cold buffer) separate->wash quantify Quantify Radioactivity (Gamma Counter) wash->quantify analyze Data Analysis: - Calculate Specific Binding - Non-linear regression to determine Kd and Bmax quantify->analyze end End analyze->end Competitive_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Membrane preparation - Radioligand ([¹²⁵I]-Galanin) at a fixed concentration (e.g., near its Kd) - Unlabeled competitor (Galanin (1-30)) in serial dilutions - Assay Buffer start->prepare_reagents setup_assay Set up Assay Tubes/Plate: - Add membrane preparation, radioligand, and varying concentrations of the unlabeled competitor prepare_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Gamma Counter) separate->quantify analyze Data Analysis: - Plot % specific binding vs. log[competitor] - Non-linear regression to determine IC₅₀ - Calculate Ki using the Cheng-Prusoff equation quantify->analyze end End analyze->end Kinetic_Parameters_Relationship kon Association Rate Constant (kon) Determined from association kinetics Kd Equilibrium Dissociation Constant (Kd) Kd = koff / kon kon->Kd koff Dissociation Rate Constant (koff) Determined from dissociation kinetics koff->Kd

References

Application of Galanin (1-30) in Immunohistochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Galanin (1-30) in immunohistochemistry (IHC), offering detailed protocols for the detection of both the galanin peptide and its receptors (GALR1, GALR2, GALR3). This guide is intended to assist researchers in academic and industrial settings in the design and execution of experiments involving the galaninergic system.

Introduction

Galanin is a 30-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems, as well as in various peripheral tissues. It exerts its biological effects by binding to three G protein-coupled receptors: GALR1, GALR2, and GALR3. The galaninergic system is implicated in a multitude of physiological processes, including neurotransmission, hormone secretion, pain perception, and cell proliferation. Consequently, the immunohistochemical localization of galanin and its receptors is crucial for understanding their roles in both normal physiology and pathological conditions such as cancer and neurological disorders.

Signaling Pathways

Galanin (1-30) binding to its receptors initiates distinct downstream signaling cascades. GALR1 and GALR3 predominantly couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GALR2 primarily signals through Gq/11 proteins, activating phospholipase C, which results in the production of inositol triphosphate (IP3) and an increase in intracellular calcium concentrations.

GalaninSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Galanin (1-30) Galanin (1-30) GALR1 GALR1 Galanin (1-30)->GALR1 GALR2 GALR2 Galanin (1-30)->GALR2 GALR3 GALR3 Galanin (1-30)->GALR3 Gi_o Gi/o GALR1->Gi_o Gq_11 Gq/11 GALR2->Gq_11 GALR3->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP cAMP ↓ AC->cAMP IP3_Ca IP3 → Ca2+ ↑ PLC->IP3_Ca

Figure 1: Simplified Galanin Receptor Signaling Pathways.

Quantitative Data Summary

The following tables summarize quantitative data from immunohistochemical studies on galanin and its receptors. These values can serve as a reference for experimental design and data interpretation.

Table 1: Immunoreactive Scoring for Galanin in Colorectal Cancer[1]
ParameterScoreCriteria
Staining Intensity (SI) 0No staining
1Weakly positive
2Moderately positive
3Strongly positive
Percentage of Positive Cells (PP) 00%
10-9%
210-49%
350-100%
Immunoreactive Score (IRS) 0-9IRS = SI x PP
Table 2: Semi-Quantitative Analysis of Galanin Immunostaining in Mouse Hippocampus[2]
Brain Region% Reduction in Old vs. Adult Transgenic Mice
Granule cell layer12.3% (not significant)
Polymorph layer51.8% (p < 0.05)
CA3 field (stratum lucidum)40.8% (p < 0.05)
Table 3: Percentage of Galanin and Receptor-Positive Myenteric Neurons in Sheep and Dog Stomachs[3]
SpeciesTissueGalanin-IR Neurons (%)GALR1-IR Neurons (%)GALR2-IR Neurons (%)GALR3-IR Neurons (%)
Sheep Rumen20.1 ± 0.7Absent0.6 ± 0.30.8 ± 0.2
Reticulum8.1 ± 0.8Absent0.5 ± 0.30.6 ± 0.3
Omasum19.5 ± 2.9Absent1.0 ± 0.20.7 ± 0.2
Abomasum23.8 ± 1.20.5 ± 0.31.1 ± 0.30.9 ± 0.3
Dog Stomach12.3 ± 1.34.4 ± 0.93.5 ± 0.73.1 ± 0.5

Experimental Protocols

The following are generalized protocols for the immunohistochemical staining of galanin and its receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

General Immunohistochemistry Workflow

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting end End: Microscopic Analysis dehydration_mounting->end

Figure 2: General workflow for immunohistochemistry.

Protocol 1: Immunohistochemical Staining of Galanin Peptide

Materials:

  • FFPE tissue sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 80%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0)

  • Peroxidase blocking solution (e.g., 3% H2O2 in methanol)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against Galanin (see Table 4 for examples)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP complex

  • DAB chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%; 2 minutes each).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-40 minutes.[1]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Apply blocking buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Galanin antibody in blocking buffer to the desired concentration (e.g., 1:400 to 1:2000).[1]

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with Streptavidin-HRP complex for 30 minutes.

    • Rinse with PBS (3 x 5 minutes).

    • Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining of Galanin Receptors (GALR1, GALR2, GALR3)

This protocol is similar to that for the galanin peptide, with specific modifications for the receptors.

Key Differences from Protocol 1:

  • Antigen Retrieval: For GALR2 and GALR3, 0.01M sodium citrate buffer (pH 6.0) is often used for HIER at 99-100°C for 20 minutes.[2]

  • Primary Antibody: Use a primary antibody specific for the desired galanin receptor (GALR1, GALR2, or GALR3). See Table 4 for examples.

  • Incubation Times: Primary antibody incubation is typically 45 minutes at room temperature.[2]

Table 4: Example Antibodies and Recommended Dilutions for IHC
TargetHostClonalityRecommended Dilution (IHC-P)Manufacturer/Reference
GalaninRabbitPolyclonal1:400Proteintech (13307-1-AP)[1]
GalaninRabbitMonoclonal1:2000Abcam (ab255295)
GALR1RabbitPolyclonal10 µg/mLAntibodies-Online (ABIN1048642)
GALR2RabbitPolyclonal1:100-1:1000RayBiotech (107-10211)
GALR3RabbitPolyclonalNot specifiedNovus Biologicals (NLS204)[2]

Note: Optimal dilutions should be determined empirically by the end-user.

Troubleshooting

For common issues such as weak or no staining, high background, or non-specific staining, refer to standard IHC troubleshooting guides. Key parameters to optimize include primary antibody concentration, antigen retrieval method, and blocking conditions.

Conclusion

The immunohistochemical detection of Galanin (1-30) and its receptors is a valuable tool for investigating the role of the galaninergic system in health and disease. The protocols and data presented here provide a solid foundation for researchers to successfully implement these techniques in their studies. Careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Quantification of Human Galanin (1-30) using ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a 30-amino acid neuropeptide widely expressed in the central and peripheral nervous systems, as well as in the gut.[1] It is involved in a diverse range of physiological and pathological processes, including pain modulation, waking and sleep regulation, cognition, feeding, mood, and blood pressure regulation.[1] Galanin exerts its effects by binding to three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1][2] Given its broad biological significance, the accurate quantification of human Galanin (1-30) in various biological samples is crucial for advancing research in neuroscience, endocrinology, and pharmacology.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) kits provide a sensitive and specific method for the quantitative determination of human Galanin in samples such as serum, plasma, and cell culture supernatants.[3][4] This document provides detailed application notes and a generalized protocol for the use of commercially available human Galanin (1-30) ELISA kits.

Quantitative Data Summary of Commercially Available ELISA Kits

The following table summarizes the key quantitative parameters of several commercially available human Galanin (1-30) ELISA kits. This information is intended to aid researchers in selecting the most appropriate kit for their specific experimental needs.

Kit/ManufacturerAssay TypeDetection Range (pg/mL)Sensitivity (pg/mL)Sample Types
FineTest (EM0514) Competitive ELISA31.25 - 200018.75Serum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate, Other
Biomatik (EKN45422) Competitive Inhibition12.35 - 10005.25Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates
HUFI00958 Sandwich ELISA15.625 - 10009.375Serum, Plasma, and other biological fluids
RayBiotech Sandwich-basedNot specifiedNot specifiedSerum, Plasma, Cell Culture Supernatants
Abbexa Not specifiedNot specifiedNot specifiedSerum, Plasma, Tissue Homogenates, Cell Lysates, and other biological fluids

Galanin Signaling Pathways

Galanin mediates its diverse biological functions through three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2] Upon binding of Galanin, these receptors activate different intracellular signaling cascades.

  • GALR1 and GALR3: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity.[2][5]

  • GALR2: In contrast, GALR2 predominantly couples to Gq/11 proteins. This activates Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[2][6]

The differential expression of these receptors in various tissues and cell types contributes to the pleiotropic effects of Galanin.

Galanin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Galanin Galanin GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi/o Gi/o GALR1->Gi/o Gq/11 Gq/11 GALR2->Gq/11 GALR3->Gi/o Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase PLC Phospholipase C Gq/11->PLC cAMP_PKA ↓ cAMP / PKA Adenylyl_Cyclase->cAMP_PKA IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Cellular_Response_1 Cellular Response cAMP_PKA->Cellular_Response_1 Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response_2 Cellular Response Ca_PKC->Cellular_Response_2 ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Standards) Add_Standards_Samples Add 100µL Standards & Samples to Wells Reagent_Prep->Add_Standards_Samples Sample_Prep Prepare Samples Sample_Prep->Add_Standards_Samples Incubate_1 Incubate (e.g., 2.5h RT) Add_Standards_Samples->Incubate_1 Wash_1 Wash Wells (3x) Incubate_1->Wash_1 Add_Detect_A Add 100µL Detection Reagent A (Biotin-Ab) Wash_1->Add_Detect_A Incubate_2 Incubate (e.g., 1h RT) Add_Detect_A->Incubate_2 Wash_2 Wash Wells (3x) Incubate_2->Wash_2 Add_Detect_B Add 100µL Detection Reagent B (Streptavidin-HRP) Wash_2->Add_Detect_B Incubate_3 Incubate (e.g., 45min RT) Add_Detect_B->Incubate_3 Wash_3 Wash Wells (5x) Incubate_3->Wash_3 Add_Substrate Add 100µL TMB Substrate Wash_3->Add_Substrate Incubate_4 Incubate (e.g., 30min RT, Dark) Add_Substrate->Incubate_4 Add_Stop Add 50µL Stop Solution Incubate_4->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Sample Concentrations Standard_Curve->Calculate_Conc

References

Application Note: Human Galanin (1-30) as a Versatile Tool for G-Protein Coupled Receptor (GPCR) Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of neurobiology, pharmacology, and endocrinology.

Introduction: Human Galanin (1-30) is a 30-amino acid, non-amidated neuropeptide that is widely distributed throughout the central and peripheral nervous systems.[1] It exerts a wide spectrum of biological effects, including modulation of neurotransmission, pain signaling, cognition, feeding behavior, and insulin release, by activating three distinct G-protein coupled receptor (GPCR) subtypes: Galanin Receptor 1 (GalR1), Galanin Receptor 2 (GalR2), and Galanin Receptor 3 (GalR3).[2] These receptors couple to different G-protein families, initiating distinct intracellular signaling cascades.[3] GalR1 and GalR3 primarily couple to Gi/o proteins to inhibit adenylyl cyclase, while GalR2 preferentially couples to Gq/11 proteins to activate the phospholipase C pathway.[3] This differential signaling makes human Galanin (1-30) an invaluable tool for studying GPCR pharmacology, signal transduction, and for the development of novel therapeutics targeting the galaninergic system.[4][5]

Pharmacological Data

Human Galanin (1-30) acts as an endogenous agonist for all three galanin receptor subtypes.[6] Its binding affinity and functional potency can be characterized using various in vitro assays. The data presented below is a summary from studies using cells expressing recombinant human or rat receptors.

Receptor SubtypeAssay TypeParameterValue (nM)SpeciesReference
GalR1 Radioligand BindingKi1Human[7]
cAMP Inhibition AssayEC5029Human[8]
GalR2 Radioligand BindingKi1Human[7]
Radioligand DisplacementKd0.5Rat[7]
GalR3 Radioligand Binding-High AffinityHuman/Rat[9]

Note: Specific Ki and EC50 values for human Galanin (1-30) at GalR3 are less commonly reported in introductory literature but it is established as a high-affinity endogenous ligand.[9]

Signaling Pathways and Experimental Workflows

The distinct coupling of galanin receptors to different G-proteins allows for specific functional readouts. GalR1 and GalR3 activation can be measured by a decrease in cyclic AMP (cAMP), while GalR2 activation is typically measured by an increase in intracellular calcium (Ca²⁺).

Galanin Receptor Signaling Pathways

GalR1_GalR3_Signaling cluster_membrane Plasma Membrane GalR GalR1 / GalR3 G_protein Gi/o Protein GalR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Galanin Galanin (1-30) Galanin->GalR cAMP cAMP ↓ ATP->cAMP Conversion Blocked

Caption: GalR1 and GalR3 signaling via the Gi/o pathway to inhibit cAMP production.

GalR2_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GalR2 GalR2 Gq_protein Gq/11 Protein GalR2->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage IP3R IP3 Receptor Ca_cyto Intracellular Ca²⁺ ↑ IP3R->Ca_cyto Release Galanin Galanin (1-30) Galanin->GalR2 IP3->IP3R Binds Ca_ER Ca²⁺ (stored) Ca_ER->IP3R

Caption: GalR2 signaling via the Gq/11 pathway to mobilize intracellular calcium.

General Experimental Workflow

Experimental_Workflow cluster_prep Assay-Specific Preparation cluster_detect Assay-Specific Detection A 1. Cell Line Selection & Expression System B 2. Cell Culture & Transient/Stable Transfection of GalR1, GalR2, or GalR3 A->B C 3. Assay Preparation B->C D 4. Compound Addition (Galanin 1-30 & Controls) C->D C1 Binding Assay: Membrane Preparation C2 cAMP Assay: Forskolin Stimulation C3 Ca²⁺ Assay: Dye Loading E 5. Signal Detection D->E F 6. Data Analysis (e.g., EC50/IC50 Calculation) E->F E1 Binding Assay: Scintillation Counting E2 cAMP Assay: Luminescence/Fluorescence E3 Ca²⁺ Assay: Fluorescence (FLIPR)

Caption: A generalized workflow for characterizing Galanin (1-30) activity at its receptors.

Experimental Protocols

The following are generalized protocols for key assays used to study the interaction of human Galanin (1-30) with its receptors. Researchers should optimize conditions for their specific cell lines and equipment.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of unlabeled human Galanin (1-30) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-Galanin) for binding to GalR1, GalR2, or GalR3.[10][11]

Materials and Reagents:

  • Cell Membranes: Membrane preparations from HEK293 or CHO cells stably expressing the galanin receptor subtype of interest.[12]

  • Radioligand: [¹²⁵I]-human Galanin.[12]

  • Unlabeled Ligand: Human Galanin (1-30).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[13]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Control: High concentration (e.g., 1 µM) of unlabeled Galanin (1-30).[13]

  • 96-well microplates and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[14]

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled human Galanin (1-30) in binding buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of non-specific control (for non-specific binding).

    • 50 µL of each Galanin (1-30) dilution.

  • Add 50 µL of radioligand (e.g., [¹²⁵I]-hGalanin at a final concentration near its Kd, ~0.5-2.0 nM) to all wells.[13]

  • Add 150 µL of the cell membrane preparation (typically 10-20 µg protein/well) to initiate the reaction.[14]

  • Incubate the plate for 60-150 minutes at 25°C with gentle agitation.[13][14]

  • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and measure the radioactivity of each filter using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of unlabeled Galanin (1-30). Use non-linear regression to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Functional Assay (for GalR1/GalR3)

This assay measures the ability of human Galanin (1-30) to inhibit the production of cAMP stimulated by forskolin, an activator of adenylyl cyclase.[8][15] This is a functional measure of Gi/o protein coupling.

Materials and Reagents:

  • Cells: HEK293 or CHO cells expressing GalR1 or GalR3.

  • Stimulant: Forskolin.[8]

  • Agonist: Human Galanin (1-30).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.[16][17]

  • 384-well white microplates.

Procedure:

  • Seed cells into a 384-well plate at an optimized density (e.g., 10,000 cells/well) and incubate for 18-24 hours.[8]

  • Gently remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for 30 minutes.

  • Prepare serial dilutions of human Galanin (1-30) in assay buffer.

  • Add the Galanin (1-30) dilutions to the appropriate wells.

  • Immediately add forskolin to all wells (except the basal control) at a pre-determined EC₈₀-EC₉₀ concentration (e.g., 1 µM) to stimulate cAMP production.[8]

  • Incubate the plate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Normalize the data with 0% inhibition corresponding to forskolin-stimulated cAMP levels and 100% inhibition corresponding to basal cAMP levels. Plot the percent inhibition against the log concentration of Galanin (1-30) and use non-linear regression to calculate the IC₅₀ (or EC₅₀ for inhibition).

Protocol 3: Calcium Mobilization Functional Assay (for GalR2)

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq/11-coupled GalR2.[18][19] It is typically performed using a fluorescent imaging plate reader (FLIPR).

Materials and Reagents:

  • Cells: HEK293 or CHO cells expressing GalR2. Co-expression with a promiscuous G-protein like Gα16 can be used to amplify the signal if necessary.[19]

  • Agonist: Human Galanin (1-30).

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[20]

  • Calcium-sensitive Dye: Fluo-4 AM, Calcium-5, or similar fluorescent dyes.[19][20]

  • 384-well black, clear-bottom microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or FlexStation.[21]

Procedure:

  • Seed cells into a 384-well plate and incubate for 24 hours to form a confluent monolayer.

  • Remove the culture medium.

  • Prepare the dye-loading solution according to the manufacturer's instructions, diluting the calcium-sensitive dye in assay buffer.

  • Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.[20]

  • During incubation, prepare a separate source plate containing serial dilutions of human Galanin (1-30) in assay buffer.

  • Place both the cell plate and the source plate into the FLIPR instrument.

  • The instrument will measure a baseline fluorescence for a few seconds.

  • The instrument's integrated pipettor will then add the Galanin (1-30) from the source plate to the cell plate.

  • Continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium flux.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of Galanin (1-30) and use a sigmoidal dose-response curve fit to determine the EC₅₀.

References

Application Notes: Studying Synaptic Neurotransmission with Galanin (1-30) Human

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galanin is a 30-amino acid neuropeptide in humans that is widely expressed in the central and peripheral nervous systems.[1][2] It functions as a critical neuromodulator in a variety of physiological processes, including pain perception, cognition, feeding, and mood regulation.[3][4] Galanin exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[5] Predominantly, galanin acts as an inhibitory neuropeptide, leading to hyperpolarization of neurons and a reduction in the release of several classical neurotransmitters such as acetylcholine, norepinephrine, and glutamate.[1][3][6] This inhibitory action makes the galanin system a significant target for therapeutic development in neurological disorders like epilepsy, Alzheimer's disease, and depression.[4][7]

Mechanism of Action & Signaling Pathways

Galanin's diverse effects are mediated by the differential signaling pathways coupled to its receptors.[8]

  • GALR1 and GALR3: These receptors primarily couple to inhibitory Gαi/o proteins.[5][9] Activation of GALR1 or GALR3 leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[10][11] This pathway can also involve the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.[6][12]

  • GALR2: In contrast, GALR2 mainly couples to Gαq/11 proteins.[5][7] Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[9] This cascade results in an increase in intracellular calcium levels, which can have varied downstream effects, including neuronal excitation in some contexts.[9][13]

The distinct distribution and signaling of these receptors allow for the complex and sometimes opposing roles of galanin in neurotransmission.[8][10]

Galanin_Signaling_Pathways cluster_membrane Cell Membrane cluster_Gi Gαi/o Pathway cluster_Gq Gαq/11 Pathway GALR1_3 GALR1 / GALR3 Gi Gαi/o GALR1_3->Gi GALR2 GALR2 Gq Gαq/11 GALR2->Gq Galanin Galanin (1-30) Galanin->GALR1_3 Galanin->GALR2 AC Adenylyl Cyclase Gi->AC Inhibits GIRK ↑ GIRK K+ Channel Conductance Gi->GIRK Activates cAMP ↓ cAMP AC->cAMP Hyperpol Hyperpolarization (Inhibition) cAMP->Hyperpol GIRK->Hyperpol PLC Phospholipase C (PLC) Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca Modulation Varied Cellular Responses Ca->Modulation

Caption: Galanin receptor signaling pathways.

Data Presentation

Table 1: Receptor Binding & Functional Affinity of Human Galanin (1-30)

This table summarizes the binding affinity (Ki) and functional potency (ED50) of human Galanin (1-30) at its receptors. These values are critical for designing experiments and interpreting results.

ReceptorLigandAssay TypePreparationKi (nM)ED50 (nM)Reference
GALR1 Human Galanin (1-30)Competitive BindingRecombinant Cells1-[14][15]
GALR2 Human Galanin (1-30)Competitive BindingRecombinant Cells1-[14][15]
- Human Galanin (1-30)Contraction AssayRat Fundus Strips-13.8 ± 1.6[15]

Table 2: Effects of Galanin on Neurotransmitter Release

This table outlines the inhibitory effects of galanin on the release of various neurotransmitters in specific brain regions, a key aspect of its role in synaptic neurotransmission.

NeurotransmitterBrain RegionExperimental ModelEffect of GalaninReference
Norepinephrine Paraventricular Nucleus (PVN)Rat (In Vivo Microdialysis)Increased extracellular levels by 80-90%[16]
Glutamate Hippocampus, Arcuate NucleusRat Brain SlicesInhibited evoked release[12][17]
Acetylcholine HippocampusRat Brain SlicesInhibited release[1][12]
Dopamine StriatumRat Striatal SlicesDecreased stimulation-evoked release[6]

Experimental Protocols

Detailed protocols are provided for key methodologies used to investigate the effects of Galanin (1-30) on synaptic neurotransmission.

Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Principle: To measure galanin-induced changes in neuronal membrane properties and synaptic activity (e.g., postsynaptic currents) in brain slices. This directly assesses the impact of galanin on neuronal excitability and transmission.[17][18]

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A 1. Prepare Brain Slices (e.g., Hippocampus, Hypothalamus) B 2. Transfer Slice to Recording Chamber A->B C 3. Perfuse with aCSF B->C D 4. Obtain Whole-Cell Patch-Clamp Configuration C->D E 5. Record Baseline Activity (e.g., EPSCs, IPSCs, Membrane Potential) D->E F 6. Bath-apply Galanin (1-30) at desired concentration E->F G 7. Record Changes in Synaptic Activity/Potential F->G H 8. Washout Galanin and Record Recovery G->H I 9. Analyze Data (Amplitude, Frequency, etc.) H->I

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • Vibrating microtome

  • Recording chamber and perfusion system

  • Microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • Galanin (1-30) human stock solution

Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain region of interest and prepare 250-350 µm thick slices using a vibrating microtome in ice-cold aCSF.

  • Incubation: Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until use.

  • Recording: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

  • Patching: Visualize neurons using DIC optics. Approach a target neuron with a glass pipette (3-6 MΩ resistance) filled with intracellular solution. Apply gentle suction to form a gigaohm seal and then rupture the membrane to achieve whole-cell configuration.

  • Baseline Recording: In voltage-clamp or current-clamp mode, record baseline synaptic activity or membrane potential for 5-10 minutes to ensure a stable recording.

  • Galanin Application: Switch the perfusion to aCSF containing the desired concentration of Galanin (1-30).

  • Effect Recording: Record the cellular response for 10-15 minutes during galanin application.

  • Washout: Switch the perfusion back to standard aCSF and record for at least 15-20 minutes to observe recovery.

  • Data Analysis: Analyze the recorded traces to quantify changes in the amplitude and frequency of synaptic currents, or changes in resting membrane potential and firing rate.

Protocol 2: In Vivo Microdialysis

Principle: To measure the concentration of neurotransmitters (e.g., norepinephrine, dopamine) or galanin itself in the extracellular fluid of a specific brain region in a freely moving animal. This provides a direct measure of how galanin affects neurotransmitter release in a physiological context.[16][19]

Microdialysis_Workflow cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Anesthetize Animal B 2. Implant Guide Cannula over Target Brain Region A->B C 3. Allow for Surgical Recovery (several days) B->C D 4. Insert Microdialysis Probe C->D E 5. Perfuse with aCSF and Allow for Equilibration D->E F 6. Collect Baseline Samples E->F G 7. Administer Galanin (1-30) (e.g., via reverse dialysis or local injection) F->G H 8. Collect Experimental Samples G->H I 9. Analyze Samples via HPLC or RIA/ELISA H->I J 10. Verify Probe Placement (Histology) I->J

Caption: Workflow for in vivo microdialysis experiment.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump

  • Fraction collector

  • aCSF or Ringer's solution

  • Galanin (1-30) human

  • Analytical system (e.g., HPLC with electrochemical detection for monoamines, RIA for peptides)

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., PVN, striatum) and secure it with dental cement. Allow the animal to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target region.

  • Equilibration: Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min). Allow the system to equilibrate for 1-2 hours.

  • Baseline Collection: Collect 3-4 baseline dialysate samples into vials, typically over 20-30 minute intervals.

  • Galanin Administration: Administer Galanin (1-30) either by including it in the perfusion fluid (reverse dialysis) or via a separate local microinjection.

  • Sample Collection: Continue collecting dialysate samples at the same intervals for 2-3 hours post-administration.

  • Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical method like HPLC or radioimmunoassay (RIA).

  • Histology: At the end of the experiment, perfuse the animal and process the brain for histological verification of the probe's location.

Protocol 3: Radioligand Receptor Binding Assay

Principle: To determine the binding affinity (Kd) and density (Bmax) of galanin receptors, or to measure the affinity (Ki) of unlabeled Galanin (1-30) by its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_inc Incubation cluster_sep Separation & Counting cluster_analysis Analysis A 1. Prepare Cell Membranes (from tissue or transfected cells) C 3. Add Membranes, Radioligand (e.g., [125I]-Galanin), and Unlabeled Galanin (1-30) (for competition) A->C B 2. Prepare Assay Buffer B->C D 4. Incubate to Reach Equilibrium C->D E 5. Separate Bound from Free Ligand (Rapid Filtration) D->E F 6. Wash Filters E->F G 7. Measure Radioactivity (Gamma Counter) F->G H 8. Calculate Specific Binding G->H I 9. Perform Scatchard or Non-linear Regression Analysis H->I

Caption: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing galanin receptors

  • Radiolabeled galanin (e.g., [¹²⁵I]-galanin)

  • Unlabeled Galanin (1-30) human

  • Binding buffer (e.g., Tris-HCl with protease inhibitors)

  • Glass fiber filters

  • Filtration manifold

  • Gamma or scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in ice-cold buffer. Centrifuge to pellet membranes and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup (for Competition Assay):

    • Total Binding: Add membranes, a fixed concentration of radiolabeled galanin, and buffer to a tube.

    • Non-specific Binding: Add membranes, radiolabeled galanin, and a high concentration of unlabeled galanin (to saturate all specific sites).

    • Competition: Add membranes, radiolabeled galanin, and varying concentrations of unlabeled Galanin (1-30) human.

  • Incubation: Incubate all tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in vials and measure the retained radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of unlabeled Galanin (1-30).

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50, which can then be converted to the inhibition constant (Ki).

References

Application Notes and Protocols: Human Galanin (1-30) in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin, a 30-amino acid neuropeptide in humans, plays a complex and multifaceted role in the modulation of pain, particularly in the context of neuropathic pain.[1][2] Following peripheral nerve injury, the expression of galanin is dramatically upregulated in dorsal root ganglion (DRG) neurons.[2][3] This upregulation suggests a significant role for the galaninergic system in the pathological changes that lead to chronic pain states. The effects of galanin are mediated through three G protein-coupled receptors: GalR1, GalR2, and GalR3.[2] Research indicates that these receptors can have opposing effects on nociception, with GalR1 activation generally leading to antinociception (pain relief) and GalR2 activation being linked to pronociceptive (pain-promoting) effects, especially at low concentrations of galanin.[3][4][5] This dual nature makes the galaninergic system a promising but complex target for the development of novel analgesics for neuropathic pain.

These application notes provide a summary of key findings, quantitative data, and detailed experimental protocols for studying human Galanin (1-30) and its receptor-specific analogs in rodent models of neuropathic pain.

Data Presentation: Quantitative Effects of Galanin System Modulation

The following tables summarize the quantitative data from key studies on the effects of galanin and its receptor modulators on neuropathic pain behaviors and receptor expression.

Table 1: Effects of Galanin and Receptor Agonists on Nociceptive Thresholds in Neuropathic Pain Models

CompoundAnimal ModelAdministration RouteDoseEffect on Mechanical ThresholdEffect on Thermal ThresholdReference
Galanin (1-30)Sciatic Nerve-Pinch Injury (Rat)IntrathecalNot specifiedAmeliorated sensitizationAmeliorated sensitization[6]
AR-M961 (GalR1/GalR2 Agonist)Bennett Model (Rat)Intrathecal1, 9, 20 µgDose-dependent increase in allodynic ratsNot specified[2][3]
AR-M1896 (GalR2 Agonist)Bennett Model (Rat)IntrathecalHigh doseNo effect in allodynic ratsNot specified[3]
M617 (GalR1 Agonist)Sciatic Nerve Ligation (Rat)Intra-NAcNot specifiedIncreased withdrawal latencyNot specified[7]
M1145 (GalR2 Agonist)Chronic Constriction Injury (Rat)Intra-NAcNot specifiedIncreased withdrawal thresholdIncreased withdrawal latency[8]
Galanin (low dose)Normal RatIntrathecal Infusion25 ng/0.5 µl/hInduces allodyniaInduces allodynia (cold)[3][5]

Table 2: Changes in Galanin and Receptor Expression Following Nerve Injury

Neuropathic Pain ModelTissueMoleculeChange in ExpressionTime PointReference
Sciatic Nerve-Pinch InjuryDRGGalaninSignificant increaseDay 8, 16, 24[6]
Sciatic Nerve-Pinch InjurySpinal Dorsal HornGalaninSignificant increaseDay 8, 16, 24[6]
Sciatic Nerve-Pinch InjuryDRGGalR1DownregulatedNot specified[6]
Sciatic Nerve-Pinch InjurySpinal Dorsal HornGalR1UpregulatedNot specified[6]
Sciatic Nerve-Pinch InjuryDRGGalR2UpregulatedNot specified[6]
Sciatic Nerve-Pinch InjurySpinal Dorsal HornGalR2UpregulatedNot specified[6]
Peripheral Nerve AxotomyDRGGalR1 mRNADownregulatedNot specified[9]
Peripheral Nerve AxotomyDRGGalR2 mRNADownregulated (less profound)Not specified[9]
Sciatic Nerve LigationNucleus AccumbensGalaninUpregulatedNot specified[10]

Experimental Protocols

Protocol 1: Induction of Neuropathic Pain - Chronic Constriction Injury (CCI) Model (Bennett Model)

This protocol is based on the method described by Bennett and Xie (1988) and is frequently used in galanin research.[2]

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut or silk sutures

  • Stereotaxic frame (for intracranial injections)

Procedure:

  • Anesthetize the rat and shave the lateral surface of the thigh.

  • Make an incision through the biceps femoris to expose the common sciatic nerve.

  • Free a 5-7 mm length of the nerve proximal to its trifurcation.

  • Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.

  • The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding hind limb.

  • Close the muscle layer and skin with sutures.

  • Allow animals to recover for 7-14 days for the development of neuropathic pain behaviors. Sham surgery involves exposing the nerve without ligation.

Protocol 2: Intrathecal (i.t.) Administration of Galanin (1-30)

Intrathecal administration delivers the compound directly to the spinal cord.

Procedure:

  • Lightly anesthetize the rat with isoflurane.

  • Insert a 30-gauge needle attached to a microsyringe between the L5 and L6 vertebrae.

  • A tail-flick response confirms correct placement in the intrathecal space.

  • Inject the desired volume (typically 10 µL) of Galanin (1-30) or vehicle (e.g., saline) slowly.

  • Monitor the animal until it has recovered from anesthesia.

Protocol 3: Behavioral Testing for Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

Procedure:

  • Acclimatize the animal to the testing environment by placing it on the mesh platform within a clear enclosure for at least 15-20 minutes.

  • Apply von Frey filaments to the mid-plantar surface of the hind paw.

  • Begin with a filament in the middle of the force range and increase or decrease the force according to the response ("up-down method").

  • A positive response is a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is calculated from the pattern of responses.

  • Testing is typically performed before and at various time points after drug administration (e.g., 15, 30, 60, 120 minutes).

Protocol 4: Intra-Nucleus Accumbens (Intra-NAc) Microinjection

This protocol allows for the site-specific investigation of galanin's effects in a key brain region for pain modulation.

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula aimed at the nucleus accumbens using stereotaxic coordinates.

  • Secure the cannula to the skull with dental cement. Allow the animal to recover for at least one week.

  • For microinjection, gently restrain the animal and insert an injection needle connected to a microsyringe into the guide cannula.

  • Infuse the desired volume (e.g., 0.5-1 µL) of Galanin (1-30) or other compounds over a period of 1-2 minutes.

  • Leave the injection needle in place for an additional minute to allow for diffusion before withdrawal.

Mandatory Visualizations

Signaling Pathways

galanin_signaling cluster_galanin Galanin cluster_receptors Galanin Receptors cluster_effects Downstream Effects Gal Galanin (1-30) GalR1 GalR1 Gal->GalR1 GalR2 GalR2 Gal->GalR2 PKA_inhibition Inhibition of PKA GalR1->PKA_inhibition Gi/o coupling PLC_activation Activation of PLC/PKC GalR2->PLC_activation Gq coupling Antinociception Antinociception (Pain Inhibition) Pronociception Pronociception (Pain Facilitation) PKA_inhibition->Antinociception PLC_activation->Pronociception experimental_workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Outcome Assessment Induction Induce Neuropathic Pain (e.g., CCI Model) Baseline Baseline Behavioral Testing (e.g., von Frey) Induction->Baseline Grouping Animal Grouping (Vehicle, Galanin (1-30)) Baseline->Grouping Administration Compound Administration (e.g., Intrathecal) Grouping->Administration Post_Behavior Post-treatment Behavioral Testing (Time-course) Administration->Post_Behavior Tissue Tissue Collection (DRG, Spinal Cord) Post_Behavior->Tissue Analysis Molecular Analysis (e.g., Western Blot, IHC) Tissue->Analysis logical_relationship Injury Peripheral Nerve Injury Gal_Up ↑ Galanin Expression in DRG Injury->Gal_Up GalR_Change Plasticity in GalR1/GalR2 (↓ GalR1, ↑ GalR2 in DRG) Injury->GalR_Change Pain_Phenotype Neuropathic Pain Phenotype (Allodynia, Hyperalgesia) Gal_Up->Pain_Phenotype contributes to complex signaling GalR_Change->Pain_Phenotype Exo_Gal Exogenous Galanin (1-30) Administration GalR1_Act Dominant GalR1 Activation (High Dose) Exo_Gal->GalR1_Act GalR2_Act GalR2 Activation (Low Dose) Exo_Gal->GalR2_Act Analgesia Analgesia GalR1_Act->Analgesia GalR2_Act->Pain_Phenotype can exacerbate Analgesia->Pain_Phenotype counteracts

References

Application Notes and Protocols: Galanin (1-30) Human as a Therapeutic Target for Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a 30-amino acid neuropeptide widely expressed in the central and peripheral nervous systems. It exerts its effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3. The galaninergic system is implicated in a multitude of physiological processes, including neurogenesis, mood regulation, cognition, and pain perception. Its significant upregulation in response to nerve injury and in pathological conditions like Alzheimer's disease and epilepsy has highlighted its potential as a therapeutic target for a range of neurological disorders. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of human Galanin (1-30).

Data Presentation

Table 1: Binding Affinities of Human Galanin (1-30) and Analogs to Human Galanin Receptors
LigandReceptor SubtypeBinding Affinity (Ki, nM)Assay TypeCell LineReference
Galanin (1-30) humanGALR1~1Radioligand BindingCHO[1]
Galanin (1-30) humanGALR2~1Radioligand BindingCHO[1]
Galanin (1-30) humanGALR3Tens of nanomolarRadioligand Binding-[2]
Galanin (2-11)GALR1Complete loss of affinityRadioligand Binding-[3]
Galanin (2-11)GALR2High affinityRadioligand Binding-[4]
M15 (antagonist)Galanin ReceptorsHigh (10-fold > galanin)Radioligand BindingRat brain membranes[5]
M35 (antagonist)Galanin ReceptorsHighIn vivo studiesRat[4][5]
M40 (antagonist)Galanin ReceptorsHighIn vivo studiesRat[6]
AR-M1896 (GalR2 agonist)GALR2High (500-fold selective over GALR1)Functional Assay-[7]

Signaling Pathways

The activation of galanin receptors initiates distinct downstream signaling cascades, leading to diverse physiological effects.

  • GALR1 and GALR3: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of inwardly rectifying potassium channels. This generally results in neuronal hyperpolarization and inhibition of neurotransmitter release.[8][9]

  • GALR2: In contrast, GALR2 predominantly couples to Gq/11 proteins.[8][9] This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is often associated with neurotrophic and neuroprotective effects.

Galanin_Signaling_Pathways cluster_galr1_3 GALR1 / GALR3 Signaling cluster_galr2 GALR2 Signaling Gal1_3 Galanin GALR1_3 GALR1 / GALR3 Gal1_3->GALR1_3 Gio Gi/o GALR1_3->Gio AC_inhib Adenylyl Cyclase (Inhibition) Gio->AC_inhib K_channel ↑ K+ Channel Activity Gio->K_channel cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_inhib ↓ Neurotransmitter Release Hyperpolarization->Neurotransmitter_inhib Gal2 Galanin GALR2 GALR2 Gal2->GALR2 Gq11 Gq/11 GALR2->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC Neuroprotection Neuroprotection & Neurogenesis Ca_release->Neuroprotection PKC->Neuroprotection

Galanin receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay for Galanin Receptors

This protocol is for determining the binding affinity of unlabelled test compounds for galanin receptors expressed in cultured cells.

Materials:

  • Cell membranes expressing the human galanin receptor of interest (GALR1, GALR2, or GALR3).

  • Radioligand (e.g., [125I]-Galanin).

  • Unlabeled Galanin (1-30) human (for determining non-specific binding).

  • Test compounds.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4 (ice-cold).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer.

    • 50 µL of test compound or unlabeled galanin (for non-specific binding) or buffer (for total binding).

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of cell membrane preparation (containing 10-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers B Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells A->B C Incubate at Room Temperature (60-90 min) B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters with Ice-Cold Wash Buffer D->E F Add Scintillation Fluid E->F G Measure Radioactivity (Scintillation Counter) F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki G->H

Workflow for Radioligand Binding Assay.
Calcium Imaging Assay for GALR2 Activation

This protocol measures changes in intracellular calcium concentration upon activation of GALR2.

Materials:

  • Cells expressing human GALR2 (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Galanin (1-30) human or other GALR2 agonists.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Place the plate in the fluorescence reader and record the baseline fluorescence for a few seconds.

  • Add the GALR2 agonist at various concentrations to the wells.

  • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Analyze the data by calculating the change in fluorescence intensity from baseline to the peak response.

In Vivo Model of Epilepsy: Kainic Acid-Induced Seizures

This protocol describes the induction of seizures in rodents to study the anticonvulsant effects of galanin-based therapeutics.

Materials:

  • Male adult rats or mice.

  • Kainic acid (KA).

  • Saline (0.9% NaCl).

  • Galanin (1-30) human, or a specific agonist/antagonist.

  • Vehicle for drug administration.

  • EEG recording equipment (optional).

Procedure:

  • Administer the test compound (e.g., galanin agonist) or vehicle to the animals via the desired route (e.g., intracerebroventricularly, intravenously).

  • After a predetermined pretreatment time, administer a single intraperitoneal (i.p.) injection of kainic acid (e.g., 10-30 mg/kg in mice).[3]

  • Immediately after KA injection, place the animal in an observation chamber.

  • Observe and score the seizure activity for at least 2-4 hours using a standardized scale (e.g., Racine scale).[3]

    • Stage 1: Immobility, mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling with generalized convulsions.

  • Record the latency to the first seizure and the severity and duration of seizures.

  • If using EEG, monitor and record the electrographic seizure activity.

  • Compare the seizure parameters between the vehicle- and drug-treated groups.

Kainic_Acid_Seizure_Model A Animal Acclimatization B Administer Test Compound (e.g., Galanin Agonist) or Vehicle A->B C Pretreatment Period B->C D Administer Kainic Acid (i.p.) C->D E Observe and Score Seizure Activity (e.g., Racine Scale) D->E F (Optional) EEG Recording D->F G Data Analysis: - Seizure Latency - Seizure Severity - Seizure Duration E->G F->G H Compare Treatment vs. Vehicle Groups G->H

Workflow for the Kainic Acid-Induced Seizure Model.
Behavioral Models for Depression and Anxiety

a) Forced Swim Test (FST)

This test is used to screen for antidepressant-like activity.

Materials:

  • Male adult mice or rats.

  • Cylindrical container (e.g., 25 cm high, 10 cm diameter for mice).

  • Water (23-25°C).

  • Test compound and vehicle.

Procedure:

  • Administer the test compound or vehicle.

  • After the appropriate pretreatment time, place the animal in the cylinder filled with water to a depth where it cannot touch the bottom or escape.

  • Record the animal's behavior for 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

b) Elevated Plus Maze (EPM)

This test assesses anxiety-like behavior.

Materials:

  • Male adult mice or rats.

  • Elevated plus maze apparatus (two open arms and two closed arms).

  • Test compound and vehicle.

Procedure:

  • Administer the test compound or vehicle.

  • After the pretreatment time, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Concluding Remarks

The galaninergic system presents a complex but promising area for therapeutic intervention in a variety of neurological disorders. The differential roles of the three galanin receptors offer opportunities for the development of subtype-selective ligands that can be tailored to specific conditions. The protocols and data provided herein are intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of targeting human Galanin (1-30) and its receptors. Rigorous and standardized experimental approaches are crucial for advancing our understanding and translating preclinical findings into novel therapies for patients with neurological diseases.

References

Troubleshooting & Optimization

Galanin (1-30) human solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of human Galanin (1-30).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of human Galanin (1-30) in aqueous solutions?

A1: The solubility of human Galanin (1-30) can vary depending on the solvent and the source of the peptide. Some suppliers report a solubility of 0.5 mg/ml to 1 mg/ml in water.[1][2][3] However, other sources indicate that it may be insoluble in water and recommend initial reconstitution in a small volume of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile containing 0.1% trifluoroacetic acid (TFA), followed by dilution with the desired aqueous buffer.[4] It is always recommended to first test the solubility of a small aliquot of the peptide in the intended solvent.

Q2: My human Galanin (1-30) is not dissolving. What should I do?

A2: If you are experiencing difficulty dissolving human Galanin (1-30), we recommend the following troubleshooting steps:

  • Sonication: A brief sonication in an ultrasonic water bath can often aid in the dissolution of the peptide.[2]

  • pH Adjustment: Human Galanin (1-30) is a basic peptide. If it is not soluble in neutral water or buffer, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) and then dilute it to your desired concentration.

  • Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of a water-miscible organic solvent such as DMSO can be effective. Once dissolved, the solution can be slowly diluted with your aqueous buffer of choice.

Q3: How should I store my human Galanin (1-30) solutions?

A3: For optimal stability, it is recommended to prepare fresh solutions of human Galanin (1-30) for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature and ensure that no precipitation has occurred.[1]

Q4: What are the known receptors for human Galanin (1-30) and their primary signaling pathways?

A4: Human Galanin (1-30) exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[5][6][7]

  • GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5][8]

  • GalR2 mainly couples to Gq/11 proteins, which activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[5][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve in water or buffer. High hydrophobicity of the peptide. Incorrect pH of the solvent.1. Attempt dissolution in a small volume of DMSO or acetonitrile with 0.1% TFA, then slowly dilute with your buffer. 2. Try dissolving in a slightly acidic buffer. 3. Use sonication to aid dissolution.[2]
Solution is cloudy or contains visible precipitates. Peptide aggregation or precipitation. Exceeded solubility limit.1. Centrifuge the solution to pellet the precipitate and use the clear supernatant. 2. Prepare a new solution at a lower concentration. 3. Consider using a different buffer system.
Loss of biological activity over time. Peptide degradation or adsorption to container surfaces.1. Prepare fresh solutions for each experiment. 2. Store stock solutions in aliquots at -20°C or -80°C.[1] 3. Use low-protein-binding tubes.
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete dissolution or aggregation.1. Ensure the peptide is fully dissolved before use. 2. Determine the peptide concentration using a spectrophotometer (A280) if the sequence contains Trp or Tyr residues. 3. Visually inspect for any precipitation before each use.

Quantitative Data Summary

The following table summarizes the available solubility data for human Galanin (1-30). Please note that specific quantitative data in a range of aqueous buffers is limited in the literature.

Solvent/BufferReported SolubilitySource
Water1 mg/ml[1][2]
Water0.5 mg/ml[3]
WaterInsoluble[4]
DMSO or 80% acetonitrile in water with 0.1% TFASoluble (for initial stock preparation)[4]

Experimental Protocols

Protocol for Reconstitution of Lyophilized Human Galanin (1-30)
  • Preparation: Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Solvent Selection:

    • Primary Recommendation: Attempt to reconstitute the peptide in sterile, deionized water to a concentration of 1 mg/ml.

    • Alternative for Difficult Solubility: If the peptide does not dissolve in water, use a minimal amount of DMSO (e.g., 10-20 µl) to initially dissolve the peptide. Once fully dissolved, slowly add your desired aqueous buffer (e.g., PBS, Tris-HCl) to reach the final desired concentration.

  • Aiding Dissolution: If necessary, briefly sonicate the solution in an ultrasonic water bath to facilitate dissolution.

  • Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot the solution into low-protein-binding microcentrifuge tubes and store at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

General Workflow for Assessing Galanin (1-30) Activity in a Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute Galanin (1-30) treat_cells Treat Cells with Galanin (1-30) reconstitute->treat_cells prepare_cells Prepare Target Cells (e.g., expressing GalR1/2/3) prepare_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate measure_response Measure Downstream Signaling Event (e.g., cAMP, Ca2+) incubate->measure_response data_analysis Data Analysis measure_response->data_analysis

A general workflow for a cell-based Galanin (1-30) activity assay.

Signaling Pathways

The binding of Galanin to its receptors (GalR1, GalR2, and GalR3) initiates distinct intracellular signaling cascades. The diagram below illustrates the primary pathways activated by these receptors.

galanin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol galanin Galanin (1-30) galr1 GalR1 galanin->galr1 galr2 GalR2 galanin->galr2 galr3 GalR3 galanin->galr3 gi_go Gαi/o galr1->gi_go activates gq_11 Gαq/11 galr2->gq_11 activates galr3->gi_go activates ac Adenylyl Cyclase (AC) gi_go->ac inhibits plc Phospholipase C (PLC) gq_11->plc activates camp cAMP ac->camp produces pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 [Ca2+]i ip3->ca2 releases

Signaling pathways of human Galanin receptors.

References

How to prevent Galanin (1-30) human peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of human Galanin (1-30) peptide in solution.

FAQs: Quick Answers to Common Questions

Q1: What is the recommended solvent for initial reconstitution of lyophilized Galanin (1-30)?

A1: There are conflicting reports on the solubility of Galanin (1-30) in water. Some suppliers state it is soluble in water up to 0.5-1.0 mg/mL[1][2], while others suggest it is insoluble and requires initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or 80% acetonitrile in water with 0.1% trifluoroacetic acid (TFA) before dilution in an aqueous buffer[3]. Given this discrepancy, it is recommended to first attempt reconstitution in sterile, purified water. If the peptide does not readily dissolve, the use of a minimal amount of an organic solvent is advised.

Q2: What is the optimal pH for maintaining Galanin (1-30) in solution?

A2: The theoretical isoelectric point (pI) of human Galanin (1-30) is approximately 9.72, indicating it has a net positive charge at neutral and acidic pH. To enhance solubility and prevent aggregation, it is recommended to use a buffer with a pH at least 2 units below the pI. Therefore, a slightly acidic buffer in the pH range of 5-7 should be suitable.

Q3: How should I store Galanin (1-30) solutions?

A3: For maximum stability, it is best to prepare solutions fresh for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stored solutions should be used within one month[4]. Before use, allow the aliquot to equilibrate to room temperature and visually inspect for any precipitation.

Q4: Can I do anything to prevent aggregation during my experiments?

A4: Yes, several strategies can be employed. These include using optimized buffers, controlling the temperature of your solutions, and incorporating stabilizing excipients. For instance, working at lower temperatures (e.g., on ice) can slow down aggregation kinetics. The addition of stabilizers like arginine, sucrose, or non-ionic surfactants can also be highly effective.

Q5: Is Galanin (1-30) prone to forming amyloid fibrils?

A5: While Galanin (1-30) itself does not appear to have a high intrinsic propensity for amyloid aggregation according to predictive algorithms, it has been shown to co-aggregate with other proteins, such as prolactin, to form functional amyloid structures[5]. In in vitro experimental settings with the purified peptide, the risk of spontaneous amyloid formation under typical buffer conditions is considered low but can be influenced by factors such as concentration, pH, and the presence of seeding particles.

Troubleshooting Guide

Issue 1: Lyophilized Galanin (1-30) powder is difficult to dissolve.
Possible Cause Troubleshooting Step Detailed Protocol
Low intrinsic solubility in water Use a different solvent system.Protocol 1: Organic Solvent Dissolution. 1. Add a minimal volume of sterile DMSO or a solution of 80% acetonitrile/water with 0.1% TFA to the lyophilized peptide to create a concentrated stock solution. 2. Vortex briefly to ensure complete dissolution. 3. Slowly add the desired aqueous buffer to the peptide concentrate with gentle mixing to reach the final working concentration.
Peptide has a net positive charge Use an acidic buffer.Protocol 2: Acidic Buffer Dissolution. 1. Prepare a sterile, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0). 2. Add the buffer directly to the lyophilized peptide. 3. Gently vortex or sonicate briefly to aid dissolution.
Issue 2: Galanin (1-30) precipitates out of solution after a short time.
Possible Cause Troubleshooting Step Detailed Protocol
Suboptimal buffer conditions (pH, ionic strength) Optimize the buffer composition.Protocol 3: Buffer Optimization. 1. Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0). 2. Dissolve Galanin (1-30) in each buffer and monitor for precipitation over time at the intended experimental temperature. 3. Once an optimal pH is identified, the ionic strength can be adjusted (e.g., by varying the NaCl concentration) to further enhance solubility.
Peptide concentration is too high Reduce the working concentration.Review your experimental needs and determine if a lower, yet still effective, concentration of Galanin (1-30) can be used.
Temperature fluctuations Maintain a constant, cool temperature.Conduct experiments on ice or in a temperature-controlled environment to minimize temperature-induced aggregation.
Lack of stabilizing agents Incorporate excipients into the solution.See the "Stabilizing Excipients" section below for recommended additives and their typical concentrations.

Stabilizing Excipients for Galanin (1-30) Solutions

The addition of certain excipients can significantly improve the stability of peptide solutions. Below are some commonly used stabilizers and their recommended concentration ranges for peptide formulations.

Excipient Typical Concentration Range Mechanism of Action
L-Arginine 50 - 200 mMSuppresses protein-protein interactions and can bind to exposed hydrophobic regions, preventing aggregation[6][7][8][9].
Sucrose 5% - 10% (w/v)Acts as a preferential hydration agent, stabilizing the native conformation of the peptide[10][11].
Glycerol 10% - 20% (v/v)Increases solvent viscosity and stabilizes the peptide through preferential hydration.
Polysorbate 80 (Tween 80) 0.01% - 0.1% (v/v)A non-ionic surfactant that prevents surface adsorption and can stabilize proteins in solution[12][13][14][15][16].

Experimental Protocol for Evaluating Stabilizer Efficacy

This protocol outlines a general method for testing the effectiveness of different stabilizers on Galanin (1-30) solubility and stability.

Materials:

  • Lyophilized human Galanin (1-30) peptide

  • Sterile, purified water

  • Selected buffers (e.g., sodium acetate, phosphate-buffered saline)

  • Stock solutions of stabilizing excipients (e.g., 1 M L-Arginine, 50% (w/v) Sucrose, 0.1% (v/v) Polysorbate 80)

  • Spectrophotometer or plate reader capable of measuring turbidity at 600 nm

Procedure:

  • Prepare a stock solution of Galanin (1-30) at a concentration known to be prone to aggregation (e.g., 1 mg/mL).

  • In a multi-well plate, prepare different formulations by mixing the Galanin (1-30) stock solution with various buffers and stabilizer concentrations. Include a control with no stabilizer.

  • Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance at 600 nm to monitor for an increase in turbidity, which indicates aggregation.

  • Plot the absorbance values over time for each formulation to determine which conditions best prevent aggregation.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_incubation Incubation & Analysis start Lyophilized Galanin (1-30) dissolve Dissolve in appropriate solvent (Water, DMSO, or Acidic Buffer) start->dissolve stock Prepare concentrated stock solution dissolve->stock formulate Prepare test formulations with different buffers and stabilizers stock->formulate control Control (no stabilizer) stock->control incubate Incubate at desired temperature formulate->incubate control->incubate measure Measure turbidity (A600) at time points incubate->measure analyze Analyze data and compare formulations measure->analyze

Figure 1. Experimental workflow for testing Galanin (1-30) stability.

troubleshooting_workflow start Galanin (1-30) Aggregation Issue check_dissolution Review Dissolution Protocol start->check_dissolution check_buffer Evaluate Buffer (pH, Ionic Strength) start->check_buffer check_concentration Assess Peptide Concentration start->check_concentration check_temp Monitor Temperature start->check_temp add_stabilizers Incorporate Stabilizing Excipients check_dissolution->add_stabilizers check_buffer->add_stabilizers check_concentration->add_stabilizers check_temp->add_stabilizers

Figure 2. Logical workflow for troubleshooting Galanin (1-30) aggregation.

signaling_pathway Galanin Galanin (1-30) GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 Gi_Go Gi/Go Pathway GALR1->Gi_Go Gq_11 Gq/11 Pathway GALR2->Gq_11 Adenylyl_Cyclase Inhibit Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase IP_Production Inositol Phosphate Production Gq_11->IP_Production

Figure 3. Simplified signaling pathways of Galanin (1-30).

References

Technical Support Center: Preservation of Galanin (1-30) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galanin (1-30). This resource provides essential guidance on preventing the degradation of this neuropeptide in biological samples, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Galanin (1-30) degradation in biological samples?

A1: The primary cause of Galanin (1-30) degradation is enzymatic activity from endogenous proteases present in biological matrices like plasma, serum, and tissue homogenates. These enzymes, including endopeptidases and metalloproteases, rapidly cleave the peptide chain, leading to loss of immunoreactivity and biological activity.

Q2: How quickly does Galanin (1-30) degrade in biological samples?

A2: Galanin (1-30) is highly susceptible to degradation. Its in-vivo half-life in human plasma is estimated to be less than 5 minutes. In vitro, the half-life can vary depending on the sample type and conditions. For instance, in a hypothalamic membrane preparation, Galanin (1-29) has a half-life of approximately 100 minutes, while in rat cerebrospinal fluid (CSF) at 37°C, the half-life is around 120 minutes.[1] Without proper handling and the use of protease inhibitors, significant degradation can occur within minutes of sample collection.

Q3: What are the known enzymatic cleavage sites of Galanin?

A3: Several cleavage sites have been identified, primarily in the N-terminal region which is crucial for receptor binding. Key sites include:

  • Between Tryptophan-2 (Trp2) and Threonine-3 (Thr3) by a 70 kDa metallo-peptidase.[2]

  • Between Leucine-4 (Leu4) and Asparagine-5 (Asn5).[1]

  • Between Asparagine-5 (Asn5) and Serine-6 (Ser6).[1]

  • Between Histidine-14 (His14) and Alanine-15 (Ala15).[1] Cleavage at these sites often results in fragments with significantly reduced or no affinity for galanin receptors.

Q4: What is the best sample type for Galanin measurement: serum or plasma?

A4: Plasma is generally recommended over serum for peptide analysis. The coagulation process that occurs during serum preparation can lead to the release of proteases from platelets and other blood cells, increasing the risk of peptide degradation. For plasma collection, the use of EDTA as an anticoagulant is advised as it can also inhibit metalloproteases.

Q5: How many freeze-thaw cycles can my samples undergo?

A5: It is strongly recommended to minimize freeze-thaw cycles, ideally to a single cycle. Each cycle can lead to a significant loss of peptide integrity due to protein denaturation and residual enzymatic activity. It is best practice to aliquot samples into single-use volumes before freezing.

Troubleshooting Guides

Low or No Signal in Immunoassays (ELISA, RIA)
Potential Cause Recommended Solution
Galanin Degradation Sample was not collected and processed correctly. Review and strictly adhere to the recommended sample collection and handling protocol. Ensure the use of pre-chilled tubes containing an appropriate protease inhibitor cocktail.
Samples were stored improperly or for too long. Store plasma samples at -80°C for long-term stability and avoid repeated freeze-thaw cycles.
Assay Protocol Issues Reagents were prepared incorrectly or added in the wrong order. Carefully review the manufacturer's protocol for the immunoassay kit.
Incubation times or temperatures were incorrect. Ensure all incubation steps are performed at the specified temperature and for the correct duration.
Antibody Issues The antibody has low affinity for the target or is degraded. Use a validated, high-affinity antibody specific for the intact N-terminus of Galanin (1-30). Store antibodies according to the manufacturer's instructions.
High Variability Between Sample Replicates
Potential Cause Recommended Solution
Inconsistent Degradation Protease inhibitor cocktail was not mixed thoroughly with the sample immediately after collection. Ensure immediate and thorough mixing of the sample with the protease inhibitors.
Differential handling of samples (e.g., varying times on ice before centrifugation). Standardize the entire sample processing workflow to ensure all samples are treated identically.
Pipetting Errors Inaccurate or inconsistent pipetting during sample preparation or assay setup. Calibrate pipettes regularly and use proper pipetting techniques.
Plate Washing Issues Inconsistent washing of ELISA plates. Ensure thorough and consistent washing of all wells according to the assay protocol.

Experimental Protocols

Recommended Blood Collection Protocol for Galanin (1-30) Analysis
  • Preparation: Label pre-chilled (on ice) blood collection tubes. For each 1 mL of blood, the tube should contain EDTA as an anticoagulant and a broad-spectrum protease inhibitor cocktail. A recommended starting cocktail includes:

    • Aprotinin (a serine protease inhibitor)

    • Bacitracin (inhibits endopeptidases)[1]

    • A metalloprotease inhibitor (e.g., phosphoramidon or o-phenanthroline, as EDTA alone may not be sufficient).[3]

  • Venipuncture: Collect whole blood directly into the prepared, chilled tubes.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.

  • Cooling: Keep the collected blood samples on ice at all times.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

  • Aliquoting: Carefully transfer the supernatant (plasma) into pre-chilled, labeled polypropylene tubes. Avoid disturbing the buffy coat.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Quantitative Data Summary

The stability of Galanin is highly dependent on the experimental conditions. The following table summarizes available data on Galanin's half-life.

PeptideBiological MatrixTemperatureHalf-lifeProtease Inhibitors Used
Galanin (1-29)Hypothalamic membrane prepNot specified~100 minNot specified
Galanin (1-16)Hypothalamic membrane prepNot specified~28 minNot specified
Galanin (1-29)Rat Cerebrospinal Fluid37°C~120 minNot specified
Galanin (1-16)Rat Cerebrospinal Fluid37°C~60 minNot specified
Galanin (1-29) & (1-16)Spinal cord membrane prepNot specifiedSubstantially prolongedo-phenanthroline (0.3 mM) and phosphoramidon (920 µM)[3]
Galanin (1-29)Hypothalamic membrane prepNot specifiedPartially prolonged (up to 50%)Bacitracin (1 mg/ml)[1]

Visualizations

Galanin (1-30) Degradation Pathway

Galanin_Degradation Galanin (1-30) Degradation Pathway Galanin (1-30) Galanin (1-30) Inactive Fragments (1-4, 1-5) Inactive Fragments (1-4, 1-5) Galanin (1-30)->Inactive Fragments (1-4, 1-5) Cleavage at Leu4-Asn5, Asn5-Ser6 Inactive Fragments (3-12, 3-16) Inactive Fragments (3-12, 3-16) Galanin (1-30)->Inactive Fragments (3-12, 3-16) Cleavage at Trp2-Thr3 High-Affinity Fragment (1-14) High-Affinity Fragment (1-14) Galanin (1-30)->High-Affinity Fragment (1-14) Cleavage at His14-Ala15 Endopeptidases Endopeptidases Endopeptidases->Galanin (1-30) degrades Metalloproteases Metalloproteases Metalloproteases->Galanin (1-30) degrades

Caption: Enzymatic degradation of Galanin (1-30) by endopeptidases and metalloproteases.

Recommended Sample Handling Workflow

Sample_Handling_Workflow Recommended Sample Handling Workflow for Galanin cluster_collection Collection cluster_processing Processing (within 30 mins) cluster_storage Storage Prepare Tubes Prepare pre-chilled tubes with EDTA & Protease Inhibitors Collect Blood Collect blood directly into prepared tubes Prepare Tubes->Collect Blood Mix Gently invert 8-10 times Collect Blood->Mix Keep on Ice Maintain samples on ice Mix->Keep on Ice Centrifuge Centrifuge at 1,600 x g for 15 min at 4°C Keep on Ice->Centrifuge Aliquot Transfer plasma to new pre-chilled tubes Centrifuge->Aliquot Freeze Immediately freeze at -80°C Aliquot->Freeze Analyze Analyze (avoid freeze-thaw) Freeze->Analyze

Caption: A standardized workflow for blood sample collection and processing to preserve Galanin.

Troubleshooting Logic Tree

Troubleshooting_Tree Troubleshooting Low Galanin Signal Start Low/No Signal Sample_Handling Review Sample Handling Protocol Start->Sample_Handling Inhibitors Were protease inhibitors used immediately upon collection? Sample_Handling->Inhibitors Temp Were samples kept on ice and processed at 4°C? Inhibitors->Temp Yes Assay_Protocol Review Immunoassay Protocol Inhibitors->Assay_Protocol No -> Root Cause Storage Were samples stored at -80°C and freeze-thaw avoided? Temp->Storage Yes Temp->Assay_Protocol No -> Root Cause Storage->Assay_Protocol Yes Storage->Assay_Protocol No -> Root Cause Reagents Were all reagents prepared correctly and within expiry? Assay_Protocol->Reagents Reagents->Assay_Protocol No -> Root Cause Antibody Is the antibody validated for Galanin (1-30)? Reagents->Antibody Yes Antibody->Start No -> Root Cause

Caption: A decision tree to identify potential sources of error leading to low Galanin signal.

References

Best practices for handling and dissolving Galanin (1-30) human

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving Galanin (1-30) human, along with troubleshooting guides and FAQs for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving lyophilized Galanin (1-30) human?

A1: For most in vitro applications, sterile, deionized water is the recommended solvent.[1][2] Some suppliers suggest that sonication may be necessary to fully dissolve the peptide.[3][4] For in vivo studies or if you encounter solubility issues, alternative solvents or formulations may be required.

Q2: What is the optimal storage condition for Galanin (1-30) human?

A2: Lyophilized Galanin (1-30) human should be stored at -20°C for long-term stability.[1][5] Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month.[1] For short-term storage of a few days, the reconstituted solution can be kept at 4°C.[6]

Q3: What are the known receptors for Galanin (1-30) human and their primary signaling pathways?

A3: Galanin (1-30) human is an agonist for three G protein-coupled receptors: GalR1, GalR2, and GalR3.[1][7]

  • GalR1 and GalR3: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[1][8]

  • GalR2: Mainly couples to Gq/11 proteins, which activates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC).[1][8][9] GalR2 can also couple to other G proteins and activate the MAPK/ERK pathway.[4][7]

Q4: Is Galanin (1-30) human stable at room temperature?

A4: The lyophilized peptide is stable for shipping at ambient temperatures.[1][9] However, for long-term storage, it is crucial to follow the recommended storage conditions (-20°C). Reconstituted solutions should not be kept at room temperature for extended periods to prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving the Peptide The peptide may have formed aggregates or the concentration is too high. The salt form of the peptide can also affect solubility.Use a brief, gentle sonication to aid dissolution.[3][4] Ensure you are not exceeding the recommended solubility limit (e.g., 1 mg/mL in water).[1][4] If issues persist, consider the salt form of your peptide; acetate salts are often more soluble and preferred for biological assays over TFA salts.[10] In some specific cases, for prepro-Galanin, organic solvents like DMSO or acetonitrile may be required.[11]
Inconsistent Experimental Results Repeated freeze-thaw cycles of the stock solution can lead to peptide degradation. The peptide may be aggregating in your assay buffer.Aliquot the stock solution after the initial reconstitution to minimize freeze-thaw cycles.[6] Before use, ensure the solution is at room temperature and visually inspect for any precipitates.[1] Consider including additives like a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your assay buffer to prevent aggregation, but verify compatibility with your specific assay.[12]
Loss of Biological Activity Improper storage of the lyophilized powder or reconstituted solution. The peptide may have degraded over time.Always store the lyophilized peptide at -20°C and reconstituted aliquots as recommended.[1][5] It is best to use freshly prepared solutions for experiments whenever possible.[1] If you suspect degradation, it is advisable to use a fresh vial of the peptide.
Precipitate Forms in Solution The peptide has come out of solution, possibly due to changes in temperature, pH, or buffer composition.Before use, warm the solution to room temperature and gently vortex to see if the precipitate redissolves.[1] Centrifuge the vial before use to pellet any insoluble material.[6] Ensure the pH and ionic strength of your buffer are compatible with the peptide.

Quantitative Data Summary

Receptor Binding and Activity

ParameterGalR1GalR2Reference
Binding Affinity (Ki) ~1 nM~1 nM[3][13]
EC50 (cAMP Inhibition) 31.6 nM (rat)-[14]
EC50 (Inositol Phosphate Accumulation) -173.3 nM (rat)[14]
EC50 (Calcium Mobilization) 51.81 nM47 nM / 0.37 µM[15][16][17]

Solubility and Storage

ParameterValueReference
Solubility in Water 0.5 - 1 mg/mL[1][2]
Lyophilized Storage -20°C (long-term)[1][5]
Reconstituted Solution Storage -20°C (up to 1 month)[1]
4°C (up to 1 week)[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Galanin (1-30) Human
  • Centrifuge: Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Avoid vigorous shaking.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots.

  • Storage: Store the aliquots at -20°C.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol is a general guideline for measuring GalR2 activation in a cell line stably expressing the receptor (e.g., CHO-K1/GALR2).

  • Cell Seeding: Seed CHO-K1/GALR2 cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium-4) according to the manufacturer's instructions.

  • Peptide Preparation: Prepare a serial dilution of Galanin (1-30) human in an appropriate assay buffer (e.g., HBSS).

  • Stimulation and Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the Galanin (1-30) dilutions to the wells and immediately begin recording the change in fluorescence over time, which indicates intracellular calcium release.

  • Data Analysis: The change in relative fluorescent units (RFU) is plotted against the logarithm of the Galanin (1-30) concentration to determine the EC50 value.[15]

Protocol 3: In Vitro cAMP Inhibition Assay

This protocol is a general guideline for measuring GalR1 or GalR3 activation.

  • Cell Transfection/Seeding: Use a cell line expressing GalR1 or GalR3 and a cAMP-responsive reporter system (e.g., GloSensor). Seed the cells in a 96-well plate.

  • Peptide Stimulation: Pre-incubate the cells with varying concentrations of Galanin (1-30) human for a short period (e.g., 5-15 minutes).

  • Adenylate Cyclase Activation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin.

  • Signal Detection: Measure the luminescence or fluorescence signal, which will be inversely proportional to the level of cAMP inhibition by Galanin (1-30).

  • Data Analysis: Plot the signal against the logarithm of the Galanin (1-30) concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis reconstitution Reconstitute Lyophilized Galanin (1-30) dilution Prepare Serial Dilutions reconstitution->dilution treatment Treat Cells with Galanin dilution->treatment cell_prep Seed and Culture Cells cell_prep->treatment incubation Incubate treatment->incubation measurement Measure Response (e.g., Ca2+, cAMP) incubation->measurement data_acq Data Acquisition measurement->data_acq dose_response Generate Dose-Response Curve data_acq->dose_response param_calc Calculate EC50/IC50 dose_response->param_calc

Caption: A general experimental workflow for in vitro studies using Galanin (1-30) human.

GalR1_GalR3_Signaling Galanin Galanin (1-30) Receptor GalR1 / GalR3 Galanin->Receptor Binds G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Inhibition of Downstream Effectors cAMP->Response Leads to

Caption: Simplified signaling pathway for GalR1 and GalR3 receptors.

GalR2_Signaling Galanin Galanin (1-30) Receptor GalR2 Galanin->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release from ER IP3->Ca_release PKC Activate PKC DAG->PKC

Caption: Simplified signaling pathway for the GalR2 receptor.

References

Improving signal-to-noise ratio in Galanin (1-30) ELISAs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galanin (1-30) ELISAs. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the typical detection range and sensitivity for a human Galanin (1-30) ELISA kit?

The detection range and sensitivity can vary between manufacturers. However, a typical quantitative sandwich enzyme immunoassay for human Galanin may have a detection range of 4.7 pg/ml to 300 pg/ml and a sensitivity of less than 1.17 pg/ml[1]. Always refer to the manufacturer's datasheet for the specific kit you are using.

Q2: What sample types are compatible with Galanin (1-30) ELISA kits?

Most commercially available kits are validated for use with serum, plasma, and tissue homogenates.[1][2][3] Some kits may also be suitable for cell culture supernatants and other biological fluids[2][4]. It is crucial to follow the recommended sample collection and preparation protocols for each sample type to ensure accurate results.[1][2][3]

Q3: How should I store my samples before running the ELISA?

For short-term storage (up to 5-7 days), samples can be kept at 2-8°C. For long-term storage, it is recommended to aliquot samples and store them at -20°C (for up to 1 month) or -80°C (for up to 3 months) to avoid degradation and contamination.[1][4] It is important to avoid repeated freeze-thaw cycles.[1][2][3]

Q4: What are the critical steps in a Galanin (1-30) ELISA protocol?

The critical steps in a typical sandwich ELISA protocol include:

  • Plate Preparation: A microplate is pre-coated with an antibody specific for Galanin.[1]

  • Sample/Standard Incubation: Standards and samples are added to the wells, and any Galanin present is bound by the immobilized antibody.[1]

  • Detection Antibody Incubation: A biotin-conjugated antibody specific for Galanin is added.[1]

  • Enzyme Conjugate Incubation: Avidin conjugated to Horseradish Peroxidase (HRP) is added.[1]

  • Substrate Reaction: A substrate solution is added, which develops color in proportion to the amount of bound Galanin.[1]

  • Stopping the Reaction: A stop solution is added to terminate the reaction.[1]

  • Reading the Plate: The optical density is measured at a specific wavelength.[1]

Troubleshooting Guides

High Background

High background can obscure the true signal and reduce the sensitivity of the assay.[5][6]

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps or the soaking time between washes. Ensure complete removal of wash buffer after each step by inverting the plate and tapping it on absorbent paper.[5][7][8][9]
Inadequate Blocking Increase the blocking incubation time or consider using a different blocking agent. A common recommendation is 5-10% normal serum from the same species as the secondary antibody.[7][8][10]
Antibody Concentration Too High Optimize the concentration of the primary or secondary antibody by performing a titration experiment.[10]
Cross-Reactivity Ensure the antibodies used are specific for Galanin (1-30) and do not cross-react with other molecules in the sample.[11] Run a control with no primary antibody to check for non-specific binding of the secondary antibody.[10]
Contaminated Reagents Use fresh, sterile buffers and reagents.[11] Ensure the TMB substrate has not been exposed to light and remains colorless before use.[12][13]
Prolonged Incubation Times Adhere strictly to the incubation times specified in the protocol.[13]
Improper Plate Sealing Use fresh plate sealers for each incubation step to prevent evaporation and "edge effects".[6][9][13]
Low Signal or No Signal

A weak or absent signal can prevent the accurate quantification of Galanin.[12]

Potential Cause Recommended Solution
Reagent Omission or Error Double-check that all reagents were added in the correct order and at the correct concentrations.[14]
Inactive Reagents Ensure reagents have been stored correctly and have not expired.[13] Bring all reagents to room temperature before use.[1][15]
Insufficient Incubation Time Increase the incubation times for antibodies to allow for maximal binding. For example, an overnight incubation at 4°C for the primary antibody may improve the signal.[12]
Low Analyte Concentration The Galanin concentration in the sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay if available.[16]
Over-washing While washing is crucial, excessively stringent washing can strip away bound antibodies or antigen.[9] Reduce the number of washes or the vigor of the washing process.
Incorrect Wavelength Reading Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[1]
Sample Degradation Ensure proper sample collection and storage procedures were followed to maintain the integrity of the analyte.[17]

Experimental Protocols

Standard Sandwich ELISA Protocol for Galanin (1-30)

This is a generalized protocol based on common ELISA kits. Always refer to the specific manual provided with your kit for detailed instructions.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, as directed in the kit manual. Bring all reagents to room temperature before use.[1]

  • Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.[4] Cover the plate with an adhesive strip and incubate for 2 hours at 37°C.[1]

  • Aspirate and Add Biotin-antibody: Remove the liquid from each well. Add 100 µL of the prepared Biotin-antibody to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.[1]

  • Wash: Aspirate the liquid from each well and wash each well three times with 350 µL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.[1][4]

  • Add HRP-avidin: Add 100 µL of the prepared HRP-avidin solution to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.[1]

  • Wash: Repeat the wash step as described in step 4, but for a total of five washes.[1]

  • Develop Color: Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C, protected from light.[1]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[1]

  • Read Plate: Read the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.[18]

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Reagents Prepare Reagents (Wash Buffer, Standards, Samples) Add_Sample Add Standards & Samples to Coated Plate Reagents->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Add_Biotin_Ab Add Biotinylated Detection Antibody Incubate1->Add_Biotin_Ab Incubate2 Incubate Add_Biotin_Ab->Incubate2 Wash1 Wash Incubate2->Wash1 Add_HRP Add HRP-Conjugate Wash1->Add_HRP Incubate3 Incubate Add_HRP->Incubate3 Wash2 Wash Incubate3->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Plate at 450nm Add_Stop->Read_Plate Analyze_Data Calculate Results Read_Plate->Analyze_Data

Caption: A typical workflow for a Galanin (1-30) Sandwich ELISA.

Galanin_Signaling cluster_receptors G-protein Coupled Receptors cluster_pathways Downstream Signaling Pathways cluster_cellular Cellular Responses Galanin Galanin GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 cAMP_PKA Inhibition of cAMP/PKA Pathway GALR1->cAMP_PKA MAPK MAP Kinase Pathway Activation GALR1->MAPK PLC Stimulation of Phospholipase C (PLC) GALR2->PLC GALR3->cAMP_PKA Neuron_Mod Modulation of Neurotransmission cAMP_PKA->Neuron_Mod Insulin_Inhib Inhibition of Insulin Secretion cAMP_PKA->Insulin_Inhib Cell_Growth Regulation of Cell Growth PLC->Cell_Growth MAPK->Cell_Growth

Caption: Simplified Galanin signaling pathways via its receptors.[19][20][21]

References

Challenges in delivering Galanin (1-30) human across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals facing challenges in delivering human Galanin (1-30) across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is Galanin (1-30) human and why is it a therapeutic target for CNS disorders?

Galanin (1-30) is a 30-amino acid neuropeptide widely distributed in the human brain.[1][2] It is involved in a variety of physiological functions, including pain modulation, seizure activity, mood, and memory.[2][3] Its potential involvement in conditions like Alzheimer's disease, epilepsy, chronic pain, and depression makes its receptors (GalR1, GalR2, GalR3) significant therapeutic targets.[2][3][4][5] However, its therapeutic potential is limited by its inability to effectively cross the blood-brain barrier when administered peripherally.[4][6]

Q2: What are the primary challenges in delivering Galanin (1-30) across the BBB?

The delivery of Galanin (1-30) to the central nervous system (CNS) is hindered by several key factors:

  • Poor BBB Permeability: As a relatively large and hydrophilic peptide, Galanin does not readily diffuse across the tight junctions of the BBB.[4][6][7][] Direct injection of Galanin shows no analgesic effects, confirming its lack of penetration.[4][6]

  • Rapid Enzymatic Degradation: Native Galanin has a very short half-life in circulation, estimated to be no more than 5 minutes, due to rapid breakdown by peptidases in the blood and tissues.[7][9][10][11]

  • Physicochemical Properties: The molecular weight (approx. 3157 Da) and charge of the peptide are not conducive to passive diffusion across the lipid membranes of the BBB endothelial cells.[1][]

Q3: What are the main strategies being explored to enhance Galanin delivery to the brain?

To overcome the delivery challenges, researchers are investigating several advanced strategies:

  • Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves conjugating Galanin to a molecule, typically a monoclonal antibody like OX26, that targets an endogenous receptor (e.g., the transferrin receptor, TfR) on the BBB.[4][6][12] The receptor-ligand complex is then transported across the endothelial cell into the brain.[4][11]

  • Intranasal Delivery: This non-invasive method aims to bypass the BBB by delivering the peptide directly to the CNS via the olfactory and trigeminal nerve pathways.[13][14] Studies have shown this to be a feasible technique for delivering Galanin agonists to the brain.[13][15]

  • Peptide Modification: Chemical modifications to the Galanin peptide itself can improve its stability and permeability.[16] Strategies include amino acid substitutions to reduce susceptibility to peptidases, and "cationization" (adding positively charged amino acids) or "lipidization" (adding a fatty acid) to enhance interaction with and transport across the BBB.[16][17]

  • Nanoparticle Carriers: Encapsulating Galanin within nano- or submicroparticles can protect it from degradation and facilitate its transport across the BBB.[7][18] These particles can also be decorated with targeting ligands to engage in RMT.[18]

Q4: How do the three Galanin receptor subtypes (GalR1, GalR2, GalR3) differ in their signaling?

Galanin exerts its effects by activating three distinct G-protein coupled receptor (GPCR) subtypes with different downstream signaling pathways:

  • GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins (Gαi/o).[3][19] Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3]

  • GalR2: This receptor mainly couples to the stimulatory G-protein Gαq/11.[3][20] Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and an increase in intracellular calcium levels.[5][19]

These distinct signaling cascades allow Galanin to have diverse and sometimes opposing effects depending on the receptor subtype expressed in a particular brain region.[19]

Troubleshooting Guides

Problem Area 1: Low Brain Uptake & Efficacy

Q: My peripherally administered Galanin (1-30) construct shows no effect on CNS targets. What are the likely causes and what should I check first?

A: This is a common and multi-faceted problem. The two most probable causes are rapid degradation of the peptide in circulation and insufficient transport across the BBB.

  • Initial Steps:

    • Assess Peptide Stability: Before investigating BBB transport, you must confirm that your peptide is stable enough in the bloodstream to reach the BBB. The half-life of native Galanin (1-29) is under 5 minutes.[9] Perform a plasma stability assay (see Protocol 2) to determine the half-life of your specific construct.

    • Verify BBB Permeability: If the peptide is stable, the next step is to directly measure its ability to cross the BBB. An in vitro BBB model, such as the Transwell co-culture system (see Protocol 1), can provide an initial assessment of its permeability coefficient.

    • Check for Artifacts: When using radiolabeled peptides for in vivo studies, it is critical to verify that the radioactivity detected in the brain is still attached to the intact peptide.[21][22] This can be done by using column chromatography on brain tissue homogenates.[22]

Problem Area 2: Peptide Instability

Q: How can I determine the stability of my Galanin peptide and what strategies can improve it?

A: Determining and improving proteolytic stability is critical for successful systemic delivery.

  • Assessing Stability:

    • Method: The kinetics of Galanin degradation in blood plasma can be studied using methods like 1H-NMR spectroscopy or HPLC.[9][10] These techniques allow you to monitor the disappearance of the parent peptide over time without needing to isolate degradation products.[9]

    • Expected Results: Studies have shown significant degradation of Galanin (1-29) and its N-terminal fragment Galanin (1-16) by endopeptidases in hypothalamic tissue and plasma.[17]

  • Improving Stability:

    • Amino Acid Substitution: Replacing amino acids at known cleavage sites can significantly increase half-life. For example, substituting Leu4, Asn5, or Ser6 in Galanin (1-16) with Alanine was shown to make the peptide more stable to peptidolysis.[17]

    • Chemical Modifications: Strategies such as N-terminal guanidylation or C-terminal cyclization can be employed to protect the peptide ends from exopeptidases.[23]

    • Lipidization: The addition of a fatty acid can improve stability and may also enhance BBB penetration.[16]

Problem Area 3: Ineffective BBB Transport Strategy

Q: My RMT-based delivery system using an anti-transferrin receptor (TfR) antibody fusion shows low efficacy. How can I troubleshoot this?

A: The efficacy of RMT-based delivery is highly dependent on the binding affinity of the antibody to its receptor.

  • The Affinity "Sweet Spot": There is an optimal affinity window for TfR-binding antibodies to maximize BBB transport.[4]

    • Too High Affinity: If the binding is too strong, the antibody-Galanin conjugate may be trapped on the luminal side of the endothelial cell or sorted to lysosomes for degradation, rather than being transcytosed and released on the abluminal (brain) side.[4]

    • Too Low Affinity: If binding is too weak, the conjugate will not engage the receptor sufficiently to initiate transcytosis and will remain in circulation.[4]

  • Troubleshooting Steps:

    • Optimize Affinity: Studies with the anti-TfR antibody OX26 showed that variants with moderate affinities (KD of 76 nM and 108 nM) had enhanced brain and CSF exposure compared to a high-affinity variant (KD of 5 nM).[12] Consider bioengineering your antibody to create variants with a range of affinities to find the optimal one for brain delivery.

    • Confirm Conjugation: Ensure that the chemical conjugation process has not compromised the bioactivity of Galanin or the binding of the antibody.

Problem Area 4: In Vitro vs. In Vivo Discrepancies

Q: My Galanin construct successfully crosses my in vitro BBB model, but fails in in vivo animal experiments. What could be the reason?

A: Discrepancies between in vitro and in vivo results are common and highlight the complexity of the biological system.[24]

  • Limitations of In Vitro Models: While useful for initial screening, in vitro models cannot fully replicate the in vivo environment.[24][25] They lack blood flow, interactions with blood components, and peripheral organ clearance.

  • Potential In Vivo Issues:

    • Plasma Protein Binding: Your construct may bind to plasma proteins like albumin, reducing the free fraction available to interact with the BBB.

    • Peripheral Clearance: The construct could be rapidly cleared by the kidneys or liver before it has a chance to accumulate in the brain.

    • Immunogenicity: The construct, especially if it involves a non-native antibody or linker, could be recognized by the immune system, leading to rapid clearance.

  • Troubleshooting Approach:

    • Conduct Pharmacokinetic (PK) Studies: Perform a full PK study in vivo to determine the serum half-life, clearance rate, and volume of distribution of your construct. This will reveal if the molecule is being cleared too rapidly.

    • Measure Brain-to-Plasma Ratio: Quantify the concentration of your construct in both brain tissue and plasma at various time points to get a clear measure of BBB transport efficacy in vivo.

Data & Tables

Table 1: Physicochemical Properties of Galanin (1-30) Human
PropertyValueSource
Alternate Names Galanin (human), Glanin[1][26]
Amino Acid Sequence GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS[27]
Molecular Formula C₁₃₉H₂₁₀N₄₂O₄₃[1]
Molecular Weight 3157.41 Da[1]
Receptor Affinity Agonist for GalR1 and GalR2 with Ki of ~1 nM[26]
Table 2: Comparative Proteolytic Stability of Galanin and Analogs
PeptideIncubation ConditionHalf-LifeSource
Galanin (1-29) In vivo< 5 min[9]
Galanin (1-29) Hypothalamic membrane preparation100 min[17]
Galanin (1-16) Hypothalamic membrane preparation28 min[17]
[Ala4]Galanin (1-16) Hypothalamic membrane preparation55 min[17]
Modified G3 fragment Human plasmaHigher stability than Galanin (1-30)[9][10]
Table 3: Comparison of Key BBB Delivery Strategies for Peptides
StrategyAdvantagesDisadvantages / ChallengesKey References
Receptor-Mediated Transcytosis (RMT) High specificity; leverages endogenous transport systems.Requires precise affinity optimization; potential for lysosomal degradation; immunogenicity of antibody carriers.[4][11][12]
Intranasal Delivery Non-invasive; bypasses the BBB; reduces systemic exposure and side effects.Lower bioavailability; requires formulation optimization for efficient transport along nerve pathways.[13][14][15]
Peptide Modification Can improve intrinsic stability and permeability; can be combined with other strategies.May alter receptor binding affinity or bioactivity; extensive medicinal chemistry required.[16][17]
Nanoparticle Carriers Protects peptide from degradation; high loading capacity; can be surface-functionalized for targeting.Potential toxicity of carrier materials; complex manufacturing; can be limited by poor loading and degradation of peptide.[7][18][28]

Key Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay (Transwell Co-Culture Model)

This protocol describes a widely used in vitro model that mimics the BBB by co-culturing brain capillary endothelial cells and astrocytes.[29][30]

Objective: To determine the apparent permeability coefficient (Papp) of Galanin (1-30) or its analogues across an in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates.

  • Primary brain endothelial cells (e.g., hCMEC/D3 or primary bovine/rat cells).

  • Primary astrocytes (rat).

  • Appropriate cell culture media and supplements.

  • Trans-Epithelial Electrical Resistance (TEER) meter.

  • Labeled Galanin construct (e.g., radiolabeled, fluorescently tagged).

  • Lucifer Yellow (paracellular marker).

Methodology:

  • Astrocyte Seeding: Seed astrocytes on the underside of the Transwell insert filter and allow them to attach and grow to confluence.

  • Endothelial Cell Seeding: Once astrocytes are confluent, seed the brain endothelial cells on the top side of the filter in the upper (apical) chamber.

  • Co-Culture: Culture the cells together for several days to allow the endothelial cells to form a tight monolayer, induced by factors secreted by the astrocytes.[29]

  • Barrier Integrity Check:

    • Monitor the formation of the tight barrier by measuring the TEER daily. A high TEER value (e.g., >150 Ω·cm²) indicates a tight monolayer.

    • Confirm low permeability to a paracellular marker like Lucifer Yellow.

  • Permeability Experiment:

    • Replace the medium in both chambers with a transport buffer.

    • Add the labeled Galanin construct to the apical (blood-side) chamber at a known concentration.

    • At specified time intervals (e.g., 15, 30, 60, 90, 120 min), take a sample from the basolateral (brain-side) chamber. Replace the volume with fresh buffer.

    • Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the labeled Galanin in the collected samples using an appropriate method (e.g., liquid scintillation counting, fluorescence spectroscopy, LC-MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.

Protocol 2: Assessment of Peptide Stability in Human Plasma

This protocol is based on the 1H-NMR spectroscopy method used to monitor peptide degradation directly in plasma.[9][10]

Objective: To determine the degradation kinetics and half-life of a Galanin construct in human plasma.

Materials:

  • Lyophilized Galanin construct.

  • Human plasma (from healthy volunteers, with appropriate anticoagulants).

  • NMR spectrometer.

  • Phosphate buffer.

  • 310 K (37°C) incubator or water bath.

Methodology:

  • Peptide Reconstitution: Dissolve the lyophilized Galanin peptide in a suitable buffer to create a stock solution.

  • Incubation:

    • Pre-warm the human plasma to 310 K (37°C).

    • Initiate the degradation reaction by adding the Galanin stock solution to the plasma to reach a final desired concentration.

  • NMR Spectroscopy:

    • Immediately acquire an initial 1H-NMR spectrum (t=0). The signal from the Tryptophan (Trp2) residue in Galanin is often used as a distinct marker for monitoring.[9][10]

    • Continue to incubate the plasma-peptide mixture at 310 K.

    • Acquire subsequent 1H-NMR spectra at regular time intervals.

  • Data Analysis:

    • Measure the intensity (integral) of the characteristic Trp2 signal at each time point.

    • Plot the signal intensity as a function of time.

    • Fit the data to a first-order exponential decay curve to determine the degradation rate constant (k).

  • Half-Life Calculation: Calculate the half-life (t₁/₂) of the peptide using the formula:

    • t₁/₂ = ln(2) / k

Visualizations

Signaling Pathways

Galanin_Signaling cluster_membrane Cell Membrane GalR1 GalR1 / GalR3 Gi_o Gαi/o GalR1->Gi_o activates GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 activates Galanin Galanin Galanin->GalR1 binds Galanin->GalR2 binds AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP produces PLC Phospholipase C Gq_11->PLC activates IP3 ↑ IP3 / Ca²⁺ PLC->IP3 produces

Caption: Galanin receptor downstream signaling cascades.

Experimental Workflow

RMT_Workflow cluster_prep A. Preparation cluster_delivery B. In Vivo Delivery & Transport cluster_outcome C. Analysis Galanin 1. Synthesize/ Modify Galanin Antibody 2. Bioengineer Anti-TfR Antibody (e.g., OX26) Conjugate 3. Conjugate Galanin to Antibody Admin 4. Systemic Administration (IV) Conjugate->Admin BBB_Bind 5. Binding to TfR on BBB Endothelium Admin->BBB_Bind Transcytosis 6. Receptor-Mediated Transcytosis BBB_Bind->Transcytosis Release 7. Release into Brain Parenchyma Transcytosis->Release Target 8. Engagement with CNS Galanin Receptors Release->Target Release->Target PK 10. PK/PD Analysis (Brain/Plasma Ratio) Release->PK Effect 9. Pharmacodynamic Effect Measured Target->Effect

Caption: Workflow for RMT-mediated delivery of Galanin.

Troubleshooting Logic

Troubleshooting_Tree Start Start: Low CNS Efficacy of Galanin Construct Check_Stability Is peptide stable in plasma? Start->Check_Stability Check_Permeability Does construct cross in vitro BBB model? Check_Stability->Check_Permeability Yes Sol_Stability Solution: - Modify peptide backbone - Add protective groups - Change formulation Check_Stability->Sol_Stability No Sol_Carrier Solution: - Optimize carrier affinity - Change carrier type - Verify conjugation Check_Permeability->Sol_Carrier No Sol_Route Solution: - Consider alternative route (e.g., Intranasal) - Conduct in vivo PK study Check_Permeability->Sol_Route Yes (In vivo failure)

Caption: Troubleshooting decision tree for low Galanin efficacy.

References

Technical Support Center: Stabilizing Galanin (1-30) for In Vivo Infusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galanin (1-30). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo infusion studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical in vivo half-life of Galanin (1-30), and what are the primary degradation pathways?

A1: The in vivo plasma half-life of galanin is relatively short, estimated to be less than 10 minutes.[1] Biostability studies have shown that the half-life of synthetic galanin in plasma and cerebrospinal fluid can range from 60 to 120 minutes.[2] Degradation primarily occurs via proteolytic cleavage by peptidases present in the bloodstream and tissues. The N-terminal region of galanin is crucial for its biological activity, and cleavage in this area can lead to inactive fragments.[3]

Q2: My Galanin (1-30) solution shows precipitation. What could be the cause, and how can I resolve it?

A2: Precipitation of Galanin (1-30) in solution can be due to several factors, including exceeding its solubility limit, aggregation, or interaction with components of the buffer or container. Human Galanin (1-30) is soluble in water at approximately 0.50 mg/ml.[2][4]

Troubleshooting Steps:

  • Confirm Concentration: Ensure the concentration of your Galanin solution does not exceed its solubility limit in the chosen solvent.

  • pH Adjustment: The solubility of peptides is pH-dependent. Adjusting the pH of the buffer may help to increase solubility. For many peptides, a pH away from the isoelectric point (pI) enhances solubility.

  • Sonication: Gentle sonication can help to dissolve precipitated peptide.

  • Choice of Solvent: If water is not a suitable solvent, consider using a small amount of a compatible organic solvent like DMSO, followed by dilution with your aqueous buffer.

  • Excipients: The inclusion of certain excipients, such as cyclodextrins, can enhance the solubility and stability of peptides.[5][6]

Q3: How can I prevent Galanin (1-30) from adsorbing to my labware (e.g., vials, pipette tips, infusion tubing)?

A3: Peptides, particularly at low concentrations, are prone to non-specific binding to surfaces, which can lead to significant loss of the compound.

Prevention Strategies:

  • Material Selection: Use low-protein-binding polypropylene or silanized glass vials and pipette tips. Avoid standard glass containers, as they can have a high affinity for peptides.

  • Blocking Agents: Pre-rinsing or co-formulating with a blocking agent like 0.1% to 1% protease-free bovine serum albumin (BSA) or a non-ionic surfactant (e.g., Tween 20 or Tween 80 at 0.01-0.1%) can coat the surfaces and reduce peptide adsorption.

  • Formulation Additives: Adding organic solvents such as acetonitrile to the sample can sometimes reduce hydrophobic interactions with plastic surfaces.[7]

Q4: What are the key considerations for formulating Galanin (1-30) for continuous in vivo infusion?

A4: The primary goals are to ensure the stability, solubility, and biocompatibility of the formulation throughout the infusion period.

Key Formulation Considerations:

  • pH and Buffer Selection: The buffer should maintain a pH at which Galanin (1-30) is most stable and soluble. Physiological pH (around 7.4) is often a starting point, but stability studies at different pH values are recommended.

  • Excipients: Consider the use of stabilizers. For example, antioxidants can be added if oxidation is a concern. As mentioned, solubility enhancers like cyclodextrins may be beneficial.

  • Sterility: The final formulation must be sterile for in vivo use. Filtration through a 0.22 µm filter is a common method. Ensure the filter material is also low-protein-binding.

  • Osmolality: The osmolality of the infusion solution should be close to physiological levels to avoid tissue irritation at the infusion site.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed in Vivo

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Peptide Degradation - Pre-infusion Stability Check: Before starting the in vivo study, incubate the Galanin (1-30) formulation under the same conditions as the infusion (e.g., 37°C for the duration of the experiment) and analyze its stability by HPLC. - Formulation Optimization: If degradation is observed, consider adding protease inhibitors (use with caution and check for off-target effects) or modifying the formulation (e.g., adjusting pH, adding stabilizers).
Peptide Adsorption - Quantify Adsorption: After a mock infusion, measure the concentration of Galanin (1-30) remaining in the solution and eluted from the infusion apparatus to quantify loss due to adsorption. - Implement Prevention Strategies: Use low-binding materials and consider adding blocking agents like BSA or surfactants to the formulation.
Incorrect Dosing - Verify Calculations: Double-check all calculations for dose, concentration, and infusion rate. - Pump/Infusion System Check: Ensure the infusion pump is calibrated and functioning correctly. For osmotic pumps, verify the correct model and flow rate were chosen.
Aggregation - Visual Inspection: Check the solution for any visible precipitates or cloudiness. - Analytical Characterization: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect aggregates. - Formulation Adjustment: Modify the formulation by adjusting pH, ionic strength, or adding aggregation inhibitors like arginine.
Issue 2: Problems with the In Vivo Infusion System (e.g., Osmotic Pump, Cannula)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Cannula Blockage - Check for Precipitation: Ensure the Galanin (1-30) solution is fully dissolved and stable under physiological conditions to prevent precipitation in the cannula. - Surgical Technique: Ensure proper placement of the cannula to avoid tissue occlusion.
Inconsistent Flow Rate (Osmotic Pumps) - Proper Priming: Ensure osmotic pumps are properly primed according to the manufacturer's instructions before implantation to achieve a steady flow rate from the start. - Air Bubbles: Be meticulous when filling the pump and connecting the catheter to avoid introducing air bubbles, which can affect the flow rate.
Leakage at Connection Points - Secure Connections: Ensure all connections between the pump, catheter, and cannula are secure. Use appropriate luer locks or connectors.
Biocompatibility Issues - Material Selection: Use biocompatible materials for all components of the infusion system. - Sterile Technique: Maintain sterile procedures during surgery and pump preparation to prevent infection and inflammation at the infusion site.

Quantitative Data Summary

The stability of galanin and its fragments can be influenced by their amino acid sequence and modifications. The following table summarizes a comparative stability study of full-length galanin (G1) and its N-terminal fragments (G2 and G3) in human plasma.

PeptideSequenceObserved Reaction Rate Constant (k, s⁻¹)Half-life (min)
G1 (Galanin 1-29) GWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH₂(14.1 ± 0.7) × 10⁻⁵82
G2 (Galanin 2-15) WTLNSAGYLLGPHA-OH(10.7 ± 0.4) × 10⁻⁵106
G3 (Modified G2) WTLNSAGYLLGPβAH-OH(9.4 ± 0.3) × 10⁻⁵125

Data adapted from a study on the biodegradation of galanin and its fragments. The results indicate that the N-terminal fragments, particularly the modified version (G3), exhibit greater proteolytic stability compared to the full-length peptide.

Experimental Protocols

Protocol 1: Assessment of Galanin (1-30) Stability by HPLC

This protocol outlines a general procedure for assessing the stability of Galanin (1-30) in a given formulation.

1. Materials:

  • Galanin (1-30) peptide
  • Proposed infusion vehicle (e.g., sterile saline, artificial cerebrospinal fluid)
  • HPLC system with UV detector
  • C18 reverse-phase HPLC column
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Incubator or water bath set to 37°C
  • Low-protein-binding microcentrifuge tubes

2. Procedure:

  • Prepare a stock solution of Galanin (1-30) in the proposed infusion vehicle at the desired concentration.
  • Aliquot the solution into several low-protein-binding tubes.
  • Take a "time zero" sample and immediately analyze it by HPLC.
  • Incubate the remaining aliquots at 37°C.
  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot and analyze it by HPLC.
  • HPLC Analysis:
  • Inject the sample onto the C18 column.
  • Run a gradient elution, for example, from 10% to 90% Mobile Phase B over 30 minutes.
  • Monitor the absorbance at 214 nm or 280 nm.
  • The peak corresponding to intact Galanin (1-30) should be identified based on its retention time from the "time zero" sample.
  • Data Analysis:
  • Calculate the peak area of the intact Galanin (1-30) at each time point.
  • Plot the percentage of remaining Galanin (1-30) (relative to the "time zero" sample) against time to determine the degradation rate and half-life in the specific formulation.

Protocol 2: In Vivo Infusion of Galanin (1-30) using Osmotic Pumps

This protocol provides a general guideline for the continuous subcutaneous infusion of Galanin (1-30) in rodents using an osmotic pump. All procedures should be performed under aseptic conditions and in accordance with approved animal care and use protocols.

1. Materials:

  • Galanin (1-30)
  • Sterile, stable formulation of Galanin (1-30)
  • Osmotic pumps (e.g., ALZET®) of the appropriate size and flow rate for the desired duration and dose
  • Catheters (if not directly implanting the pump at the delivery site)
  • Surgical instruments
  • Anesthetic
  • Analgesics

2. Procedure:

  • Pump Preparation:
  • Calculate the required concentration of Galanin (1-30) based on the pump's flow rate, the desired dose, and the animal's weight.
  • Prepare the sterile Galanin (1-30) formulation.
  • Fill the osmotic pump with the formulation according to the manufacturer's instructions, ensuring no air bubbles are trapped.
  • If using a catheter, attach it to the pump.
  • Prime the filled pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate and consistent delivery upon implantation.
  • Surgical Implantation:
  • Anesthetize the animal.
  • Shave and sterilize the surgical site (typically the back, between the scapulae for subcutaneous implantation).
  • Make a small incision in the skin.
  • Create a subcutaneous pocket using blunt dissection.
  • Insert the primed osmotic pump into the pocket.
  • If a catheter is used for targeted delivery (e.g., intracranial), tunnel the catheter to the desired location and secure it.
  • Close the incision with sutures or wound clips.
  • Post-Operative Care:
  • Administer analgesics as required.
  • Monitor the animal for recovery from surgery and any signs of distress or infection.
  • House the animal individually to prevent interference with the surgical site.

Visualizations

Galanin Signaling Pathways

Galanin_Signaling cluster_GALR1_3 GALR1 / GALR3 cluster_GALR2 GALR2 Galanin Galanin GALR1_3 GALR1 / GALR3 Galanin->GALR1_3 Binds to GALR2 GALR2 Galanin->GALR2 Binds to Gi_o Gαi/o GALR1_3->Gi_o Gbg_1_3 Gβγ GALR1_3->Gbg_1_3 AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit cAMP ↓ cAMP AC_inhibit->cAMP PKA ↓ PKA cAMP->PKA GIRK GIRK Channels (Activation) Gbg_1_3->GIRK K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Gq_11 Gαq/11 GALR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (Activation) DAG->PKC MAPK MAPK Pathway (Activation) PKC->MAPK

Caption: Simplified signaling pathways of Galanin receptors GALR1/3 and GALR2.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start: Prepare Galanin Formulation t0_sample Take Time Zero (T0) Sample start->t0_sample incubate Incubate Formulation at 37°C start->incubate hplc_t0 Analyze T0 by HPLC t0_sample->hplc_t0 data_analysis Calculate % Remaining vs. T0 hplc_t0->data_analysis time_points Take Samples at Predetermined Time Points incubate->time_points hplc_samples Analyze Samples by HPLC time_points->hplc_samples hplc_samples->data_analysis results Determine Degradation Rate and Half-life data_analysis->results end End results->end

Caption: Workflow for assessing the stability of a Galanin (1-30) formulation.

Troubleshooting In Vivo Infusion Studies

Troubleshooting_Infusion start No or Inconsistent Biological Effect check_stability Is the peptide stable in the formulation at 37°C? start->check_stability check_adsorption Is there significant peptide adsorption to the apparatus? check_stability->check_adsorption Yes optimize_formulation Action: Optimize formulation (pH, excipients) check_stability->optimize_formulation No check_dose Are the dose calculations and pump rate correct? check_adsorption->check_dose No use_low_binding Action: Use low-binding materials and/or blocking agents check_adsorption->use_low_binding Yes check_surgery Was the surgical implantation successful? check_dose->check_surgery Yes recalculate_verify Action: Recalculate dose and verify pump function check_dose->recalculate_verify No review_protocol Action: Review surgical protocol and animal health check_surgery->review_protocol No proceed Proceed with Experiment check_surgery->proceed Yes

Caption: A decision tree for troubleshooting in vivo infusion experiments.

References

Selecting the correct vehicle for Galanin (1-30) human administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the correct vehicle selection and administration of human Galanin (1-30).

Frequently Asked Questions (FAQs)

Q1: What is human Galanin (1-30) and what are its key characteristics?

A1: Human Galanin (1-30) is a 30-amino acid neuropeptide that acts as a potent agonist for Galanin Receptor 1 (GalR1) and Galanin Receptor 2 (GalR2).[1][2] It is involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and smooth muscle contractility. The lyophilized powder is typically a white to off-white solid.[1]

Q2: How should I store lyophilized human Galanin (1-30) and reconstituted solutions?

A2: Lyophilized human Galanin (1-30) should be stored at -20°C. While it is stable at ambient temperature for a few days, such as during shipping, long-term storage at room temperature is not recommended.[1][3] Once reconstituted, it is best to prepare and use the solutions on the same day. If storage is necessary, aliquot the solution and store it at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.

Q3: What are the general recommendations for dissolving human Galanin (1-30)?

A3: It is recommended to first allow the lyophilized peptide to warm to room temperature before reconstitution. To aid dissolution, you can gently vortex or sonicate the solution. A properly solubilized peptide will result in a clear, particle-free solution.

Troubleshooting Guide

Q1: I am having trouble dissolving human Galanin (1-30) in aqueous solutions like water or PBS. What should I do?

A1: Solubility of human Galanin (1-30) in aqueous solutions can be variable. While some sources report solubility in water at concentrations around 0.5-1 mg/mL, others indicate it has low aqueous solubility.[1][4] If you encounter solubility issues, consider the following steps:

  • Sonication: Brief sonication can help dissolve the peptide. Use short bursts to avoid heating the sample.

  • pH Adjustment: The net charge of the peptide can influence its solubility. As a basic peptide, dissolving it in a slightly acidic solution (e.g., by adding a small amount of 10% acetic acid) may improve solubility.

  • Use of Organic Solvents: For preparing stock solutions, especially at higher concentrations, using an organic solvent is recommended. Dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water with a small amount of acetic acid (e.g., 25% acetonitrile with 0.05% acetic acid) can be effective.[5][6]

Q2: My peptide precipitates after diluting the stock solution into my aqueous experimental buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue, especially when the stock solution is in an organic solvent. Here are some strategies to prevent this:

  • Gradual Dilution: Add the aqueous buffer to the stock solution slowly while gently mixing.

  • Use of Surfactants or Co-solvents: Including a small amount of a surfactant like Tween 80 or a co-solvent like PEG300 in the final formulation can help maintain the peptide's solubility.

  • Optimize the Vehicle Composition: For in vivo experiments, multi-component vehicles are often necessary. See the Experimental Protocols section for recommended formulations.

Q3: I observe unexpected biological effects in my experiment. Could the vehicle be the cause?

A3: Yes, the vehicle components themselves can sometimes have biological effects. For example, DMSO can have physiological effects at higher concentrations. It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle.

Data Presentation

Table 1: Solubility of Human Galanin (1-30)

SolventReported SolubilityNotes
Water~0.5 - 1 mg/mL (~0.16 - 0.32 mM)[1][3][4]May require sonication.[7] Solubility can be inconsistent.
DMSOSuitable for stock solutions.A common solvent for initial dissolution before further dilution.[1]
25% Acetonitrile / 0.05% Acetic AcidUsed for preparing 500 µM stock solutions.[5]An alternative to DMSO for stock solutions.

Table 2: Common Excipients for In Vivo Peptide Formulations

ExcipientPurposeTypical Concentration Range
DMSOSolubilizing agent for stock solutions.5-10% in the final formulation.
PEG300Co-solvent to improve solubility.10-40% in the final formulation.
Tween 80Surfactant to prevent precipitation and improve stability.1-5% in the final formulation.
Saline (0.9% NaCl)Isotonic diluent.Used to bring the formulation to the final volume.
Corn OilVehicle for subcutaneous or intramuscular injections.Can be used as the primary vehicle with a small percentage of DMSO.
Artificial Cerebrospinal Fluid (aCSF)Vehicle for intracerebroventricular (i.c.v.) administration.Used as the primary vehicle for central administration.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Allow the lyophilized human Galanin (1-30) to equilibrate to room temperature.

  • Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex or sonicate until the peptide is completely dissolved.

  • Aliquot the stock solution into smaller volumes and store at -20°C.

Protocol 2: Preparation of a Vehicle for Subcutaneous (SC) or Intravenous (IV) Injection

This protocol provides a common formulation to improve the solubility and stability of Galanin (1-30) for systemic administration.

  • Start with the desired volume of the Galanin (1-30) stock solution in DMSO.

  • Add PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add Tween 80 to the mixture and mix again until clear.

  • Finally, add saline (0.9% NaCl) to reach the final desired volume and concentration.

  • Mix the final solution gently but thoroughly.

Example Formulation: To prepare a 1 mL solution with a final concentration of 1 mg/mL Galanin (1-30) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:

  • Take 100 µL of a 10 mg/mL Galanin (1-30) stock solution in DMSO.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween 80 and mix.

  • Add 450 µL of saline and mix.

Protocol 3: Preparation for Intracerebroventricular (i.c.v.) Injection

For central administration, Galanin (1-30) is typically dissolved in artificial cerebrospinal fluid (aCSF).

  • Reconstitute the lyophilized Galanin (1-30) directly in aCSF to the desired final concentration.

  • If solubility is an issue, a small amount of a stock solution in a suitable solvent can be diluted in aCSF. Ensure the final concentration of the organic solvent is minimal to avoid toxicity.

Mandatory Visualizations

Galanin_Signaling_Pathway cluster_receptors Galanin Receptors (GPCRs) cluster_downstream Downstream Signaling Galanin Galanin (1-30) GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 GalR3 GalR3 Galanin->GalR3 AC Adenylate Cyclase GalR1->AC Inhibition PLC Phospholipase C GalR2->PLC Stimulation GalR3->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Galanin signaling through its G protein-coupled receptors.

Vehicle_Preparation_Workflow cluster_start Initial Components cluster_steps Preparation Steps cluster_end Final Product Peptide Lyophilized Galanin (1-30) Step1 1. Dissolve Peptide in DMSO to create Stock Solution Peptide->Step1 DMSO DMSO DMSO->Step1 Step2 2. Add PEG300 to Stock Solution and Mix Step1->Step2 Step3 3. Add Tween 80 to the Mixture and Mix Step2->Step3 Step4 4. Add Saline to Final Volume and Mix Step3->Step4 Final_Solution Injectable Formulation Step4->Final_Solution

Caption: Workflow for preparing a multi-component vehicle for Galanin (1-30).

References

Interpreting dose-response curves for Galanin (1-30) in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Galanin (1-30) Functional Assays

This guide provides technical support for researchers using Galanin (1-30) in functional assays. It includes frequently asked questions, troubleshooting advice for interpreting dose-response curves, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Galanin (1-30) and which receptors does it activate?

Galanin (1-30) is the 30-amino acid, non-amidated form of the neuropeptide galanin found in humans.[1] It acts as an agonist for three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[2][3][4] The N-terminal portion of galanin is critical for high-affinity receptor binding and biological activity.[5][6][7]

Q2: What are the primary signaling pathways for the galanin receptors?

The galanin receptors couple to different G-protein families, leading to distinct downstream signaling cascades:

  • GALR1 and GALR3: These receptors primarily couple to inhibitory G-proteins (Gαi/o).[2][3] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

  • GALR2: This receptor mainly couples to Gαq/11 proteins.[2][3] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[3][4] GALR2 has also been reported to couple to Gαi/o in some systems.[8]

Q3: What is a dose-response curve and what are its key parameters?

A dose-response curve plots the magnitude of a response (e.g., cAMP inhibition, calcium signal) against increasing concentrations of a ligand, such as Galanin (1-30). These curves are typically sigmoidal when the x-axis (concentration) is plotted on a logarithmic scale.[9][10] Key parameters derived from the curve include:

  • EC50 (Half Maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible response. It is a measure of the agonist's potency; a lower EC50 value indicates higher potency.[9][11]

  • Emax (Maximum Effect): The maximal response achievable by the agonist in that specific assay. This reflects the agonist's efficacy.

  • Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 is common for simple ligand-receptor interactions, while values greater or less than 1.0 can suggest positive or negative cooperativity, respectively.[11]

Q4: What are the typical binding affinities and functional potencies for Galanin (1-30)?

The affinity (Kd or Ki) and potency (EC50) of Galanin (1-30) can vary depending on the receptor subtype, cell type, and assay format. The following table summarizes reported values from various studies.

ParameterGALR1GALR2GALR3Reference
Binding Affinity (Ki/Kd) ~1 nM (Ki)~1 nM (Ki)9.8 nM (Ki, porcine)[5][12]
0.4 nM (Ki, human)0.24 nM (Kd, human)69 nM (Ki, human)[5][13]
Functional Potency (EC50) Not specified10.69 nM (Tango assay)Not specified[14]
Not specified~360 nM (ECAR assay)Not specified[15]

Note: Values can differ significantly between experimental systems (e.g., membrane binding vs. live-cell functional assays).

Signaling Pathway Diagrams

GALR1_GALR3_Signaling cluster_membrane Cell Membrane GALR GALR1 / GALR3 G_protein Gi/o Protein (α, β, γ) GALR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Galanin Galanin (1-30) Galanin->GALR Binds ATP ATP ATP->AC

Caption: GALR1/GALR3 Gi/o-coupled signaling pathway.

GALR2_Signaling cluster_membrane Cell Membrane GALR2 GALR2 Gq_protein Gq/11 Protein (α, β, γ) GALR2->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Galanin Galanin (1-30) Galanin->GALR2 Binds ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 Ca²⁺ Release (Increased) ER->Ca2 Triggers

Caption: GALR2 Gq/11-coupled signaling pathway.

Troubleshooting Dose-Response Curves

Q5: Why am I observing no response or a very weak response to Galanin (1-30)?

  • Inactive Ligand: Ensure the peptide is properly stored (typically lyophilized at -20°C or -80°C) and freshly reconstituted in a suitable buffer.[12] Repeated freeze-thaw cycles can degrade the peptide. Consider running a quality control check (e.g., mass spectrometry) on the ligand stock.

  • Incorrect Receptor Expression: Verify that the cell line correctly expresses the target galanin receptor subtype (GALR1, GALR2, or GALR3). Poor surface expression, particularly for GALR3, is a known issue in recombinant systems.[16] Confirm expression via methods like qPCR, Western blot, or flow cytometry.

  • Assay Mismatch: Ensure the assay readout is appropriate for the receptor's signaling pathway. For GALR1/3, use a Gαi-sensitive assay (e.g., cAMP inhibition). For GALR2, use a Gαq-sensitive assay (e.g., calcium mobilization or IP3 accumulation).[2][3]

  • Cell Health: Poor cell viability or confluence issues can dramatically affect results. Ensure cells are healthy, within a low passage number, and plated at the correct density.

No_Response_Troubleshooting Start Problem: No/Weak Response CheckLigand 1. Check Ligand Integrity - Freshly prepared? - Stored correctly? Start->CheckLigand CheckCells 2. Verify Cell System - Correct receptor expressed? - Good cell health/passage? CheckLigand->CheckCells Ligand OK CheckAssay 3. Confirm Assay Setup - Correct pathway readout? - Optimized parameters? CheckCells->CheckAssay Cells OK Solution System Corrected CheckAssay->Solution Assay OK

Caption: Logic chart for troubleshooting a lack of response.

Q6: My dose-response curve is shifted to the right (higher EC50). What could be the cause?

A rightward shift indicates that a higher concentration of Galanin (1-30) is needed to achieve the same effect, signifying a loss of apparent potency.

  • Ligand Degradation: As mentioned above, peptide degradation in the stock solution or during the assay incubation (due to proteases in serum or secreted by cells) can reduce the effective concentration.

  • Presence of Antagonists: Contamination of reagents or media with an antagonistic compound will competitively inhibit the receptor, leading to a rightward shift.

  • Assay Conditions: Suboptimal assay conditions such as incorrect buffer pH, temperature, or high serum concentrations (which can bind peptides) can reduce ligand availability.

  • Receptor Desensitization: Prolonged exposure to the agonist before measurement can lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface.

Q7: My dose-response curve is flat or does not reach 100% (low Emax). Why?

This suggests the ligand is acting as a partial agonist or there is an issue with the assay system's ability to generate a full response.

  • Partial Agonism: While Galanin (1-30) is generally considered a full agonist, modifications to the peptide or interactions with a specific cellular background could theoretically result in partial agonism.

  • Low Receptor Expression: If the number of functional receptors on the cell surface is too low, the system may become saturated before a maximal biological response can be achieved.

  • Assay Window: The dynamic range of the assay may be insufficient. For a cAMP assay, ensure the forskolin concentration is optimized to produce a robust signal that can be effectively inhibited.[16] For a calcium assay, ensure the calcium dye loading and instrument sensitivity are optimal.

Q8: I'm seeing high variability between replicate wells. What are the common sources of error?

  • Inconsistent Cell Plating: Uneven cell density across the plate is a major source of variability. Ensure the cell suspension is homogenous before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes during serial dilutions of the ligand, can lead to significant errors. Use calibrated pipettes and proper technique.

  • Edge Effects: Wells on the outer edges of a microplate can be subject to temperature and evaporation gradients, leading to different results. If observed, avoid using the outer wells or fill them with buffer/media to insulate the experimental wells.

  • Reagent Preparation: Ensure all reagents, including buffers and ligand dilutions, are thoroughly mixed before being added to the wells.

Experimental Protocols

Protocol 1: Gαi-Coupled cAMP Inhibition Assay (for GALR1/GALR3)

This protocol measures the ability of Galanin (1-30) to inhibit the production of cAMP stimulated by forskolin.

  • Cell Plating: Seed cells expressing GALR1 or GALR3 into a 96- or 384-well plate at a pre-determined optimal density and culture overnight.

  • Reagent Preparation:

    • Prepare a stock solution of Galanin (1-30) in an appropriate solvent (e.g., sterile water or PBS with 0.1% BSA).

    • Perform serial dilutions to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration determined to produce ~80-90% of the maximal cAMP signal (EC80-EC90).[16] This is typically around 1 µM.[16]

  • Assay Procedure:

    • Wash cells gently with assay buffer (e.g., HBSS or serum-free media).

    • Add the Galanin (1-30) dilutions to the appropriate wells. Include a "vehicle only" control.

    • Incubate for 15-30 minutes at 37°C.

    • Add the forskolin solution to all wells except the "no stimulation" control.

    • Incubate for another 15-30 minutes at 37°C.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from unstimulated cells as 0%.

    • Plot the normalized response against the log of Galanin (1-30) concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 (equivalent to EC50 for inhibition) and Emax.[11]

Protocol 2: Gαq-Coupled Calcium Mobilization Assay (for GALR2)

This protocol measures the increase in intracellular calcium triggered by GALR2 activation.[17]

  • Cell Plating: Seed cells expressing GALR2 into a black, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions. Often, an organic anion transporter inhibitor like probenecid is included to prevent dye leakage.

    • Remove culture media from cells and add the dye-loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by ~30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Reagent Preparation:

    • Prepare a stock solution of Galanin (1-30) and perform serial dilutions in assay buffer.

  • Detection:

    • Place the plate in a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).

    • Set the instrument to record a baseline fluorescence reading for several seconds.

    • Inject the Galanin (1-30) dilutions into the wells while continuously recording the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • Calculate the response for each well, typically as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log of Galanin (1-30) concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

Functional_Assay_Workflow Start Start: Experimental Goal Plating 1. Cell Culture & Plating (Receptor-expressing cells) Start->Plating Incubation 2. Overnight Incubation Plating->Incubation AssayPrep 3. Assay Preparation (e.g., Wash, Dye Loading) Incubation->AssayPrep Stimulation 5. Cell Stimulation (Add ligand to plate) AssayPrep->Stimulation LigandPrep 4. Prepare Ligand Dilutions (Serial dilution of Galanin) LigandPrep->Stimulation Measurement 6. Signal Measurement (Fluorescence, Luminescence, etc.) Stimulation->Measurement Analysis 7. Data Analysis - Normalization - Curve Fitting (4PL) - Determine EC50/Emax Measurement->Analysis End End: Results Analysis->End

Caption: General workflow for a cell-based functional assay.

References

Minimizing non-specific binding of Galanin (1-30) in receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in Galanin (1-30) receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of Galanin receptor assays?

Non-specific binding refers to the adherence of the radiolabeled or fluorescently tagged Galanin (1-30) ligand to components other than the target Galanin receptors (GALR1, GALR2, GALR3). This can include binding to the assay tube walls, filters, cell membranes, or other proteins.[1] This interaction is not displaceable by an excess of unlabeled Galanin and contributes to background noise, which can obscure the true specific binding signal.[1][2]

Q2: Why is it critical to minimize NSB?

Q3: What are the common causes of high NSB for a peptide ligand like Galanin (1-30)?

High non-specific binding for peptide ligands such as Galanin is often caused by:

  • Hydrophobic Interactions: Peptides can hydrophobically interact with plastic surfaces and membrane lipids.[4]

  • Electrostatic Interactions: Charged residues in the peptide can interact with charged surfaces on the assay materials or cellular components.[5]

  • Poor Reagent Quality: Degradation or impurity of the labeled Galanin can increase its tendency to bind non-specifically.[3]

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can enhance non-specific interactions.[5]

  • Inadequate Blocking: Insufficient blocking of non-specific sites on membranes, plates, and filters.[2]

Q4: How is non-specific binding experimentally determined?

Non-specific binding is measured by adding a high concentration of an unlabeled competitor ligand to a set of assay tubes alongside the labeled Galanin.[6] This unlabeled ligand will occupy the specific receptor sites, ensuring that any measured binding of the labeled Galanin is non-specific. The value obtained from these tubes is then subtracted from the total binding (measured in the absence of the competitor) to calculate the specific binding.[7] For Galanin assays, a final concentration of 10 µM of the ligand M40 or 200 nM of unlabeled Galanin has been used for this purpose.[6][7]

Troubleshooting Guide: High Non-Specific Binding

This section addresses common issues related to high non-specific binding in Galanin (1-30) receptor assays.

Problem: My non-specific binding is consistently high (e.g., >20% of total binding). What are the first steps to troubleshoot?

High non-specific binding can obscure your specific signal. A systematic approach is needed to identify and resolve the source of the issue. The following workflow provides a logical path for troubleshooting.

TroubleshootingNSB start High NSB Detected check_buffer Is the assay buffer optimized? start->check_buffer check_blocking Are appropriate blocking agents used? check_buffer->check_blocking Yes action_buffer Adjust pH & Salt Concentration Add 0.1-1% BSA Add 0.01-0.1% Tween-20 check_buffer->action_buffer No check_materials Have you pre-treated filters and tested low-binding plates? check_blocking->check_materials Yes action_blocking Incorporate blocking agents (see Table 1) Ensure pre-incubation steps are followed check_blocking->action_blocking No check_wash Are washing steps sufficient? check_materials->check_wash Yes action_materials Pre-soak filters in 0.5% PEI Use polypropylene or other low-binding plates check_materials->action_materials No check_ligand Is the labeled ligand quality adequate? check_wash->check_ligand Yes action_wash Increase wash volume and/or number of washes Use ice-cold wash buffer check_wash->action_wash No action_ligand Check ligand purity and age Perform a new titration check_ligand->action_ligand No end_node Re-evaluate NSB check_ligand->end_node Yes action_buffer->check_blocking action_blocking->check_materials action_materials->check_wash action_wash->check_ligand action_ligand->end_node

Figure 1. Troubleshooting decision tree for high NSB.

Q5: How can I optimize my assay buffer to reduce NSB?

The composition of your assay buffer is critical. Consider the following adjustments:

  • Add a Protein Blocker: Including a carrier protein like Bovine Serum Albumin (BSA) is a primary strategy. BSA can prevent the peptide from binding to tube walls and other surfaces.[4] A typical starting concentration is 1%, but this can be optimized.[4][5]

  • Incorporate a Surfactant: If hydrophobic interactions are a suspected cause of NSB, adding a low concentration of a non-ionic surfactant like Tween-20 can be effective.[4][5]

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help shield electrostatic interactions that contribute to NSB.[5]

  • Optimize pH: The pH of the buffer can influence the charge of both Galanin and the interacting surfaces. Adjusting the pH may help minimize charge-based NSB.[5]

Q6: What blocking agents are effective for Galanin assays, and at what concentrations?

Blocking agents work by coating surfaces to prevent the labeled ligand from adhering non-specifically.[2] The choice of agent depends on the specific component of the assay you are targeting.

Blocking Agent Typical Concentration Mechanism & Target Notes
Bovine Serum Albumin (BSA) 0.1% - 2% in bufferA protein that blocks non-specific sites on assay tubes, plates, and cell membranes.[4]Commonly used and highly effective for peptides.[2] Ensure it is free of proteases.
Polyethylenimine (PEI) 0.3% - 0.5%A cationic polymer used to pre-soak glass fiber filters, reducing radioligand binding to the filter itself.[6]Essential for radioligand filtration assays. Filters are typically soaked for at least 2 hours.[6]
Non-fat Dry Milk 1% - 5%A cost-effective protein-based blocker.[2]May contain components that interfere with certain assays; BSA is often a more purified alternative.[2]
Tween-20 0.01% - 0.1% in bufferA non-ionic detergent that disrupts hydrophobic interactions.[4]Useful as a buffer additive and in wash solutions to reduce background.[2]

Q7: My signal-to-background ratio is poor. How can I improve it?

A poor signal-to-background (S:B) ratio can be due to high NSB or low specific binding. Besides the strategies mentioned above, consider the following:

  • Optimize Cell/Membrane Concentration: Using too much membrane protein can increase non-specific sites. Conversely, too little can result in a weak specific signal. Titrating the amount of membrane per well is recommended.[8]

  • Optimize Incubation Time and Temperature: While equilibrium must be reached, excessively long incubation times can sometimes increase NSB. Perform time-course experiments to find the optimal window where specific binding is maximized and NSB is stable.[3]

  • Ensure Ligand Quality: Verify the purity and integrity of your labeled Galanin (1-30). Degradation can lead to fragments that bind non-specifically.[3]

Experimental Protocols & Visualizations

Protocol: Radioligand Binding Assay for Galanin Receptors

This protocol is a generalized example for a competitive radioligand binding assay using cell membranes expressing Galanin receptors.

1. Reagents and Buffers

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [¹²⁵I]-Galanin or [³H]-Galanin.

  • Unlabeled Ligand (for NSB): 10 µM Galanin (1-30) or M40.[6]

  • Cell Membranes: Prepared from cells overexpressing a Galanin receptor subtype (e.g., GALR1).

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C).[6]

  • PEI Solution: 0.5% Polyethylenimine in deionized water.[6]

2. Preparation

  • Filter Pre-soak: Submerge glass fiber filter mats in 0.5% PEI solution for at least 2 hours at room temperature.[6]

  • Membrane Preparation: Thaw cell membrane aliquots on ice. Dilute to the desired final concentration (e.g., 10-30 µg protein/well) in ice-cold Binding Buffer.[6] Homogenize briefly before use.

3. Assay Procedure

  • Set up assay tubes/plates in triplicate for:

    • Total Binding: Add 50 µL of Binding Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of unlabeled ligand (e.g., 10 µM M40).[6]

    • Competition: Add 50 µL of competing test compounds at various concentrations.

  • Add 50 µL of the diluted radioligand to all wells.

  • Add 100 µL of the diluted membrane preparation to all wells to initiate the reaction. The final volume is 200 µL.

  • Incubate for 2 hours at room temperature with gentle agitation.[6]

4. Filtration and Washing

  • Terminate the incubation by rapid filtration through the pre-soaked filter mat using a cell harvester.

  • Quickly wash the filters 3 times with 3 mL of ice-cold Wash Buffer per well to remove unbound radioligand.[6]

  • Dry the filter mat completely.

5. Data Analysis

  • Place the dried filters into scintillation vials, add scintillant, and count radioactivity using a scintillation counter.

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the data using appropriate software (e.g., GraphPad Prism) to determine IC₅₀, Ki, Kd, and Bmax values.

BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Membranes (Dilute in Binding Buffer) add_membranes Add Membranes (Initiate Reaction) prep_membranes->add_membranes prep_filters Pre-soak Filters (0.5% PEI) filter_wash Filter & Wash (Separate Bound/Free) prep_filters->filter_wash setup_tubes Set up Assay Tubes (Total, NSB, Competition) add_ligands Add Radioligand & Competitors setup_tubes->add_ligands add_ligands->add_membranes incubate Incubate (e.g., 2h at RT) add_membranes->incubate incubate->filter_wash count Count Radioactivity filter_wash->count analyze Analyze Data (Calculate Specific Binding) count->analyze

Figure 2. Experimental workflow for a radioligand binding assay.
Galanin Receptor Signaling Pathways

Galanin (1-30) mediates its effects through three G protein-coupled receptor (GPCR) subtypes. Understanding their signaling is key to designing functional assays. GALR1 and GALR3 typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[9] In contrast, GALR2 primarily couples to Gq/11 proteins, activating phospholipase C, which results in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[9]

GalaninSignaling cluster_receptors Galanin Receptors (GPCRs) cluster_gproteins G Proteins cluster_effectors Downstream Effectors galanin Galanin (1-30) galr1 GALR1 galanin->galr1 galr2 GALR2 galanin->galr2 galr3 GALR3 galanin->galr3 gio Gi/o galr1->gio gq11 Gq/11 galr2->gq11 galr3->gio ac ↓ Adenylyl Cyclase gio->ac plc ↑ Phospholipase C gq11->plc camp ↓ cAMP ac->camp ip3_dag ↑ IP₃ / DAG plc->ip3_dag

References

Quality control and purity assessment of synthetic Galanin (1-30) human

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of synthetic Galanin (1-30) human.

Frequently Asked Questions (FAQs)

Q1: What is synthetic Galanin (1-30) human?

A1: Synthetic Galanin (1-30) human is a 30-amino acid neuropeptide that is chemically synthesized to replicate the endogenous human form.[1][2][3] It acts as an agonist for galanin receptors (GalR1, GalR2, and GalR3), which are G protein-coupled receptors (GPCRs).[1][4] Galanin is involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and appetite regulation.[1][5]

Q2: What are the critical quality attributes for synthetic Galanin (1-30) human?

A2: The critical quality attributes for synthetic Galanin (1-30) human include purity, identity (correct amino acid sequence and mass), peptide content, and the absence of significant process-related or degradation impurities. Purity is typically expected to be >95% or >98% as determined by HPLC.[5][6][7]

Q3: What are the common impurities found in synthetic peptides like Galanin (1-30)?

A3: Common impurities in synthetic peptides arise from the solid-phase peptide synthesis (SPPS) process and subsequent handling. These can include:

  • Deletion sequences: Peptides missing one or more amino acids.[8][9]

  • Truncated sequences: Incomplete peptide chains.

  • Incompletely deprotected sequences: Peptides with residual protecting groups from synthesis.[10]

  • Oxidized peptides: Particularly of methionine or tryptophan residues.[8][10]

  • Deamidated peptides: Affecting asparagine and glutamine residues.[8][10][11]

  • Residual solvents and reagents: Such as trifluoroacetic acid (TFA) used during purification.[12][13]

Q4: How should I store and handle synthetic Galanin (1-30) human to ensure its stability?

A4: For long-term stability, lyophilized Galanin (1-30) should be stored at -20°C.[5] Once reconstituted, it is recommended to prepare solutions fresh for use. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month.[5] Avoid storing peptides in solution for extended periods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quality control and purity assessment of synthetic Galanin (1-30) human.

Issue Possible Cause(s) Recommended Solution(s)
HPLC: Poor peak shape (broadening or tailing) - Secondary interactions between the peptide and residual silanols on the HPLC column.[12][14] - Inappropriate mobile phase pH.[15] - Peptide aggregation.[16][17]- Use a column specifically designed for peptide analysis with advanced end-capping or a different stationary phase chemistry (e.g., a charged surface modification).[12][14] - Adjust the mobile phase pH. Using trifluoroacetic acid (TFA) at a low pH can improve peak shape.[14] - If aggregation is suspected, try altering the sample diluent or using a lower peptide concentration.[16]
HPLC: Multiple peaks observed for a supposedly pure sample - Presence of impurities (e.g., deletion or truncated sequences).[10] - On-column degradation of the peptide. - Isomeric forms of the peptide.- Optimize the HPLC gradient to achieve better separation of the main peak from impurities. A shallower gradient can improve resolution.[12][15] - Use mass spectrometry (LC-MS) to identify the molecular weights of the different peaks to characterize the impurities.[11]
Mass Spectrometry: Low signal intensity or signal suppression - Presence of trifluoroacetic acid (TFA) in the mobile phase.[11][12] - Low peptide concentration.- If using MS detection, replace TFA with a more MS-compatible mobile phase additive like formic acid (FA).[11][12] Note that this may require re-optimization of the chromatographic method. - Ensure an adequate amount of peptide is being injected.
Mass Spectrometry: Observed mass does not match the theoretical mass - Presence of modifications (e.g., oxidation, deamidation).[8][10] - Incomplete removal of protecting groups from synthesis.[10] - Incorrect peptide sequence.- Perform tandem mass spectrometry (MS/MS) for peptide sequencing to confirm the amino acid sequence and identify any modifications.[11][18][19] - Re-evaluate the synthesis and cleavage protocols to ensure complete deprotection.
Amino Acid Analysis: Incorrect amino acid ratios - Incomplete hydrolysis of the peptide. - Degradation of certain amino acids during hydrolysis. - Presence of impurities with different amino acid compositions.- Optimize the hydrolysis conditions (time, temperature, acid concentration). - Use appropriate standards and correction factors for amino acids known to degrade during hydrolysis. - Correlate the amino acid analysis results with purity data from HPLC to account for the contribution of impurities.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of synthetic Galanin (1-30) human.

Methodology:

  • Column: Use a C18 reversed-phase column suitable for peptide analysis (e.g., Agilent AdvanceBio Peptide Plus, Phenomenex Aeris PEPTIDE).[12][14] Typical dimensions are 4.6 x 250 mm with a 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[20]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[20]

  • Gradient: A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.[15] This should be optimized to achieve the best resolution between the main peptide peak and any impurities.

  • Flow Rate: 1.0 mL/min.[20]

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Temperature: 30°C.[20]

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or water to a concentration of approximately 1 mg/mL.

  • Injection Volume: 20 µL.[20]

  • Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of synthetic Galanin (1-30) human.

Methodology:

  • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column compatible with MS analysis.

  • Mobile Phase A: 0.1% Formic Acid (FA) in water.[11][12]

  • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

  • Gradient: A suitable gradient to elute the peptide.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of high-resolution mass measurement (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular weight of Galanin (1-30) (Theoretical MW: ~3157.4 Da).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide and compare it to the theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing

This protocol is for confirming the amino acid sequence of synthetic Galanin (1-30) human.

Methodology:

  • LC-MS/MS System: An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF, ion trap, or Orbitrap).

  • Sample Preparation: The peptide can be introduced via infusion or an LC separation.

  • MS1 Acquisition: Acquire a full scan mass spectrum to identify the precursor ion (the protonated molecular ion of Galanin (1-30)).

  • Fragmentation: Isolate the precursor ion and subject it to collision-induced dissociation (CID) or other fragmentation methods.[18][21]

  • MS2 Acquisition: Acquire the mass spectrum of the resulting fragment ions (b- and y-ions are most common).[18]

  • Data Analysis: Use de novo sequencing software (e.g., PEAKS, PepNovo) to interpret the fragmentation pattern and deduce the amino acid sequence.[18][21] Compare the experimentally determined sequence with the expected sequence of human Galanin (1-30).

Amino Acid Analysis (AAA)

This protocol provides a general workflow for determining the amino acid composition of synthetic Galanin (1-30) human.

Methodology:

  • Hydrolysis: Accurately weigh a sample of the peptide and hydrolyze it in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.[22]

  • Derivatization: Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to make them detectable by UV or fluorescence.[22]

  • Chromatographic Separation: Separate the derivatized amino acids using reversed-phase HPLC.[22]

  • Detection: Detect the eluted amino acid derivatives using a UV or fluorescence detector.

  • Quantification: Compare the peak areas of the amino acids in the sample to those of a known standard mixture to determine the molar ratios of each amino acid.

  • Data Analysis: Compare the experimentally determined amino acid ratios to the theoretical composition of human Galanin (1-30).

Quantitative Data Summary

Parameter Typical Specification Method of Analysis
Purity >95% or >98%RP-HPLC
Molecular Weight ~3157.4 Da (Monoisotopic)Mass Spectrometry (MS)
Amino Acid Sequence ConfirmedTandem Mass Spectrometry (MS/MS)
Peptide Content Typically 70-90% (the remainder is counter-ions and water)Amino Acid Analysis (AAA) or Nitrogen analysis

Visualizations

Galanin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galanin Galanin GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 GalR3 GalR3 Galanin->GalR3 G_alpha_i_o Gαi/o GalR1->G_alpha_i_o activates G_alpha_q_11 Gαq/11 GalR2->G_alpha_q_11 activates MAPK MAPK Pathway GalR2->MAPK activates GalR3->G_alpha_i_o activates AC Adenylyl Cyclase (AC) G_alpha_i_o->AC inhibits PLC Phospholipase C (PLC) G_alpha_q_11->PLC activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response

Caption: Galanin signaling through its three GPCRs.

Peptide_QC_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Quality Control Analysis cluster_results Results & Release Start Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection Start->Cleavage Crude_Peptide Crude Lyophilized Peptide Cleavage->Crude_Peptide HPLC RP-HPLC for Purity Crude_Peptide->HPLC Purity >95%? LCMS LC-MS for Molecular Weight Crude_Peptide->LCMS Correct MW? Pass Pass HPLC->Pass Yes Fail Fail HPLC->Fail No MSMS MS/MS for Sequencing LCMS->MSMS Yes LCMS->Fail No AAA Amino Acid Analysis MSMS->AAA Correct Sequence? MSMS->Fail No AAA->Pass Correct Composition? AAA->Fail No Purified_Peptide Purified Peptide for Use Pass->Purified_Peptide Repurify Repurify or Resynthesize Fail->Repurify

Caption: Quality control workflow for synthetic peptides.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Galanin (1-30) and Galanin (3-30)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of full-length human Galanin (1-30) and its N-terminally truncated fragment, Galanin (3-30). The information presented is supported by experimental data to assist researchers in selecting the appropriate peptide for their studies and to provide insights for drug development.

Executive Summary

Galanin is a 30-amino acid neuropeptide in humans that plays a crucial role in a wide array of physiological processes through its interaction with three G protein-coupled receptors: GalR1, GalR2, and GalR3. The N-terminal region of galanin is widely recognized as being critical for high-affinity receptor binding and subsequent biological activity. This guide delineates the significant differences in bioactivity between the full-length Galanin (1-30) and the N-terminally truncated Galanin (3-30), highlighting their distinct receptor binding profiles, functional activities, and signaling pathways.

Receptor Binding Affinity

The binding affinity of Galanin (1-30) and Galanin (3-30) to the three human galanin receptor subtypes (GalR1, GalR2, and GalR3) is a key determinant of their biological function. The N-terminal amino acids, particularly Glycine at position 1 and Tryptophan at position 2, are essential for high-affinity binding to GalR1 and GalR2.

LigandReceptorBinding Affinity (Kd or IC50)Reference
Galanin (1-30) human GalR1 ~1 nM (Ki)[1]
GalR2 0.3 nM (Kd)[2]
GalR3 75 nM (IC50)[2]
Galanin (3-30) human GalR1 Significantly reduced affinity (inactive)[3]
GalR2 Significantly reduced affinity[4]
GalR3 Data not available

Note: While specific binding data for Galanin (3-30) is limited, studies consistently indicate that N-terminal truncation beyond the first two amino acids leads to a dramatic loss of affinity for GalR1 and GalR2.[3][4] The affinity for GalR3 is less characterized.

Functional Activity Comparison

The differential receptor affinities of Galanin (1-30) and Galanin (3-30) translate into distinct functional outcomes in various biological assays.

In Vitro Functional Activity
AssayGalanin (1-30)Galanin (3-30)Key Findings
Adenylyl Cyclase Inhibition (via GalR1/GalR3) Potent inhibitionLikely inactive at GalR1GalR1 and GalR3 couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. The lack of N-terminal residues in Galanin (3-30) is expected to abolish its activity at GalR1.
Intracellular Calcium Mobilization (via GalR2) Potent stimulationLikely inactiveGalR2 couples to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium. The N-terminus is crucial for GalR2 activation.
In Vivo Functional Activity: Human Anterior Pituitary Hormone Secretion

A key study in healthy human females revealed differential effects of intravenously infused Galanin (1-30) and Galanin (3-30) on growth hormone (GH) secretion.

ConditionGalanin (1-30) EffectGalanin (3-30) EffectImplication
Basal Growth Hormone (GH) Levels IncreasedNo effectSuggests that the effect on basal GH secretion is mediated by a receptor requiring the N-terminus of galanin, likely GalR1.
GHRH-Stimulated GH Release PotentiatedPotentiatedIndicates that both peptides can act on a pathway that enhances GHRH-stimulated GH release, possibly through a different receptor subtype or a mechanism where the N-terminus is less critical.

Signaling Pathways

Galanin receptors trigger distinct intracellular signaling cascades. The ability of Galanin (1-30) and Galanin (3-30) to activate these pathways is directly linked to their receptor binding profiles.

GalR1 and GalR3 Signaling

GalR1_GalR3_Signaling cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling Galanin (1-30) Galanin (1-30) GalR1_GalR3 GalR1 / GalR3 Galanin (1-30)->GalR1_GalR3 Galanin (3-30) Galanin (3-30) Galanin (3-30)->GalR1_GalR3  (Inactive at GalR1) Gi_o Gαi/o GalR1_GalR3->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP

GalR2 Signaling

GalR2_Signaling cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling Galanin (1-30) Galanin (1-30) GalR2 GalR2 Galanin (1-30)->GalR2 Galanin (3-30) Galanin (3-30) Galanin (3-30)->GalR2  (Inactive) Gq_11 Gαq/11 GalR2->Gq_11 PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 Ca2_plus ↑ [Ca²⁺]i IP3->Ca2_plus

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare cell membranes expressing GalR1, GalR2, or GalR3 incubate Incubate membranes with a fixed concentration of radiolabeled Galanin (e.g., ¹²⁵I-Galanin (1-30)) and varying concentrations of competitor (Galanin (1-30) or Galanin (3-30)) prep->incubate separate Separate bound from free radioligand by vacuum filtration incubate->separate count Quantify radioactivity on filters using a gamma counter separate->count analyze Analyze data to determine IC₅₀ values count->analyze

Objective: To determine the binding affinity (Ki or IC50) of Galanin (1-30) and Galanin (3-30) for each galanin receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing one of the human galanin receptor subtypes (GalR1, GalR2, or GalR3).

  • Binding Reaction: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled galanin ligand (e.g., 125I-Galanin (1-30)) and a range of concentrations of the unlabeled competitor peptide (Galanin (1-30) or Galanin (3-30)).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of competitor that inhibits 50% of specific radioligand binding) are calculated.

Functional Assay: cAMP Measurement

Objective: To assess the ability of Galanin (1-30) and Galanin (3-30) to activate Gi/o-coupled receptors (GalR1 and GalR3) by measuring the inhibition of adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells expressing GalR1 or GalR3 are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce cAMP production. Subsequently, cells are treated with varying concentrations of Galanin (1-30) or Galanin (3-30).

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Dose-response curves are plotted to determine the EC50 values for the inhibition of forskolin-stimulated cAMP accumulation.

Functional Assay: Intracellular Calcium Mobilization

Objective: To evaluate the ability of Galanin (1-30) and Galanin (3-30) to activate Gq/11-coupled GalR2 by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing GalR2 are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Ligand Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. Varying concentrations of Galanin (1-30) or Galanin (3-30) are then added to the wells.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.

  • Data Analysis: Dose-response curves are generated to determine the EC50 values for calcium mobilization.

Conclusion

The bioactivity of human Galanin (1-30) and Galanin (3-30) differs significantly, primarily due to the critical role of the N-terminal amino acids in receptor binding and activation.

  • Galanin (1-30) is the full-length, biologically active peptide that binds with high affinity to GalR1 and GalR2, and with lower affinity to GalR3, thereby activating their respective signaling pathways.

  • Galanin (3-30) , lacking the first two N-terminal amino acids, exhibits a dramatic loss of affinity and is largely considered inactive at GalR1 and GalR2. Its activity at GalR3 remains to be fully elucidated.

These differences have important implications for research and drug development. For studies investigating the canonical effects of galanin mediated through GalR1 and GalR2, Galanin (1-30) is the appropriate ligand. The differential in vivo effects on GH secretion suggest that there may be uncharacterized galanin receptor subtypes or that the N-terminus is not universally required for all galanin-mediated actions, warranting further investigation. Researchers should carefully consider these distinct bioactivities when designing experiments and interpreting results in the field of galaninergic signaling.

References

A Comparative Guide to the Functional Differences Between Human and Rat Galanin (1-30)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between human galanin (1-30) and rat galanin (1-29). The information presented herein is supported by experimental data to aid researchers in understanding the nuanced distinctions in the bioactivity of these orthologous neuropeptides.

Introduction

Galanin is a pleiotropic neuropeptide involved in a wide array of physiological processes, including neurotransmission, hormone secretion, feeding behavior, and pain modulation. While the galanin system is highly conserved across species, notable functional differences exist between human and rat galanin. Human galanin is a 30-amino acid, non-amidated peptide, whereas rat galanin consists of 29 amino acids with a C-terminal amidation. These structural distinctions, though seemingly minor, contribute to significant variations in receptor binding, signal transduction, and overall physiological effects. This guide will delineate these differences to inform experimental design and the translation of preclinical findings.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the binding affinities of human and rat galanin for their respective receptors. It is important to note that the presented values are collated from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Binding Affinities (Ki, nM) of Human and Rat Galanin at Human Galanin Receptors

LigandHuman GALR1Human GALR2Human GALR3
Human Galanin (1-30) ~1.0[1]~1.0[1]75[1]
Rat Galanin (1-29) 0.98[1]1.48[1]1.47[1]

Table 2: Binding Affinities (Ki, nM) of Human and Rat Galanin at Rat Galanin Receptors

LigandRat GALR1Rat GALR2Rat GALR3
Human Galanin (1-30) Data not availableData not availableLower affinity than rat galanin
Rat Galanin (1-29) High affinityHigh affinityHigh affinity

Signaling Pathways

Both human and rat galanin mediate their effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3. The signaling cascades initiated by these receptors are generally conserved between the two species.

  • GALR1 and GALR3: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2]

  • GALR2: This receptor predominantly couples to Gq/11 proteins, which activates phospholipase C (PLC).[2] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.

The functional selectivity of human versus rat galanin at these receptors can lead to biased signaling, although this is an area of ongoing research.

cluster_galr1_3 GALR1 / GALR3 Signaling cluster_galr2 GALR2 Signaling Galanin (Human/Rat) Galanin (Human/Rat) GALR1/GALR3 GALR1/GALR3 Galanin (Human/Rat)->GALR1/GALR3 Binds Gi/o Gi/o GALR1/GALR3->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits GIRK Channels GIRK Channels Gi/o->GIRK Channels Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases K+ Efflux K+ Efflux GIRK Channels->K+ Efflux Increases Galanin (Human/Rat) Galanin (Human/Rat) GALR2 GALR2 Galanin (Human/Rat) ->GALR2 Binds Gq/11 Gq/11 GALR2->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates

Galanin Receptor Signaling Pathways

Physiological Effects: Human vs. Rat

The differences in receptor binding and signaling translate to observable variations in the physiological effects of human and rat galanin.

  • Hormone Secretion: In humans, intravenous infusion of human galanin-(1-30) increases basal growth hormone (GH) levels. In rats, the effect of galanin on GH secretion appears to be mediated primarily through the hypothalamus.

  • Pain Modulation: In rats, intrathecally administered rat galanin (1-29) and human galanin (1-30) both produce a dose-dependent inhibition of formalin-induced pain, with rat galanin being slightly more potent.[3] These effects are thought to be mediated primarily through GALR1.[3]

  • Feeding Behavior: In rats, centrally administered galanin has a pronounced orexigenic (appetite-stimulating) effect.[4] While galanin is also implicated in feeding regulation in humans, the effects are more complex and less pronounced.

  • Cardiovascular Regulation: Studies in anesthetized cats have shown that human, rat, and porcine galanin exhibit similar biological activity in inhibiting cardiac vagal action and lowering blood pressure. Interestingly, the non-amidated human galanin was as potent as the amidated rat and porcine forms.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of unlabeled human or rat galanin for galanin receptors.

Objective: To determine the inhibition constant (Ki) of a test ligand (unlabeled galanin) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the galanin receptor of interest (e.g., from transfected HEK293 or CHO cells).

  • Radiolabeled galanin (e.g., [125I]-porcine galanin or [3H]-human galanin).

  • Unlabeled human galanin (1-30) and rat galanin (1-29).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of radiolabeled galanin.

    • Varying concentrations of unlabeled competitor (human or rat galanin).

    • For total binding, add only radioligand and membranes.

    • For non-specific binding, add a high concentration of unlabeled galanin.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit the data to a one-site or two-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Mix membranes, radioligand, & competitor Filter & Wash Filter & Wash Incubate->Filter & Wash Separate bound from unbound Count Radioactivity Count Radioactivity Filter & Wash->Count Radioactivity Measure bound radioactivity Data Analysis Data Analysis Count Radioactivity->Data Analysis Calculate IC50 and Ki

Radioligand Binding Assay Workflow

cAMP Functional Assay (for GALR1/GALR3)

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing Gi/o-coupled galanin receptors.

Objective: To determine the potency (EC50) of human or rat galanin in inhibiting adenylyl cyclase activity.

Materials:

  • Cells stably expressing GALR1 or GALR3.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • Human galanin (1-30) and rat galanin (1-29).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.

  • Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) in assay buffer to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of human or rat galanin to the wells, followed by a fixed concentration of forskolin (to stimulate cAMP production).

  • Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of galanin. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value.

Calcium Mobilization Assay (for GALR2)

This protocol outlines a method for measuring the increase in intracellular calcium in response to the activation of Gq-coupled GALR2.

Objective: To determine the potency (EC50) of human or rat galanin in stimulating calcium release.

Materials:

  • Cells stably expressing GALR2.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Human galanin (1-30) and rat galanin (1-29).

  • A fluorescence plate reader with an integrated fluid handler (e.g., FLIPR, FlexStation).[5][6]

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive dye in assay buffer at 37°C in the dark.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Stimulation and Measurement: The instrument injects varying concentrations of human or rat galanin into the wells while simultaneously and kinetically measuring the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity (peak response or area under the curve) is plotted against the log concentration of galanin. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value.

Conclusion

The functional differences between human and rat galanin (1-30) are multifaceted, stemming from variations in their primary structure. These differences manifest in altered receptor binding affinities, particularly at GALR3, and contribute to species-specific physiological responses. Researchers and drug development professionals should consider these distinctions when designing experiments and interpreting data. The provided experimental protocols offer a foundation for further investigation into the nuanced pharmacology of the galanin system. A thorough understanding of these interspecies variations is crucial for the successful translation of preclinical findings to human applications.

References

A Researcher's Guide to Validating Galanin (1-30) Antibody Specificity in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of immunohistochemical and other antibody-based assays hinges on the specificity of the primary antibody. This guide provides a comparative overview of methods to validate Galanin (1-30) antibodies for use in tissue samples, supported by experimental data and detailed protocols.

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems and is involved in a variety of biological processes, including nociception, cognition, and feeding behavior.[1] Given its diverse roles, accurate detection and localization of Galanin in tissues are crucial for research. However, the reliability of commercially available antibodies can be a significant concern, with many lacking rigorous validation, which can lead to questionable results.[2] This guide outlines key validation techniques, presents experimental protocols, and compares commercially available antibodies to aid researchers in making informed decisions.

The Galanin Signaling Pathway

Galanin exerts its effects by binding to three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][3] These receptors are coupled to different intracellular signaling cascades. GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3][4] In contrast, GALR2 preferentially couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).[3][4][5] Understanding this pathway is essential for designing experiments and interpreting results related to Galanin's function.

Galanin_Signaling_Pathway Galanin Galanin (1-30) GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_o Gαi/o GALR1->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 GALR3->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP PKC ↑ Ca2+ / PKC PLC->PKC Response Cellular Response cAMP->Response PKC->Response

Caption: Galanin signaling through its receptors.

Recommended Antibody Validation Workflow

A systematic approach to antibody validation is critical to ensure specificity and reproducibility. The following workflow is recommended for qualifying a new Galanin (1-30) antibody for use in tissue samples.

Antibody_Validation_Workflow A Antibody Selection B Western Blot (WB) Analysis (Positive & Negative Controls) A->B C Peptide Block/ Antigen Pre-absorption B->C D Immunohistochemistry (IHC)/ Immunofluorescence (IF) Titration C->D E Comparison with Knockout/ Knockdown Tissue (if available) D->E F Reproducibility Checks (Different Lots/Operators) E->F G Validated for Use F->G

Caption: A stepwise workflow for antibody validation.

Comparison of Key Validation Techniques

Several methods can be employed to validate the specificity of a Galanin (1-30) antibody. Each technique has its advantages and limitations.

Validation Technique Principle Pros Cons
Western Blot (WB) Detects the target protein in a complex mixture after separation by size.- Confirms antibody recognizes a protein of the correct molecular weight.[6][7] - Can use positive and negative control cell lysates or tissues.[7]- The protein is denatured, so the antibody may not recognize the native protein in IHC/IF.[8] - Post-translational modifications can affect molecular weight.[9]
Immunohistochemistry (IHC) / Immunofluorescence (IF) Visualizes the distribution and localization of the target protein within tissue sections.- Assesses antibody performance in the intended application. - Allows for comparison with known expression patterns from literature or mRNA data.[10]- Prone to artifacts and non-specific staining.[11] - Requires careful optimization of fixation, antigen retrieval, and antibody dilution.[10][11]
Peptide Block / Antigen Pre-absorption The antibody is pre-incubated with the immunizing peptide to block the binding site.- A common method to demonstrate specificity, especially for IHC.[7][8] - Loss of signal after pre-absorption suggests specific binding.[7][8]- Does not rule out cross-reactivity with other proteins that share a similar epitope.[12] - Considered a less rigorous approach than using knockout models.[11]
Knockout (KO) / Knockdown (KD) Models Uses tissues from genetically modified animals or cell lines where the target gene is inactivated.- Considered the gold standard for demonstrating antibody specificity.[6][12] - The absence of signal in KO/KD tissue provides strong evidence of specificity.[11][12]- KO/KD models are not always available or feasible to generate.[13] - Unexpected immunoreactivity patterns can still occur.[12]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible antibody validation.

Western Blotting Protocol

This protocol is a general guideline and may require optimization for specific antibodies and sample types.

  • Protein Extraction: Homogenize tissue samples in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the Galanin (1-30) antibody (e.g., 1-3 µg/ml) overnight at 4°C in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A single band at the expected molecular weight for Galanin (approximately 3.2 kDa) indicates specificity.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a Tris-EDTA buffer (pH 9.0) for 20 minutes.[14]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a suitable blocking serum.

  • Primary Antibody Incubation: Incubate sections with the Galanin (1-30) antibody (e.g., 1:1000 to 1:4000 dilution) for 30-60 minutes at room temperature or overnight at 4°C.[14]

  • Detection System: Apply a polymer-based detection system (e.g., HRP/DAB) according to the manufacturer's instructions.[14]

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.

  • Analysis: Examine staining patterns under a microscope. Positive staining should be observed in tissues known to express Galanin, such as the myenteric nerves of the colon or the pituitary gland.[14]

Peptide Blocking Protocol
  • Antibody-Peptide Incubation: Dilute the Galanin (1-30) antibody to its optimal working concentration for IHC. In a separate tube, pre-incubate the diluted antibody with a 5-10 fold excess (by weight) of the immunizing peptide for 1-2 hours at room temperature.

  • IHC Staining: Perform the IHC protocol as described above, running one set of slides with the unblocked primary antibody and a parallel set with the pre-incubated antibody-peptide mixture.

  • Analysis: A significant reduction or complete absence of staining in the slides treated with the pre-incubated antibody-peptide mixture, compared to the slides with the antibody alone, indicates that the antibody's binding is specific to the target peptide sequence.[7][8]

Comparison of Commercially Available Galanin (1-30) Antibodies

The following table provides a non-exhaustive list of commercially available antibodies for Galanin detection. Researchers should always perform their own validation for their specific application and tissue type.

Supplier Product Name / Catalog No. Host Reactivity Validated Applications Notes
AbcamAnti-Galanin antibody [EPR22496-308] (ab254556)[14]RabbitHuman, Mouse, RatIHC-PRecombinant monoclonal antibody. Datasheet shows positive staining in human pituitary gland and colon.[14]
Novus BiologicalsGalanin Antibody (NBP1-45217)GoatHuman, Mouse, Rat, BovineWB, ELISA, IHCPolyclonal antibody. Datasheet shows WB analysis in human cerebellum lysate.
Santa Cruz BiotechnologyGalanin (H-11) Antibody (sc-374358)MouseHumanWB, ELISA, IF, IHC-P, IPMonoclonal antibody.
antibodies-onlineGalanin Receptor 1 Antibody (ABIN7043180)[15]RabbitMouse, Rat, HumanWB, IHC, IF, ICPolyclonal antibody targeting an extracellular epitope of GALR1.

Disclaimer: This table is for informational purposes only. Product specifications and validation data may change. Always refer to the manufacturer's most recent datasheet.

References

Cross-Species Activity of Human Galanin (1-30) on Rodent Galanin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding and functional activity of human galanin (1-30) across the three rodent galanin receptor subtypes: GalR1, GalR2, and GalR3. The data presented herein is essential for researchers utilizing rodent models to study the physiological roles of galanin and for the development of galanin-based therapeutics.

Executive Summary

Human galanin (1-30) effectively activates rodent galanin receptors, albeit with subtype-specific differences in affinity and potency. It exhibits high affinity for rodent GalR1 and GalR2, acting as a potent agonist. In contrast, its affinity for rodent GalR3 is notably lower. This differential activity is critical for interpreting experimental results in preclinical rodent studies and for designing receptor-subtype-selective ligands.

Data Presentation: Human Galanin (1-30) Activity on Rodent Receptors

The following table summarizes the quantitative data on the binding affinity and functional potency of human galanin (1-30) at the three rodent galanin receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)Signaling Pathway
Rodent GalR1 ~1 nM[1][2]Data not availableGαi/o-coupled
Rodent GalR2 ~1 nM[1][2]13.8 nM (Rat fundus strip contraction)[1] 370 nM (Calcium mobilization in CHO-K1 cells)[3]Gαq/11-coupled
Rodent GalR3 >7.24 nM (lower than porcine galanin)[2][4]Data not availableGαi/o-coupled

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Galanin_Signaling_Pathways cluster_GalR1_GalR3 GalR1 & GalR3 Signaling cluster_GalR2 GalR2 Signaling hGal_R1_R3 Human Galanin (1-30) GalR1_R3 Rodent GalR1 / GalR3 hGal_R1_R3->GalR1_R3 Binds Gio Gαi/o GalR1_R3->Gio Activates AC_inhib Adenylate Cyclase (Inhibition) Gio->AC_inhib Inhibits cAMP_decrease [cAMP]↓ AC_inhib->cAMP_decrease Leads to hGal_R2 Human Galanin (1-30) GalR2 Rodent GalR2 hGal_R2->GalR2 Binds Gq11 Gαq/11 GalR2->Gq11 Activates PLC Phospholipase C (Activation) Gq11->PLC Activates IP3_DAG IP3 & DAG↑ PLC->IP3_DAG Produces Ca_increase [Ca2+]i↑ IP3_DAG->Ca_increase Leads to

Galanin Receptor Signaling Pathways in Rodents

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_galr1_3 GalR1 & GalR3 (Gαi/o) cluster_galr2 GalR2 (Gαq/11) prep_membranes Prepare cell membranes expressing rodent GalR radioligand Incubate with radiolabeled galanin and unlabeled human galanin (1-30) prep_membranes->radioligand filtration Separate bound and free radioligand via filtration radioligand->filtration quantify_binding Quantify radioactivity filtration->quantify_binding calc_ki Calculate Ki values quantify_binding->calc_ki stim_forskolin Stimulate cells with forskolin add_hgal_1_3 Add increasing concentrations of human galanin (1-30) stim_forskolin->add_hgal_1_3 measure_camp Measure cAMP levels add_hgal_1_3->measure_camp calc_ic50 Calculate IC50 measure_camp->calc_ic50 add_hgal_2 Add increasing concentrations of human galanin (1-30) measure_ip Measure inositol phosphate (or Ca2+) levels add_hgal_2->measure_ip calc_ec50 Calculate EC50 measure_ip->calc_ec50

Experimental Workflow for Assessing Cross-Species Activity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (for Ki Determination)

This protocol is adapted from competitive binding assays used for galanin receptors.

1. Membrane Preparation:

  • Cells stably or transiently expressing the rodent galanin receptor of interest (GalR1, GalR2, or GalR3) are harvested.

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • A fixed concentration of radiolabeled galanin (e.g., ¹²⁵I-porcine or ¹²⁵I-rat galanin) at a concentration near its Kd value.

    • Increasing concentrations of unlabeled human galanin (1-30) as the competitor.

    • Cell membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).

  • The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The concentration of human galanin (1-30) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for GalR1 and GalR3 IC50 Determination)

This protocol is for measuring the inhibition of adenylyl cyclase activity mediated by Gαi/o-coupled receptors.

1. Cell Culture and Plating:

  • Cells stably expressing the rodent GalR1 or GalR3 are plated in a 96-well or 384-well plate and cultured to the desired confluency.

2. Assay Procedure:

  • The culture medium is removed, and cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. The concentration of forskolin used is typically the EC80 or EC90 to ensure a robust signal window.

  • Concurrently or immediately after forskolin addition, increasing concentrations of human galanin (1-30) are added to the wells.

  • The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

3. cAMP Detection:

  • Intracellular cAMP levels are measured using a commercially available cAMP assay kit. These kits are often based on competitive immunoassays utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • The assay is read on a plate reader compatible with the chosen detection technology.

4. Data Analysis:

  • The concentration of human galanin (1-30) that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined by fitting the data to a dose-response curve using non-linear regression.

Inositol Phosphate (IP) Accumulation Functional Assay (for GalR2 EC50 Determination)

This protocol is for measuring the activation of the phospholipase C pathway by Gαq/11-coupled receptors. The IP-One HTRF assay is a common method.

1. Cell Culture and Plating:

  • Cells stably expressing the rodent GalR2 are plated in a suitable multi-well plate and cultured overnight.

2. Assay Procedure:

  • The culture medium is replaced with a stimulation buffer that often contains LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

  • Increasing concentrations of human galanin (1-30) are added to the wells.

  • The plate is incubated for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

3. IP1 Detection (IP-One HTRF Assay):

  • Following incubation, the detection reagents from the IP-One HTRF kit are added. These typically include an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • In the absence of cellular IP1, the donor and acceptor antibodies are in close proximity, leading to a high HTRF signal. Cellular IP1 produced upon receptor activation competes with the IP1-d2 acceptor, leading to a decrease in the HTRF signal.

  • The plate is incubated to allow the detection reaction to reach equilibrium.

4. Data Analysis:

  • The HTRF signal is read on a compatible plate reader.

  • The concentration of human galanin (1-30) that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression. An alternative to measuring IP accumulation is to monitor the downstream increase in intracellular calcium ([Ca²⁺]i) using fluorescent calcium indicators.

References

A Comparative Guide to Neuropeptides in Pain Research: Galanin (1-30) vs. Substance P, CGRP, Neuropeptide Y, and Endorphins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of human Galanin (1-30) and other prominent neuropeptides—Substance P, Calcitonin Gene-Related Peptide (CGRP), Neuropeptide Y (NPY), and Endorphins—in the context of pain research. The information presented is supported by experimental data to aid in the evaluation of their therapeutic potential.

At a Glance: Comparative Efficacy and Receptor Affinities

The following tables summarize quantitative data on the analgesic or pronociceptive effects and receptor binding affinities of the selected neuropeptides. It is important to note that direct comparison of absolute values (e.g., ED₅₀) across different studies can be challenging due to variations in experimental models, species, and methodologies.

NeuropeptidePrimary ReceptorEffect on NociceptionAnimal ModelAssessment MethodAnalgesic Efficacy (ED₅₀) / Pronociceptive Dose
Galanin (1-30) human GalR1 / GalR2Biphasic: Anti-nociceptive (high dose) / Pronociceptive (low dose)[1][2]Neuropathic Pain (Sciatic Nerve Ligation)Mechanical WithdrawalAnti-allodynic at 3 and 6 nmol (intrathecal)[3]
Inflammatory Pain (Carrageenan)Thermal Paw WithdrawalED₅₀ of 6.6 mg/kg (i.p.) for analog NAX 409-9[4]
Substance P NK1Pronociceptive[5][6]-Thermal Paw WithdrawalHyperalgesia at 20 nmol (intrathecal)[7]
-Mechanical WithdrawalHyperalgesia at 1.9-11 nmol (intrathecal)[8]
CGRP CGRP ReceptorPronociceptive[9][10][11]Migraine (Clinical Trials)Pain Freedom at 2hUbrogepant (antagonist): ~21% at 50mg
Rimegepant (antagonist): 21% at 75mg
Neuropeptide Y Y1Anti-nociceptive[12][13]Postoperative Pain (Plantar Incision)Mechanical WithdrawalDose-dependent anti-hyperalgesia (0.1-10.0 µg, intrathecal) for [Leu³¹, Pro³⁴]-NPY[14][15]
Endorphins (DAMGO) µ-opioidAnti-nociceptive[16]Postoperative Pain (Plantar Incision)Mechanical WithdrawalDose-dependent anti-hyperalgesia (0.01-10.0 µg, intrathecal)[15]
Neuropeptide / LigandReceptorBinding Affinity (Ki)
Galanin (human) GalR1~0.44 nM[14]
[Leu³¹, Pro³⁴]NPY NPY Y1~0.39 nM[17]
CGRP CGRP Receptor~0.1-1 nM[18]
Substance P NK1High affinity (specific Ki values vary across studies)
DAMGO µ-opioidHigh affinity (specific Ki values vary across studies)

Signaling Pathways in Pain Modulation

The following diagrams illustrate the primary signaling cascades initiated by the binding of each neuropeptide to its receptor in the context of pain signaling.

Galanin_Signaling cluster_GalR1 Galanin / GalR1 (Anti-nociceptive) cluster_GalR2 Galanin / GalR2 (Pronociceptive) Galanin1 Galanin GalR1 GalR1 Galanin1->GalR1 Gi Gαi/o GalR1->Gi AC1 Adenylyl Cyclase Gi->AC1 K_channel ↑ K+ Efflux Gi->K_channel Gβγ Ca_channel ↓ Ca2+ Influx Gi->Ca_channel Gβγ cAMP1 ↓ cAMP AC1->cAMP1 Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_channel->Hyperpolarization Ca_channel->Hyperpolarization Galanin2 Galanin GalR2 GalR2 Galanin2->GalR2 Gq Gαq/11 GalR2->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Depolarization Depolarization (Increased Neuronal Excitability) Ca_release->Depolarization PKC->Depolarization

Caption: Galanin signaling pathways in pain modulation.

Other_Neuropeptides_Signaling cluster_SP Substance P / NK1R (Pronociceptive) cluster_CGRP CGRP / CGRP-R (Pronociceptive) cluster_NPY NPY / Y1R (Anti-nociceptive) cluster_Endorphin Endorphin / MOR (Anti-nociceptive) SP Substance P NK1R NK1R SP->NK1R Gq_SP Gαq/11 NK1R->Gq_SP PLC_SP PLC Gq_SP->PLC_SP IP3_DAG_SP ↑ IP3 & DAG PLC_SP->IP3_DAG_SP Ca_release_SP ↑ Intracellular Ca2+ IP3_DAG_SP->Ca_release_SP Depolarization_SP Neuronal Depolarization (Pain Transmission) Ca_release_SP->Depolarization_SP CGRP CGRP CGRPR CGRP-R CGRP->CGRPR Gs Gαs CGRPR->Gs AC_CGRP Adenylyl Cyclase Gs->AC_CGRP cAMP_CGRP ↑ cAMP AC_CGRP->cAMP_CGRP PKA PKA Activation cAMP_CGRP->PKA Sensitization Neuronal Sensitization (Pain Transmission) PKA->Sensitization NPY NPY Y1R Y1R NPY->Y1R Gi_NPY Gαi/o Y1R->Gi_NPY AC_NPY Adenylyl Cyclase Gi_NPY->AC_NPY cAMP_NPY ↓ cAMP AC_NPY->cAMP_NPY Hyperpolarization_NPY Neuronal Hyperpolarization (Inhibition of Pain Signal) cAMP_NPY->Hyperpolarization_NPY Endorphin Endorphin MOR µ-opioid-R Endorphin->MOR Gi_Endo Gαi/o MOR->Gi_Endo AC_Endo Adenylyl Cyclase Gi_Endo->AC_Endo K_Endo ↑ K+ Efflux Gi_Endo->K_Endo Gβγ Ca_Endo ↓ Ca2+ Influx Gi_Endo->Ca_Endo Gβγ cAMP_Endo ↓ cAMP AC_Endo->cAMP_Endo Hyperpolarization_Endo Neuronal Hyperpolarization (Inhibition of Pain Signal) K_Endo->Hyperpolarization_Endo Ca_Endo->Hyperpolarization_Endo

Caption: Signaling pathways of other neuropeptides in pain.

Experimental Protocols

Animal Models of Pain

1. Neuropathic Pain: Chronic Constriction Injury (CCI) Model [9][19][20]

  • Species: Rat (Sprague-Dawley or Wistar) or Mouse (C57BL/6).

  • Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures constrict the nerve just enough to cause a mild compression without arresting epineural blood flow. The muscle and skin are then sutured.

  • Outcome: Develops mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, typically within 7-14 days post-surgery, mimicking chronic nerve compression pain in humans.

2. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model [21][22]

  • Species: Rat or Mouse.

  • Procedure: A single subcutaneous or intraplantar injection of CFA (an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil) is administered into the hind paw.

  • Outcome: Induces a robust and localized inflammatory response characterized by edema, erythema, and persistent thermal and mechanical hyperalgesia, typically developing within hours and lasting for several days to weeks.

Behavioral Assessments of Pain

1. Mechanical Allodynia: Von Frey Test

  • Apparatus: A series of calibrated von Frey filaments that exert a specific bending force.

  • Procedure: Animals are placed in individual chambers on an elevated mesh floor. The filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause buckling. The 50% paw withdrawal threshold is determined using the up-down method.

  • Measurement: The minimum force in grams required to elicit a paw withdrawal response.

2. Thermal Hyperalgesia: Hargreaves Test (Plantar Test) [1][23][24]

  • Apparatus: A radiant heat source is positioned beneath a glass floor on which the animal is placed.

  • Procedure: The heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw from the thermal stimulus is recorded. A cut-off time is set to prevent tissue damage.

  • Measurement: Paw withdrawal latency in seconds.

3. Inflammatory/Nociceptive Pain: Formalin Test [25][26]

  • Procedure: A dilute solution of formalin is injected subcutaneously into the plantar surface of the hind paw.

  • Observation: The animal's behavior is observed for a set period (e.g., 60 minutes). The time spent licking, biting, or flinching the injected paw is recorded.

  • Phases: The response is biphasic: Phase 1 (0-5 minutes) represents acute nociception, while Phase 2 (15-60 minutes) reflects inflammatory pain and central sensitization.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the analgesic potential of a neuropeptide in a rodent model of pain.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_assessment Treatment and Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Pain_Induction Induction of Pain Model (e.g., CCI, CFA) Baseline_Testing->Pain_Induction Post_Induction_Testing Post-Induction Behavioral Testing (Confirmation of Pain State) Pain_Induction->Post_Induction_Testing Drug_Administration Test Compound Administration (e.g., Intrathecal Neuropeptide) Post_Induction_Testing->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (Assessment of Analgesia) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis (e.g., ED50, %MPE Calculation) Post_Treatment_Testing->Data_Analysis

References

Receptor subtype selectivity of Galanin (1-30) for GalR1 vs GalR2 vs GalR3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional potency of the endogenous neuropeptide Galanin (1-30) for its three receptor subtypes: GalR1, GalR2, and GalR3. The information presented herein is supported by experimental data from various studies, offering a comprehensive overview for researchers in neuroscience, pharmacology, and drug development.

Introduction to Galanin and its Receptors

Galanin is a 30-amino acid neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, inflammation, feeding behavior, and cognition. It exerts its effects through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. While all three receptors bind galanin, they exhibit different signaling properties and tissue distribution, making the development of subtype-selective ligands a key objective for therapeutic intervention.

Comparative Analysis of Receptor Selectivity

The endogenous ligand, Galanin (1-30), generally demonstrates high affinity for all three receptor subtypes. However, subtle differences in binding and functional potency have been reported across various studies. The following tables summarize the available quantitative data. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental systems and conditions.

Binding Affinity of Human Galanin (1-30)

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.

Receptor SubtypeLigandBinding Affinity (Ki) [nM]Cell LineRadioligandReference
GalR1 Human Galanin (1-30)1.0CHO-K1[¹²⁵I]-Human Galanin[1]
GalR2 Human Galanin (1-30)1.0CHO-K1[¹²⁵I]-Human Galanin[1]
GalR3 Rat Galanin (1-29)1.47CHO[¹²⁵I]-Porcine Galanin[2]

Note: Data for human Galanin (1-30) at human GalR3 is not consistently reported in the literature. The value presented is for rat Galanin (1-29) and serves as an approximation.

Functional Potency of Galanin (1-30)

Functional potency is a measure of the concentration of a ligand required to elicit a half-maximal response (EC50 for agonists, IC50 for antagonists).

Receptor SubtypeFunctional AssayFunctional Potency (EC50/IC50) [nM]Cell LineReference
GalR1 cAMP Inhibition~1-10Various[3]
GalR2 Calcium Mobilization / IP1 Accumulation~1-10Various[3]
GalR3 cAMP InhibitionNot consistently reportedVarious

Note: Specific EC50/IC50 values for human Galanin (1-30) at each human receptor subtype are not always available from a single comparative study. The values presented are a general range derived from multiple sources.

Signaling Pathways

The three galanin receptor subtypes couple to different intracellular signaling pathways, leading to distinct physiological responses.

  • GalR1 and GalR3: These receptors primarily couple to inhibitory G proteins of the Gαi/o family. Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • GalR2: In contrast, GalR2 predominantly couples to Gαq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Galanin_Signaling_Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (Galanin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells expressing the target galanin receptor (GalR1, GalR2, or GalR3).

  • Radiolabeled galanin (e.g., [¹²⁵I]-Galanin).

  • Unlabeled Galanin (1-30).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add increasing concentrations of unlabeled Galanin (1-30).

  • Add a fixed concentration of radiolabeled galanin to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Unlabeled Ligand) start->prepare_reagents incubation Incubate Reagents in 96-well Plate prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

cAMP Functional Assay (for GalR1 and GalR3)

This assay measures the ability of Galanin (1-30) to inhibit the production of cyclic AMP (cAMP) in cells expressing GalR1 or GalR3.

Materials:

  • Cells expressing GalR1 or GalR3.

  • Galanin (1-30).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • Lysis buffer.

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of Galanin (1-30) for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • The IC50 value is determined by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of Galanin (1-30).

Calcium Mobilization Functional Assay (for GalR2)

This assay measures the increase in intracellular calcium concentration upon activation of GalR2 by Galanin (1-30).

Materials:

  • Cells expressing GalR2.

  • Galanin (1-30).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject various concentrations of Galanin (1-30) into the wells and immediately measure the change in fluorescence over time.

  • The EC50 value is determined by plotting the peak fluorescence response against the concentration of Galanin (1-30).

Conclusion

The endogenous neuropeptide Galanin (1-30) acts as a high-affinity agonist at all three of its receptor subtypes: GalR1, GalR2, and GalR3. The primary determinant of its functional effect lies in the differential coupling of these receptors to distinct intracellular signaling pathways. GalR1 and GalR3 activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, while GalR2 activation stimulates phospholipase C, resulting in an increase in intracellular calcium. The development of subtype-selective ligands remains a critical goal to further elucidate the specific physiological roles of each galanin receptor and to exploit their therapeutic potential.

References

Comparative analysis of Galanin (1-30) and galanin-like peptide (GALP)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Galanin (1-30) and Galanin-Like Peptide (GALP)

Introduction

Galanin and Galanin-Like Peptide (GALP) are two significant neuropeptides belonging to the galanin family. While they share structural similarities and interact with the same family of receptors, they exhibit distinct anatomical distributions and often produce divergent physiological effects. Galanin, a 29/30 amino acid peptide, is widely expressed throughout the central and peripheral nervous systems and is implicated in a broad range of functions, including pain modulation, mood, feeding, and neuroprotection.[1][2][3] In contrast, GALP is a 60-amino acid peptide whose expression is largely confined to the arcuate nucleus of the hypothalamus.[4][5] This restricted expression profile suggests a more specialized role, primarily in the regulation of energy homeostasis and reproduction.[1][4] This guide provides a detailed comparative analysis of these two peptides, focusing on their receptor binding, signaling pathways, and physiological functions, supported by experimental data and protocols for the research community.

Structural Comparison

Galanin and GALP are products of separate genes, typically located on different chromosomes.[4] In humans, the galanin gene is on chromosome 11, while the GALP gene is on chromosome 19.[4] The most striking structural similarity is a 13-amino acid sequence in GALP (residues 9-21) that is 100% identical to the N-terminal 1-13 residues of galanin.[4] This N-terminal region of galanin is the minimum sequence required for binding to galanin receptors (GalRs) and is highly conserved across species.[4][6]

Receptor Binding Profiles

Both galanin and GALP are endogenous ligands for the three G protein-coupled galanin receptor subtypes: GalR1, GalR2, and GalR3.[4][7] However, they exhibit different binding affinities and preferences. Galanin is a relatively non-selective ligand, binding with high affinity to all three receptor subtypes.[8][9] In contrast, GALP demonstrates a preference for GalR2 and GalR3. One study reported that porcine GALP had a high affinity for GalR2 (IC50 = 0.24 nM) and a lower affinity for GalR1 (IC50 = 4.3 nM), whereas galanin showed high affinity for both GalR1 (IC50 = 0.097 nM) and GalR2 (IC50 = 0.48 nM).[8] Another study noted that human GALP interacts with GalR3 with higher selectivity compared to GalR2.[6] The distinct physiological responses to GALP have led some researchers to hypothesize the existence of a yet-unidentified, GALP-specific receptor.[10]

Table 1: Comparative Receptor Binding Affinities (IC50/Ki in nM)

PeptideGalR1GalR2GalR3
Galanin (porcine/rat) 0.097 - 1.0[6][8]0.48 - 1.6[6][8]1.5 - 12[6]
GALP (porcine) 4.3[8]0.24[8]Data not available
GALP (human) Lower AffinityPreferential BindingHighest Affinity[6][7]

Note: Affinity values can vary based on the experimental system (e.g., cell line, membrane preparation) and assay conditions. The data presented is a synthesis from multiple sources.

Signaling Pathways

The functional divergence of galanin and GALP can be partly explained by the distinct signaling cascades initiated by the galanin receptor subtypes.

  • GalR1 and GalR3 primarily couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][11] This pathway is generally associated with inhibitory neuromodulation.[3][11]

  • GalR2 mainly couples to Gq/11 proteins.[2][12] Activation of this pathway stimulates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC).[11][13]

Both galanin and GALP can activate these pathways by binding to the respective receptors. The preferential binding of GALP to GalR2 and GalR3 suggests its effects may be predominantly mediated through these specific signaling cascades.

Galanin_Signaling cluster_ligands Ligands cluster_receptors Galanin Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers Galanin Galanin (1-30) GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 GalR3 GalR3 Galanin->GalR3 GALP GALP GALP->GalR1  Prefers GalR2/3 GALP->GalR2  Prefers GalR2/3 GALP->GalR3  Prefers GalR2/3 Gio Gi/o GalR1->Gio Gq11 Gq/11 GalR2->Gq11 GalR3->Gio AC Adenylyl Cyclase Gio->AC Inhibits PLC Phospholipase C Gq11->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Ca2+ IP3_DAG->Ca2

Galanin and GALP Receptor Signaling Pathways.

Comparative Physiological Functions

Despite activating the same receptors, galanin and GALP have both overlapping and strikingly divergent physiological roles. These differences are likely due to their distinct anatomical distributions, receptor binding preferences, and the potential existence of a GALP-specific receptor.

Table 2: Comparative Analysis of Physiological Effects

FunctionGalanin (1-30)Galanin-Like Peptide (GALP)
Food Intake Orexigenic (stimulates appetite), particularly for fats.[1][10]Species-dependent: Acutely orexigenic in rats, but anorexigenic (suppresses appetite) long-term and in other species like mice.[4][10][14]
Metabolic Rate Generally inhibitory.[4]Stimulatory.[4]
Reproduction Inhibits male sexual behavior.[4]Stimulates male sexual behavior and LH secretion.[4][10]
Neuroendocrine Inhibits thyroid-stimulating hormone (TSH) secretion.[10]Inhibits TSH secretion.[10]
Distribution Widely distributed in CNS and periphery.[3][7]Restricted to arcuate nucleus of the hypothalamus.[4][15]
Gene Regulation Regulated by various neural and hormonal signals.Primarily regulated by metabolic signals like leptin and insulin.[4][15]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard method to determine the binding affinity of galanin and GALP for a specific galanin receptor subtype (e.g., GalR2) expressed in a cell line.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human GalR2.

  • Harvest cells and homogenize in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add a constant concentration of radiolabeled galanin (e.g., ¹²⁵I-Galanin).

  • Add increasing concentrations of the unlabeled competitor peptides (Galanin (1-30) or GALP) to different wells.

  • To determine non-specific binding, add a high concentration of unlabeled galanin to a set of wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

3. Separation and Counting:

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

  • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all measurements to obtain specific binding.

  • Plot the specific binding as a percentage of the maximum binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis arrow arrow Cell_Culture 1. Culture GalR-expressing cells Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Setup_Plate 3. Add Radioligand, Competitor (Galanin/GALP), & Membranes Membrane_Prep->Setup_Plate Incubate 4. Incubate to reach equilibrium Setup_Plate->Incubate Filter 5. Filter and wash to separate bound from free ligand Incubate->Filter Count 6. Measure radioactivity Filter->Count Analyze 7. Calculate IC50/Ki values Count->Analyze

Workflow for a Competitive Binding Assay.

Conclusion

Galanin (1-30) and GALP present a fascinating case of structural similarity leading to complex functional divergence. While galanin acts as a pleiotropic neuromodulator with widespread influence, GALP appears to be a more specialized peptide, acting as a critical link between metabolic status and reproductive function.[4][15] The key differences in their anatomical expression, receptor binding preferences, and physiological outcomes underscore the nuanced regulation within the galaninergic system. For drug development professionals, the receptor subtype preference of GALP, particularly for GalR2 and GalR3, offers potential avenues for designing more selective therapeutic agents targeting metabolic and reproductive disorders. Future research focused on elucidating the structure and function of a potential GALP-specific receptor could further revolutionize our understanding and therapeutic targeting of this system.

References

Validating In Vitro Findings of Galanin (1-30) in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of the neuropeptide Galanin (1-30), focusing on its roles in hormone secretion and neurogenesis. By presenting experimental data from both settings side-by-side, this document aims to facilitate the translation of basic research findings into preclinical and clinical development.

I. Effects on Hormone Secretion

Galanin (1-30) has been shown to modulate the release of several anterior pituitary hormones. In vitro studies using pituitary cell cultures have laid the groundwork for understanding its direct effects, while in vivo models have been crucial in elucidating its systemic and centrally-mediated actions.

Comparison of In Vitro and In Vivo Findings on Hormone Secretion
HormoneIn Vitro FindingsIn Vivo FindingsKey Takeaway
Growth Hormone (GH) Galanin (1-30) generally shows no direct stimulatory effect on GH release from cultured rat anterior pituitary cells.[1] However, it can potentiate the GH response to Growth Hormone-Releasing Hormone (GHRH).Intravenous or intracerebroventricular administration of Galanin (1-30) consistently stimulates GH secretion in both rats and humans.[1][2] This effect is thought to be mediated primarily at the hypothalamic level, likely by stimulating GHRH release.[1]The stimulatory effect of Galanin on GH secretion observed in vivo is likely indirect and mediated by the hypothalamus, a finding supported by the lack of a direct potent effect in isolated pituitary cell cultures.
Prolactin (PRL) In rat pituitary cell cultures, Galanin (1-30) can stimulate PRL release, an effect mediated by a pituitary-specific galanin receptor.[1]In humans, intravenous infusion of human Galanin (1-30) increases basal plasma PRL levels.[1]Both in vitro and in vivo studies suggest a direct stimulatory role of Galanin on prolactin release from the pituitary gland.
Insulin Galanin inhibits both basal and stimulated insulin secretion from isolated pancreatic β-cells and perfused rat pancreas.[3][4]In vivo studies in dogs and rats have demonstrated that galanin infusion leads to hyperglycemia accompanied by a reduction in circulating insulin levels.[3]In vitro and in vivo findings are consistent, indicating an inhibitory effect of Galanin on insulin secretion directly at the pancreatic β-cell level.
Experimental Protocols

In Vitro: Hormone Release from Pituitary Cell Culture

  • Cell Preparation: Anterior pituitaries are dissected from rats and dispersed into single cells using enzymatic digestion (e.g., trypsin).

  • Cell Culture: Cells are plated in multi-well plates with appropriate culture medium (e.g., DMEM with serum) and allowed to attach for 48-72 hours.

  • Treatment: The culture medium is replaced with a serum-free medium containing varying concentrations of Galanin (1-30) (e.g., 1 nM to 1 µM). Control wells receive vehicle only. For potentiation studies, cells are co-treated with GHRH.

  • Sample Collection: After a defined incubation period (e.g., 4 hours), the culture medium is collected.

  • Analysis: Hormone concentrations (e.g., GH, PRL) in the medium are measured using specific radioimmunoassays (RIAs) or ELISA kits.[5]

In Vivo: Intravenous Infusion in Humans

  • Subject Preparation: Healthy human volunteers are recruited and undergo a baseline blood sampling period.

  • Infusion: An intravenous infusion of Galanin (1-30) is administered at a specific rate (e.g., 80 pmol·kg⁻¹·min⁻¹).[1] A control group receives a saline infusion.

  • Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period.

  • Hormone Analysis: Plasma concentrations of hormones such as GH and PRL are measured using established assay methods.[1]

Signaling Pathway

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galanin Galanin (1-30) GalR1 GalR1 Galanin->GalR1 GalR2 GalR2/3 Galanin->GalR2 G_alpha_i Gαi GalR1->G_alpha_i G_alpha_q Gαq/11 GalR2->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP ↓ cAMP AC->cAMP Hormone_Release Hormone Release cAMP->Hormone_Release IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC IP3_DAG->Ca_PKC Ca_PKC->Hormone_Release

Caption: Galanin signaling pathways for hormone release.

II. Effects on Neurogenesis

Galanin (1-30) has emerged as a potential regulator of neurogenesis, the process of generating new neurons. In vitro studies using neural progenitor cells (NPCs) have provided insights into its direct effects on cell proliferation and differentiation, which have been further investigated in in vivo models.

Comparison of In Vitro and In Vivo Findings on Neurogenesis
ProcessIn Vitro FindingsIn Vivo FindingsKey Takeaway
Neural Progenitor Cell Proliferation Galanin treatment of cultured NPCs from the subventricular zone (SVZ) and hippocampus has shown varied effects, with some studies reporting increased proliferation while others show no effect or even a decrease. These discrepancies may be due to differences in galanin concentration, duration of exposure, and the specific galanin receptor subtypes involved.In vivo studies in adult mice have shown that the loss of galanin leads to a decrease in the rate of SVZ neurogenesis.[6] Co-administration of galanin and a Neuropeptide Y (NPY) Y1 receptor agonist in rats enhances the proliferation of granule precursor cells in the hippocampus.While in vitro results on proliferation are mixed, in vivo evidence suggests that galanin plays a supportive role in adult neurogenesis, potentially through interactions with other signaling systems.
Neuronal Differentiation Galanin promotes the neuronal differentiation of NPCs isolated from the developing striatum and adult SVZ in culture, increasing the number of newly generated neurons.[6]In adult mice, the absence of galanin results in a reduced number of newly generated neurons in the olfactory bulb, a target region for SVZ-derived neuroblasts.[6]Both in vitro and in vivo studies consistently demonstrate that Galanin promotes the differentiation of neural progenitor cells into neurons.
Experimental Protocols

In Vitro: Neurogenesis in Neural Progenitor Cell Culture

  • NPC Isolation and Culture: NPCs are isolated from the SVZ or hippocampus of embryonic or adult rodents and cultured as neurospheres in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).

  • Differentiation Assay: Neurospheres are dissociated and plated onto coated coverslips in a medium lacking growth factors to induce differentiation. Galanin (1-30) is added at various concentrations (e.g., 10 nM to 1 µM).

  • Immunocytochemistry: After a set period of differentiation (e.g., 5-7 days), cells are fixed and stained with antibodies against markers for neurons (e.g., β-III tubulin or NeuN) and other neural cell types.

  • Quantification: The number of neurons and other cell types are counted to determine the effect of galanin on neuronal differentiation. Proliferation can be assessed by adding BrdU or EdU to the culture and staining for its incorporation.

In Vivo: Intracerebroventricular Injection in Rodents

  • Animal Surgery: Adult rats or mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into a lateral ventricle of the brain.

  • Galanin Administration: After a recovery period, a microinjection pump is used to deliver a specific dose of Galanin (1-30) (e.g., 3 nmol) directly into the cerebral ventricle through the implanted cannula.[7] Control animals receive an injection of artificial cerebrospinal fluid (aCSF).

  • Cell Proliferation and Neurogenesis Analysis: To label dividing cells, animals are injected with BrdU. After a survival period, the brains are collected, sectioned, and stained with antibodies against BrdU and neuronal markers.

  • Microscopy and Analysis: The number of BrdU-positive cells and newly generated neurons in neurogenic regions like the SVZ and hippocampus are quantified using microscopy.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_start Isolate Neural Progenitor Cells invitro_culture Culture as Neurospheres invitro_start->invitro_culture invitro_treat Treat with Galanin (1-30) invitro_culture->invitro_treat invitro_analyze Analyze Proliferation & Differentiation invitro_treat->invitro_analyze validation Validate In Vitro Findings invitro_analyze->validation Findings invivo_start Implant Cannula in Rodent Brain invivo_inject Inject Galanin (1-30) intracerebroventricularly invivo_start->invivo_inject invivo_label Label Proliferating Cells with BrdU invivo_inject->invivo_label invivo_analyze Analyze Neurogenesis in Brain Sections invivo_label->invivo_analyze invivo_analyze->validation Findings

Caption: Workflow for validating in vitro neurogenesis findings in vivo.

References

Comparing the effects of Galanin (1-30) to small molecule galanin receptor agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endogenous neuropeptide Galanin (1-30) and various synthetic small molecule galanin receptor agonists. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies and to inform drug development strategies targeting the galanin system.

Introduction to Galanin and its Receptors

Galanin is a 30-amino acid neuropeptide widely expressed in the central and peripheral nervous systems.[1] It exerts its diverse physiological and pathological effects by activating three G protein-coupled receptors: GalR1, GalR2, and GalR3.[2] These receptors are implicated in a range of processes including pain perception, seizure activity, neuroprotection, and mood regulation.[3][4][5] The development of small molecule agonists targeting these receptors offers potential therapeutic avenues for various neurological and psychiatric disorders. This guide compares the native peptide with these synthetic compounds.

Data Presentation: Quantitative Comparison of Agonist Affinity

The binding affinities of Galanin (1-30) and several small molecule agonists for the three galanin receptor subtypes are summarized below. This data, primarily derived from radioligand binding assays, highlights the varying selectivity profiles of these compounds.

LigandReceptor SubtypeBinding Affinity (Ki)SpeciesComments
Galanin (1-30) (human) GalR1~1 nM[6]HumanHigh affinity for all three receptor subtypes.[7]
GalR2~1 nM[6]Human
GalR3High Affinity (exact Ki not specified)[8]Human
Galnon GalR111.7 µM[9][10]RatNon-peptide agonist with micromolar affinity.[11] Systemically active.[10]
GalR234.1 µM[9][10]Rat
Galmic GalR134.2 µM[12]RatNon-peptide agonist with higher affinity for GalR1 over GalR2.[7] Systemically active.[12]
GalR2No significant affinity[12]Rat
Gal-B2 GalR13.5 nMNot SpecifiedPeptide analog with a ~15-fold preference for GalR1.
GalR251.5 nMNot Specified
AR-M1896 (Galanin (2-11)) GalR1879 nMRatPeptide fragment, selective GalR2 agonist.[13]
GalR21.76 nMRat
GalR3Moderate Affinity (Ki = 271 nM)Rat

Signaling Pathways

Galanin receptors couple to different G proteins, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional effects of their agonists.

  • GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[1][14]

  • GalR2 predominantly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[1][14]

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 Galanin / Agonist (GalR1/GalR3) Receptor1_3 GalR1 / GalR3 GalR1_3->Receptor1_3 Gi_o Gi/o Receptor1_3->Gi_o AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibition Ion_channel1 Ion Channel Modulation Gi_o->Ion_channel1 cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA Inhibition cAMP_decrease->PKA_inhibit GalR2_agonist Galanin / Agonist (GalR2) Receptor2 GalR2 GalR2_agonist->Receptor2 Gq_11 Gq/11 Receptor2->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase [Ca2+] ↑ IP3->Ca_increase PKC_activation PKC Activation DAG->PKC_activation

Galanin Receptor Signaling Pathways

Comparative Effects in Preclinical Models

The differing receptor selectivity and signaling of Galanin (1-30) and small molecule agonists translate to varied effects in preclinical models of disease.

Epilepsy

Both GalR1 and GalR2 activation have been shown to exert anticonvulsant effects.[3]

  • Galanin (1-30): Intracerebroventricular administration of galanin has demonstrated potent anticonvulsant activity in various seizure models.[15]

  • Galnon: This systemically active, non-peptide agonist has been shown to inhibit seizures.[10]

  • Galmic: With a preference for GalR1, galmic is more potent than galnon in inhibiting status epilepticus when administered intrahippocampally.[7]

  • Gal-B2: A GalR1-preferring peptide analog that displays potent anticonvulsant activity.

  • AR-M1896 (Galanin (2-11)): This GalR2-selective agonist has also been shown to possess antiepileptogenic properties.

Pain

The role of galanin in pain modulation is complex, with evidence for both pro- and anti-nociceptive effects depending on the receptor subtype activated.

  • Galanin (1-30): Exerts dose-dependent effects, with high doses generally producing analgesia, while low doses can be pro-nociceptive.[16] The analgesic effects are often attributed to GalR1 activation, while pro-nociceptive effects are linked to GalR2.[16]

  • Galmic: Has been shown to be a potent inhibitor of flinching behavior in a model of inflammatory pain.[12]

Alzheimer's Disease

Galanin is overexpressed in the basal forebrain of Alzheimer's disease (AD) patients, suggesting its involvement in the pathophysiology of the disease.[17] The net effect, whether neuroprotective or detrimental, is still under investigation.

  • Galanin (1-30): Has been shown to have both neuroprotective and neuroinhibitory effects in different experimental contexts.[4][17]

  • Galmic: Has been shown to mimic the ability of galanin to suppress long-term potentiation in the hippocampus, a cellular correlate of memory.[18]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start step1 Prepare cell membranes expressing galanin receptors start->step1 step2 Incubate membranes with a fixed concentration of radiolabeled galanin and varying concentrations of unlabeled test compound step1->step2 step3 Separate bound from free radioligand via vacuum filtration step2->step3 step4 Quantify radioactivity of bound radioligand step3->step4 step5 Plot data and calculate IC50 and Ki values step4->step5 end End step5->end

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cells stably or transiently expressing the galanin receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in an appropriate buffer.

  • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a constant concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and a range of concentrations of the unlabeled competitor ligand (Galanin (1-30) or small molecule agonist).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined, and the binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

cAMP Assay (for GalR1/GalR3)

This assay measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors.

Protocol:

  • Cell Culture: Cells expressing GalR1 or GalR3 are plated in a multi-well plate.

  • Forskolin Stimulation: The cells are pre-treated with forskolin, an adenylyl cyclase activator, to elevate intracellular cAMP levels.

  • Agonist Treatment: The cells are then treated with varying concentrations of the galanin agonist.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence or luminescence detection.

  • Data Analysis: The decrease in cAMP levels in response to the agonist is quantified, and the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition) is determined.

Calcium Mobilization Assay (for GalR2)

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.

Protocol:

  • Cell Culture and Dye Loading: Cells expressing GalR2 are plated in a black-walled, clear-bottom multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the galanin agonist are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.

Conclusion

Both the endogenous peptide Galanin (1-30) and synthetic small molecule agonists are valuable tools for investigating the galaninergic system. Galanin (1-30) serves as the natural, high-affinity ligand for all three receptor subtypes. Small molecule agonists, such as galnon and galmic, offer the advantage of systemic activity but generally exhibit lower affinity and may have off-target effects.[7] Newer peptide-based and non-peptide agonists are being developed with improved receptor subtype selectivity, providing more precise tools for dissecting the specific roles of GalR1, GalR2, and GalR3 in health and disease. The choice between Galanin (1-30) and a small molecule agonist will depend on the specific experimental goals, including the desired receptor selectivity, route of administration, and pharmacokinetic properties.

References

Validating Galanin (1-30) Antibody Staining: A Comparative Guide to Blocking Peptides and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibody staining is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the use of blocking peptides to validate Galanin (1-30) antibody staining against other validation methods, supported by experimental protocols and data interpretation.

The neuropeptide Galanin, particularly its full-length form (1-30), is implicated in a wide array of physiological and pathological processes, making it a key target for research and therapeutic development. Immunohistochemistry (IHC) and immunocytochemistry (ICC) are invaluable techniques to visualize the distribution and localization of Galanin in tissues and cells. However, the accuracy of these methods hinges on the specificity of the primary antibody. This guide will delve into the use of blocking peptides as a validation tool and compare its efficacy with more definitive methods.

The Role of Blocking Peptides in Antibody Validation

A common method to assess the specificity of an antibody is through a peptide competition or blocking experiment.[1] In this procedure, the primary antibody is pre-incubated with the immunizing peptide, in this case, a synthetic Galanin (1-30) peptide. The rationale is that the blocking peptide will bind to the antigen-binding sites of the antibody, thereby preventing it from binding to the endogenous Galanin (1-30) protein in the tissue or cell sample. A significant reduction or complete elimination of the staining signal in the presence of the blocking peptide is considered evidence of antibody specificity.

Experimental Workflow: Antibody Validation with Blocking Peptide

The following diagram illustrates the typical workflow for a blocking peptide experiment in immunohistochemistry.

G cluster_prep Sample Preparation cluster_antibody Antibody Incubation cluster_staining Staining & Visualization Tissue_Prep Tissue/Cell Preparation (Fixation, Embedding, Sectioning) Antigen_Retrieval Antigen Retrieval Tissue_Prep->Antigen_Retrieval Blocking_Step Blocking (Endogenous Peroxidase, Non-specific Binding) Antigen_Retrieval->Blocking_Step Antibody_Alone Primary Antibody (anti-Galanin 1-30) Pre_Incubation Pre-incubation: Antibody + Blocking Peptide Antibody_Alone->Pre_Incubation Staining_Control Incubate with Sample (Control) Antibody_Alone->Staining_Control Blocking_Peptide Galanin (1-30) Blocking Peptide Blocking_Peptide->Pre_Incubation Staining_Blocked Incubate with Sample (Blocked) Pre_Incubation->Staining_Blocked Secondary_Ab Secondary Antibody Incubation Staining_Control->Secondary_Ab Staining_Blocked->Secondary_Ab Detection Detection (e.g., DAB, Fluorescence) Secondary_Ab->Detection Microscopy Microscopy & Analysis Detection->Microscopy

Caption: Experimental workflow for validating a Galanin (1-30) antibody using a blocking peptide.

Quantitative Comparison: Expected Results

A successful blocking peptide experiment should demonstrate a marked decrease in staining intensity in the sample treated with the pre-incubated antibody-peptide complex compared to the sample treated with the antibody alone. This can be quantified using image analysis software to measure the optical density or fluorescence intensity.

Table 1: Illustrative Quantitative Analysis of Galanin (1-30) Immunohistochemistry with and without Blocking Peptide

Treatment ConditionMean Staining Intensity (Arbitrary Units)Standard DeviationPercent Reduction in Staining
Galanin (1-30) Antibody Alone150.515.2N/A
Galanin (1-30) Antibody + Blocking Peptide12.34.591.8%

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the antibody, tissue, and experimental conditions.

A Critical Look at Blocking Peptides: Limitations and Alternatives

While widely used, the blocking peptide method has significant limitations. A critical concern is that the peptide will block the antibody from binding to any protein that shares the epitope, including non-specific targets. Therefore, a reduction in signal does not unequivocally prove that the antibody is specific to the intended target protein in its native conformation within the cell.

Several studies have highlighted the potential for misleading results when relying solely on peptide blocking. For instance, research on Galanin receptors has shown that some commercially available antibodies exhibit similar staining patterns in both wild-type and knockout mice, indicating non-specific binding that would not be adequately controlled for by a simple peptide block.[2] This underscores the necessity of employing more rigorous validation strategies.

Superior Alternative: Genetic Knockout/Knockdown Validation

The gold standard for antibody validation is the use of genetic models, such as knockout (KO) or knockdown (e.g., siRNA, shRNA) animals or cell lines.

  • Knockout Models: In tissues from a knockout animal, which lacks the target protein, a specific antibody should produce no signal. Comparing the staining in wild-type versus knockout tissue provides the most definitive evidence of antibody specificity.[2]

  • Knockdown Models: Similarly, in cells where the expression of the target protein has been reduced by siRNA or shRNA, a specific antibody will show a corresponding decrease in staining intensity.

Table 2: Comparison of Antibody Validation Methods for Galanin (1-30) Staining

Validation MethodPrincipleAdvantagesDisadvantages
Blocking Peptide Pre-incubation of the antibody with the immunizing peptide to block the antigen-binding site.Relatively simple and inexpensive to perform.Can mask non-specific binding to other proteins sharing the epitope. Does not validate binding to the native protein conformation.
Genetic Knockout/Knockdown Comparison of antibody staining in wild-type vs. knockout/knockdown cells or tissues.Provides the most definitive evidence of antibody specificity for the target protein.Requires access to knockout models or expertise in gene silencing techniques, which can be time-consuming and costly.
Orthogonal Methods (e.g., Mass Spectrometry) Correlating the antibody staining pattern with data from a different technology, such as mass spectrometry-based proteomics.Provides independent confirmation of the target protein's presence and localization.Requires specialized equipment and expertise. May not be suitable for all applications.
Independent Antibody Validation Using two or more different antibodies that recognize distinct epitopes on the same target protein.A similar staining pattern from multiple antibodies increases confidence in specificity.Relies on the availability of multiple, well-characterized antibodies.
Galanin Signaling Pathway

Understanding the biological context of Galanin is crucial for interpreting staining results. Galanin exerts its effects by binding to three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.

G cluster_galanin Galanin Signaling cluster_receptors Galanin Receptors cluster_pathways Downstream Signaling Galanin Galanin (1-30) GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_Go Gi/Go GALR1->Gi_Go Gq_G11 Gq/G11 GALR2->Gq_G11 GALR3->Gi_Go AC Adenylyl Cyclase Gi_Go->AC inhibits PLC Phospholipase C Gq_G11->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC Protein Kinase C IP3_DAG->PKC

Caption: Simplified overview of the major Galanin signaling pathways.

Detailed Experimental Protocols

Protocol 1: Immunohistochemical Staining of Galanin (1-30) with Blocking Peptide Control

This protocol provides a general framework for paraffin-embedded tissue sections. Optimization may be required for specific antibodies and tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene and graded ethanols for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Blocking buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)

  • Primary antibody against Galanin (1-30)

  • Galanin (1-30) blocking peptide

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Blocking:

    • Rinse slides in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

    • Rinse in PBS.

    • Apply blocking buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Control: Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Blocked: In a separate tube, pre-incubate the diluted primary antibody with a 5-10 fold excess (by weight) of the Galanin (1-30) blocking peptide for 1-2 hours at room temperature or overnight at 4°C.

    • Drain the blocking buffer from the slides.

    • Apply the "Control" antibody solution to one set of slides and the "Blocked" antibody solution to another set.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides in PBS (3 x 5 minutes).

    • Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

    • Wash slides in PBS (3 x 5 minutes).

    • Apply the ABC reagent and incubate for 30 minutes at room temperature.

    • Wash slides in PBS (3 x 5 minutes).

    • Apply the DAB substrate and monitor for color development.

    • Stop the reaction by rinsing in distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Conclusion and Recommendations

Validating the specificity of a Galanin (1-30) antibody is a critical step in ensuring the reliability of experimental results. While peptide blocking is a commonly used and straightforward method, it should not be the sole means of validation due to its inherent limitations.

For the highest level of confidence in antibody performance, a multi-pronged approach is recommended:

  • Initial Screening with Blocking Peptides: Use peptide blocking as a preliminary check of antibody specificity.

  • Definitive Validation with Genetic Models: Whenever possible, validate the antibody using knockout or knockdown cells or tissues. This provides the most compelling evidence of specificity.

  • Employ Orthogonal Methods: Corroborate your findings with independent techniques like mass spectrometry or by using multiple antibodies targeting different epitopes of Galanin (1-30).

References

A Comparative Analysis of Galanin (1-30) and its Endogenous Fragments: Receptor Binding, Signaling, and Functional Implications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the full-length neuropeptide Galanin (1-30) with its endogenously produced fragments. This document synthesizes experimental data on their differential binding affinities, downstream signaling pathways, and physiological effects, offering a comprehensive resource for understanding the nuanced roles of these peptides in cellular communication.

Introduction to Galanin and its Fragments

Galanin is a pleiotropic neuropeptide involved in a wide array of physiological processes, including neurotransmission, hormone secretion, feeding behavior, and pain modulation.[1] It is derived from a 123-amino acid precursor, preprogalanin, which is processed to the mature 30-amino acid (in humans) peptide, Galanin (1-30).[1][2] The biological effects of galanin are mediated through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[3][4][5] Emerging evidence suggests that Galanin (1-30) can be further processed into smaller, biologically active fragments, which may exhibit distinct receptor selectivity and functional profiles. This guide focuses on a comparative analysis of Galanin (1-30) and its key endogenous fragments, providing a framework for future research and therapeutic development.

Comparative Analysis of Receptor Binding Affinities

The interaction of Galanin (1-30) and its fragments with the three galanin receptor subtypes is a critical determinant of their biological activity. The N-terminal portion of galanin is highly conserved and essential for high-affinity receptor binding.[6][7][8]

Key Findings:

  • Galanin (1-30) is a non-selective agonist, binding with high affinity to all three galanin receptor subtypes.[6][7]

  • N-terminal fragments , such as Galanin (1-16) , retain high affinity for galanin receptors, particularly GALR1 and GALR2, and are considered to possess full agonist activity for certain functions like stimulating food intake.[4][7][9][10]

  • Truncation of the first amino acid, as in Galanin (2-11) , can lead to a significant loss of affinity for GALR1 while potentially retaining or even gaining selectivity for GALR2.[7][9]

  • Further N-terminal truncation, as seen in Galanin (3-29) , generally results in a dramatic decrease in affinity for GALR1 and GALR2.[10] However, some studies suggest it may be active at a distinct pituitary-specific galanin receptor.

Table 1: Comparative Binding Affinities (Ki in nM) of Galanin (1-30) and its Fragments

LigandGALR1GALR2GALR3
Galanin (1-30) ~1 nM~1.5 nM~1.5 nM
Galanin (1-16) High AffinityHigh AffinityData Limited
Galanin (2-11) Low AffinityModerate AffinityData Limited
Galanin (3-29) Very Low AffinityVery Low AffinityData Limited

Note: The presented values are approximations derived from multiple sources and may vary depending on the experimental conditions.

Differential Signaling Pathways

The three galanin receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. This differential coupling is a major contributor to the diverse and sometimes opposing physiological effects of galanin and its fragments.

  • GALR1 and GALR3 primarily couple to Gi/o proteins . Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5] This pathway is generally associated with inhibitory neuronal effects.

  • GALR2 , in contrast, predominantly couples to Gq/11 proteins .[4][5][6] Activation of GALR2 stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11] This pathway is often linked to excitatory cellular responses.

Below are diagrams illustrating the primary signaling pathways for each galanin receptor subtype.

GALR1_GALR3_Signaling cluster_membrane Plasma Membrane GALR1_3 GALR1 / GALR3 G_protein Gi/o GALR1_3->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC inhibits Galanin Galanin (1-30) or Fragment Galanin->GALR1_3 ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response leads to

Caption: GALR1 and GALR3 Signaling Pathway.

GALR2_Signaling cluster_membrane Plasma Membrane GALR2 GALR2 G_protein Gq/11 GALR2->G_protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 G_protein->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Galanin Galanin (1-30) or Fragment Galanin->GALR2 Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Excitatory Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: GALR2 Signaling Pathway.

Experimental Protocols

The characterization of galanin peptides relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays used to determine binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the galanin receptor subtype of interest (GALR1, GALR2, or GALR3) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-Galanin) and varying concentrations of the unlabeled competitor ligand (Galanin (1-30) or its fragments).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Workflow A 1. Prepare Membranes with Galanin Receptors B 2. Incubate Membranes with: - Radiolabeled Galanin - Unlabeled Competitor (e.g., Galanin Fragment) A->B C 3. Separate Bound and Free Radioligand via Filtration B->C D 4. Measure Radioactivity of Bound Ligand C->D E 5. Analyze Data to Determine IC50 and Ki D->E

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the production of cyclic AMP, providing a functional readout for Gi/o-coupled receptors like GALR1 and GALR3.[3][13][14]

Methodology:

  • Cell Culture: Cells stably expressing GALR1 or GALR3 are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production, along with varying concentrations of the galanin peptide being tested.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[13][14]

  • Data Analysis: Dose-response curves are generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the ligand concentration to determine the EC50 value.

Calcium Mobilization Assay

This assay is used to assess the functional activity of Gq/11-coupled receptors like GALR2 by measuring changes in intracellular calcium concentrations.[15][16][17][18]

Methodology:

  • Cell Culture and Dye Loading: Cells stably expressing GALR2 are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

  • Ligand Addition: The cells are placed in a fluorescence plate reader, and varying concentrations of the galanin peptide are added.

  • Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Dose-response curves are constructed by plotting the peak fluorescence response against the logarithm of the ligand concentration to determine the EC50 value.

Conclusion

The available data clearly indicate that Galanin (1-30) and its endogenous fragments exhibit distinct pharmacological profiles. While the full-length peptide acts as a non-selective agonist at all three galanin receptors, its N-terminal fragments, such as Galanin (1-16), largely retain this activity, particularly at GALR1 and GALR2. In contrast, further N-terminal truncations can lead to a loss of affinity and potentially confer receptor selectivity.

The differential activation of Gi/o- and Gq/11-coupled signaling pathways by these peptides underscores the complexity of the galanin system. A thorough understanding of the specific binding and functional characteristics of each galanin fragment is crucial for the development of targeted therapeutics for a range of disorders, including pain, epilepsy, and metabolic diseases. Further research is warranted to fully elucidate the physiological and pathological roles of these endogenous galanin fragments.

References

Navigating the Landscape of Commercial Galanin (1-30) ELISA Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the multifaceted neuropeptide Galanin, selecting the right quantification tool is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and specific method for measuring Galanin (1-30) levels in various biological samples. This guide provides a head-to-head comparison of several commercially available Galanin (1-30) ELISA kits, summarizing their key performance characteristics to aid in your selection process.

Performance Characteristics at a Glance

A summary of the quantitative data for several human Galanin (1-30) ELISA kits is presented below to facilitate a direct comparison of their key performance metrics.

SupplierKit NameCatalog No.Assay TypeDetection Range (pg/mL)Sensitivity (pg/mL)Sample TypesAssay Time
Biomatik Human Galanin (GAL) ELISA KitEKN45422Competitive Inhibition12.35 - 1,0005.25Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids2h
ELK Biotechnology Human GAL(Galanin) ELISA Kit-Competitive Inhibition15.63 - 1,0004.83Serum, plasma, cell lysates, cell culture supernates and other biological fluids2h
FineTest Human GAL(Galanin peptides) ELISA KitEH1219Sandwich15.625 - 1,0009.375Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples4h
Antibodies.com Human Galanin ELISA KitA2178CompetitiveNot Specified<4.26Serum, plasma, cell lysates, tissue homogenates and cell culture supernates2h 30m
MyBioSource Human Galanin peptides ELISA KitMBS761584SandwichNot SpecifiedHighNot SpecifiedNot Specified
Assay Genie Human Galanin peptides (GAL) ELISA KitHUEB1069Not SpecifiedNot SpecifiedNot SpecifiedSerum, plasma, and cell culture supernatantsNot Specified

Experimental Protocol: A Generalized Competitive ELISA Workflow

The majority of the reviewed kits employ a competitive inhibition ELISA technique. A generalized protocol for this type of assay is outlined below. Note that specific incubation times, reagent volumes, and washing steps may vary between manufacturers, and it is crucial to follow the protocol provided with the specific kit.

Principle of the Assay: This assay employs the competitive inhibition enzyme immunoassay technique.[1] The microtiter plate provided in these kits has been pre-coated with a known amount of Galanin. During the assay, Galanin present in the standards or samples competes with a fixed amount of biotin-conjugated Galanin for binding sites on a pre-coated anti-Galanin antibody.[1][2] The amount of bound biotinylated Galanin is inversely proportional to the concentration of Galanin in the sample. Following the addition of an avidin-horseradish peroxidase (HRP) conjugate and a substrate solution, the color develops, and the intensity is measured spectrophotometrically. The concentration of Galanin in the samples is determined by comparing their optical density to a standard curve.[1]

Generalized Workflow:

  • Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions and sample dilutions as required.

  • Competitive Binding: Add standards and samples to the appropriate wells of the pre-coated microplate. Subsequently, add a biotin-conjugated anti-Galanin antibody to each well.[1] Incubate to allow for competitive binding.

  • Washing: Aspirate and wash the wells multiple times with the provided wash buffer to remove unbound substances.

  • Enzyme Conjugation: Add an avidin-HRP conjugate to each well and incubate.[1]

  • Second Washing: Repeat the washing step to remove unbound avidin-HRP conjugate.

  • Substrate Reaction: Add a TMB substrate solution to each well.[1] The enzyme-substrate reaction will result in color development.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.[1] This will typically change the color of the solution.

  • Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (commonly 450nm) using a microplate reader.[1]

  • Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Determine the concentration of Galanin in the samples by interpolating their OD values on the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Reagents & Samples to RT Standards Prepare Standards Reagents->Standards Samples Prepare Samples Standards->Samples Add_Sample Add Standards/Samples Samples->Add_Sample Add_Biotin_Ab Add Biotinylated Antibody Add_Sample->Add_Biotin_Ab Incubate1 Incubate Add_Biotin_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add Avidin-HRP Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (Dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read at 450nm Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate Calculate Concentrations Standard_Curve->Calculate

Caption: Generalized workflow for a competitive Galanin ELISA.

Galanin Signaling Pathway Overview

Galanin exerts its diverse biological functions by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[3] The downstream signaling cascades activated upon receptor binding are crucial for mediating the physiological effects of Galanin.

Upon binding of Galanin to its receptors, distinct intracellular signaling pathways are initiated:

  • GALR1 and GALR3: These receptors primarily couple to Gi/o proteins.[4] Activation of GALR1 and GALR3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.

  • GALR2: In contrast, GALR2 predominantly couples to Gq/11 proteins.[5][6] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

Galanin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galanin Galanin GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_o Gi/o GALR1->Gi_o Gq_11 Gq/11 GALR2->Gq_11 GALR3->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gq_11->PLC Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC Ca->Response PKC->Response

Caption: Simplified Galanin signaling pathways via GALR1, GALR2, and GALR3.

This guide provides a starting point for selecting a suitable Galanin (1-30) ELISA kit. Researchers are encouraged to visit the manufacturers' websites for the most up-to-date information and detailed product specifications. The choice of kit will ultimately depend on the specific requirements of the study, including the sample type, required sensitivity, and available laboratory equipment.

References

Unraveling the In Vivo Roles of Galanin (1-30): A Comparative Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise biological functions of neuropeptides is paramount for novel therapeutic design. This guide provides a comprehensive comparison of galanin (1-30) knockout models against their wild-type counterparts, offering objective experimental data to confirm the peptide's diverse physiological relevance.

Galanin, a 30-amino-acid neuropeptide, is widely expressed in the central and peripheral nervous systems and has been implicated in a vast array of physiological processes, including feeding, mood regulation, pain perception, and neuronal excitability. The use of knockout (KO) mouse models, in which the gene encoding galanin is inactivated, has been instrumental in elucidating the endogenous functions of this peptide. This guide synthesizes key findings from studies utilizing these models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key phenotypic differences observed between galanin knockout (Gal KO) and wild-type (WT) mice across various functional domains.

Table 1: Feeding Behavior and Energy Homeostasis
ParameterGenotypeObservationQuantitative DataReference
Fat Intake Gal KO vs. WTReduced preference for and consumption of high-fat diet.WT mice consumed almost three-fold more fat than GKO animals (0.63 +/- 0.02 g vs. 0.23 +/- 0.01 g, P < 0.001).[1][2][1][2]
Energy Intake (High-Fat Diet) Gal KO vs. WTSignificantly lower energy intake on a high-fat diet.WT: 89.85 +/- 4.57 kJ/day vs. GKO: 76.84 +/- 3.55 kJ/day, P < 0.001.[1][2][1][2]
Body Weight Gain (High-Fat Diet) Gal KO vs. WTReduced body weight gain when fed a high-fat diet.WT: 3.48 +/- 0.44 g vs. GKO: 2.02 +/- 0.62 g, P < 0.001.[1][2][1][2]
Ethanol Consumption Gal KO vs. WTDecreased intake and preference for ethanol, particularly at higher concentrations.35-45% decrease in ethanol intake and preference at 15% ethanol concentration, with a more pronounced effect in females.[3][3]
Table 2: Anxiety-Related Behaviors
TestGenotypeObservationQuantitative DataReference
Elevated Plus Maze GalR3 KO vs. WTIncreased anxiety-like phenotype.GAL3-KO mice spent significantly less time on the open arms (3.0 ± 0.7% vs. 10.0 ± 1.7% for WT).[4][4]
Open Field Test GalR3 KO vs. WTIncreased anxiety-like behavior.Data consistent with an anxiogenic phenotype.[4][4]
Light/Dark Box GalR3 KO vs. WTIncreased anxiety-like behavior.Data consistent with an anxiogenic phenotype.[4][4]
Social Interaction Test GalR3 KO vs. WTReduced social affiliation.GAL3-KO mice were less socially affiliated with a stranger mouse.[4][4]
Table 3: Nociception (Pain Perception)
ConditionGenotypeObservationQuantitative DataReference
Baseline Noxious Stimuli Gal KO vs. WTHigher sensitivity to noxious stimuli in the absence of nerve injury.Galanin mutant mice show significantly higher sensitivity to threshold noxious stimuli.[5][5]
Neuropathic Pain Gal KO vs. WTCompromised spontaneous and evoked neuropathic pain behaviors following peripheral nerve injury.Neuropathic pain behaviors are compromised in mutant mice.[5][6][5][6]
Inflammatory Pain Gal KO vs. WTHyper-responsive to noxious stimulation after carrageenan-induced inflammation.Galanin knockout animals are hyper-responsive.[6][6]

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental approaches, the following diagrams were generated using Graphviz.

Galanin_Signaling_Pathways Galanin Signaling Pathways cluster_GalR1_3 GalR1 & GalR3 cluster_GalR2 GalR2 GalR1_3 GalR1 / GalR3 Gi_o Gαi/o GalR1_3->Gi_o Galanin AC Adenylyl Cyclase Gi_o->AC Inhibition GIRK GIRK Channels Gi_o->GIRK Activation Ca_channels Ca²⁺ Channels Gi_o->Ca_channels Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 Galanin PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC

Figure 1: Galanin Receptor Signaling Pathways

Knockout_Mouse_Generation Workflow for Generating Galanin Knockout Mice ES_cells Embryonic Stem (ES) Cells (e.g., 129Ola/Hsd strain) Electroporation Electroporation of ES Cells ES_cells->Electroporation Targeting_vector Targeting Vector Construction (e.g., PGK-Neo cassette replacing exons 1-5) Targeting_vector->Electroporation Selection Selection of Homologously Recombined ES Cell Clones Electroporation->Selection Blastocyst_injection Blastocyst Injection Selection->Blastocyst_injection Chimeric_mice Generation of Chimeric Mice Blastocyst_injection->Chimeric_mice Breeding Breeding with Wild-Type Mice to Achieve Germline Transmission Chimeric_mice->Breeding Heterozygous_mice Generation of Heterozygous (Gal+/-) Mice Breeding->Heterozygous_mice Intercrossing Intercrossing of Heterozygous Mice Heterozygous_mice->Intercrossing Homozygous_mice Generation of Homozygous Galanin Knockout (Gal-/-) Mice Intercrossing->Homozygous_mice Genotyping Genotyping to Confirm Gene Deletion (e.g., PCR, Southern Blot) Homozygous_mice->Genotyping

Figure 2: Experimental Workflow for Knockout Mouse Generation

Experimental Protocols

Generation of Galanin Knockout (Gal KO) Mice

The generation of galanin knockout mice typically involves homologous recombination in embryonic stem (ES) cells.[3][7]

  • Targeting Vector Construction: A targeting vector is engineered to replace a critical portion of the galanin gene (e.g., exons 1-5, which include the signal peptide and coding region) with a selectable marker, such as a neomycin resistance cassette (PGK-Neo).[3]

  • ES Cell Transfection: The targeting vector is introduced into ES cells, commonly derived from the 129 mouse strain, via electroporation.

  • Selection and Screening: ES cells that have undergone homologous recombination are selected for using an antibiotic (e.g., G418). Correctly targeted clones are identified by PCR and Southern blot analysis.[7]

  • Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6J), which are then implanted into a pseudopregnant female. The resulting offspring are chimeras, composed of cells from both the original blastocyst and the modified ES cells.[7]

  • Germline Transmission and Breeding: Chimeric mice are bred with wild-type mice. Offspring that inherit the modified galanin allele are identified by genotyping. Heterozygous mice are then interbred to produce homozygous galanin knockout mice.[3]

Behavioral Assays

Elevated Plus Maze (EPM) for Anxiety-Like Behavior:

This test is based on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure: Mice are placed in the center of the maze facing an open arm and are allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

  • Interpretation: A decrease in the time spent in and entries into the open arms is indicative of increased anxiety-like behavior.[4]

Open Field Test for Locomotor Activity and Anxiety-Like Behavior:

This test assesses general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus: A square arena with walls to prevent escape.

  • Procedure: Mice are placed in the center of the arena and allowed to explore for a defined period.

  • Data Collection: Locomotor activity (e.g., distance traveled, speed) and the time spent in the center versus the periphery of the arena are recorded.

  • Interpretation: Reduced exploration of the center of the open field is interpreted as an anxiogenic-like phenotype.[4]

Nociception Assays:

These tests are used to assess the sensitivity to painful stimuli.

  • Hot Plate Test (Thermal Nociception):

    • Apparatus: A metal plate maintained at a constant noxious temperature.

    • Procedure: A mouse is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw, jumping) is recorded.

  • Von Frey Test (Mechanical Nociception):

    • Apparatus: A set of calibrated monofilaments that exert a specific force.

    • Procedure: The filaments are applied to the plantar surface of the hind paw, and the withdrawal threshold is determined.

    • Interpretation: A lower latency in the hot plate test or a lower withdrawal threshold in the von Frey test indicates increased pain sensitivity (hyperalgesia).[5][8]

Conclusion

The data derived from galanin knockout models unequivocally confirm the profound and multifaceted biological relevance of Galanin (1-30). These models have demonstrated the peptide's crucial role in regulating appetite, particularly for dietary fats and alcohol, modulating anxiety and pain, and influencing other complex behaviors. The consistent and quantifiable phenotypes observed in these knockout animals provide a robust foundation for further investigation into the therapeutic potential of targeting the galanin system for a variety of disorders, including obesity, anxiety disorders, and chronic pain. This guide serves as a valuable resource for researchers aiming to build upon this foundational knowledge in their drug discovery and development endeavors.

References

Benchmarking Galanin (1-30) activity against known neuropeptide standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of human Galanin (1-30) against established neuropeptide standards. The data presented herein is intended to serve as a benchmark for researchers investigating the galaninergic system and its potential as a therapeutic target.

Galanin is a 30-amino acid neuropeptide widely expressed in the central and peripheral nervous systems. It exerts a wide range of biological functions, including roles in nociception, mood regulation, feeding, and inflammation, by activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. Understanding the potency and signaling of Galanin (1-30) in relation to other well-characterized neuropeptides is crucial for contextualizing experimental findings and advancing drug discovery efforts.

Data Presentation: Comparative Bioactivity of Neuropeptides

The following table summarizes the quantitative bioactivity data for human Galanin (1-30) and two common neuropeptide standards, Substance P and Neuropeptide Y (NPY). These standards were chosen for their well-defined pharmacology and their roles as key signaling molecules in the nervous system.

NeuropeptideReceptorReceptor TypeBinding Affinity (Ki/Kd)Functional Potency (EC50)Primary Signaling Pathway
Galanin (1-30) (human) GALR1 GPCR (Class A)~1 nM (Ki)[1]Not widely reportedGi/o: Inhibition of Adenylyl Cyclase (↓cAMP)[2][3]
GALR2 GPCR (Class A)~1 nM (Ki)[1]Not widely reportedGq/11: Stimulation of Phospholipase C (↑IP3/Ca2+)[2][3]
GALR3 GPCR (Class A)~10 nM (IC50)[4]Not widely reportedGi/o: Inhibition of Adenylyl Cyclase (↓cAMP)[2][3]
Substance P NK1 GPCR (Class A)~0.33 nM (Kd)[5]~16 nM (Ca2+ mobilization)[6],[7]Gq/11: Stimulation of Phospholipase C (↑IP3/Ca2+)[8]
Neuropeptide Y (NPY) Y1 GPCR (Class A)~0.27 nM (IC50)[9]~3 nM (cAMP inhibition)[10]Gi/o: Inhibition of Adenylyl Cyclase (↓cAMP)[11]
Y2 GPCR (Class A)~2 nM (Kd)[12]~0.5 nM (cAMP inhibition)[12]Gi/o: Inhibition of Adenylyl Cyclase (↓cAMP)[11]

Ki = Inhibition Constant, Kd = Dissociation Constant, IC50 = Half-maximal Inhibitory Concentration, EC50 = Half-maximal Effective Concentration. Values are approximate and can vary based on the assay system.

Experimental Protocols

A robust understanding of a neuropeptide's activity requires well-defined experimental protocols. Below is a detailed methodology for a common in vitro functional assay used to quantify the activity of neuropeptides that signal through Gi/o-coupled receptors, such as Galanin acting on GALR1 and GALR3.

Protocol: Forskolin-Induced cAMP Accumulation Assay

This assay measures the ability of a Gi/o-coupled receptor agonist, like Galanin (1-30), to inhibit the production of cyclic AMP (cAMP) stimulated by the adenylyl cyclase activator, forskolin.

1. Cell Culture and Plating:

  • Cell Line: Use a recombinant cell line stably expressing the human galanin receptor of interest (e.g., HEK293-hGALR1 or CHO-K1-hGALR1).

  • Culture Conditions: Maintain cells in appropriate growth medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

  • Plating: Seed cells into 96-well or 384-well solid white assay plates at a density that ensures they reach 80-90% confluency on the day of the experiment. Incubate for 24 hours.

2. Assay Procedure:

  • Wash: Gently wash the cells with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Pre-incubation: Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to each well. This prevents the degradation of cAMP and enhances the assay signal window. Incubate for 15-30 minutes at 37°C.

  • Agonist and Forskolin Addition: Prepare a dose-response curve of Galanin (1-30) and the standard neuropeptide (e.g., NPY). Add varying concentrations of the peptides to the wells, immediately followed by the addition of a fixed concentration of forskolin (e.g., 1-10 µM, a concentration predetermined to give a submaximal stimulation of cAMP).

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for receptor activation and modulation of cAMP production.

3. cAMP Detection (Lysis and Readout):

  • Lysis: Lyse the cells by adding the detection reagents from a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These kits typically contain a lysis buffer and detection components.

  • Detection: Follow the manufacturer's instructions for the specific kit. For homogeneous assays like HTRF, this usually involves incubating the plate in the dark for 60 minutes at room temperature before reading on a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP produced.

4. Data Analysis:

  • Normalization: Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.

  • Curve Fitting: Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

  • EC50 Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Mandatory Visualizations

Galanin Receptor Signaling Pathways

Galanin_Signaling cluster_gi cluster_gq Galanin Galanin (1-30) GALR1_3 GALR1_3 Galanin->GALR1_3 GALR2 GALR2 Galanin->GALR2 Gi Gαi/o AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Gq Gαq/11 PLC Phospholipase C Gq->PLC Activates IP3_Ca ↑ IP3 / Ca²⁺ PLC->IP3_Ca GALR1_3->Gi Activates GALR2->Gq Activates

Experimental Workflow: Neuropeptide Functional Assay

Functional_Assay_Workflow start Start: Receptor-Expressing Cell Line plate_cells 1. Seed Cells into Assay Plate start->plate_cells incubate1 2. Incubate 24h (37°C, 5% CO₂) plate_cells->incubate1 prepare_reagents 3. Prepare Peptide Dilutions & Assay Reagents incubate1->prepare_reagents stimulation 4. Add Peptides & Stimulant (e.g., Forskolin) to Cells prepare_reagents->stimulation incubate2 5. Incubate 30 min (37°C) stimulation->incubate2 lysis_detection 6. Lyse Cells & Add Detection Reagents incubate2->lysis_detection read_plate 7. Read Plate on Compatible Reader lysis_detection->read_plate analyze 8. Analyze Data: Generate Dose-Response Curve read_plate->analyze end End: Determine EC₅₀ & Efficacy analyze->end

Logical Relationship for Benchmarking

Benchmarking_Logic cluster_inputs Test Articles cluster_assays Experimental Assays cluster_outputs Comparative Data Galanin Galanin (1-30) BindingAssay Receptor Binding Assay (Determines Affinity: Kᵢ) Galanin->BindingAssay FunctionalAssay Functional Assay (Determines Potency: EC₅₀) Galanin->FunctionalAssay Standard Standard Neuropeptide (e.g., Substance P, NPY) Standard->BindingAssay Standard->FunctionalAssay AffinityData Quantitative Affinity Data BindingAssay->AffinityData PotencyData Quantitative Potency Data FunctionalAssay->PotencyData Conclusion Conclusion: Comparative Bioactivity Profile of Galanin (1-30) AffinityData->Conclusion PotencyData->Conclusion

References

Safety Operating Guide

Proper Disposal and Safety Protocols for Galanin (1-30), Human

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of bioactive peptides like Galanin (1-30), human, is paramount for laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Safety and Handling Data

ParameterRecommendationSource
Storage (Lyophilized Powder) Short-term: Stable at room temperature for days to weeks. Long-term: Store at < -20°C or -80°C.[1]
Storage (In Solution) Prepare fresh if possible. Can be stored in aliquots at -20°C for up to one month. Avoid multiple freeze-thaw cycles.[2][3]
Personal Protective Equipment (PPE) Always wear gloves, a lab coat, and safety glasses. Handle in a well-ventilated area.[1]
Solubility Soluble in water (e.g., 1 mg/ml).[2][4]
Incompatibilities Protect from moisture and intense light.[1][5]
Usage For Research Use Only. Not for human or veterinary use.[2][6][7]

Experimental Protocols: Standard Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound, and its containers. This protocol is based on general best practices for chemical waste disposal. Always consult and adhere to your institution's specific safety guidelines and local, state, and federal regulations.

1. Unused or Expired Product (Lyophilized Powder):

  • Step 1: Ensure the product is in its original, sealed container or a clearly labeled, sealed waste container.
  • Step 2: Treat as chemical waste. Do not dispose of it in regular trash.
  • Step 3: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

2. Contaminated Labware and Materials (e.g., pipette tips, tubes, gloves):

  • Step 1: Place all solid waste contaminated with Galanin (1-30) into a designated, clearly labeled hazardous waste bag or container.
  • Step 2: Do not mix with non-hazardous waste.
  • Step 3: When the container is full, seal it and arrange for disposal through your institution's EHS office.

3. Aqueous Solutions Containing Galanin (1-30):

  • Step 1: Collect all aqueous waste containing Galanin (1-30) in a designated, sealed, and clearly labeled hazardous waste container.
  • Step 2: Do not pour solutions down the drain unless specifically permitted by your institution's EHS guidelines for this class of compound.
  • Step 3: Store the waste container in a secondary containment tray in a cool, dry place away from incompatible materials.
  • Step 4: Arrange for pickup by your institution's EHS-approved waste management service.

4. Empty Vials:

  • Step 1: Triple rinse the empty vial with a suitable solvent (e.g., water).
  • Step 2: Collect the rinsate as hazardous aqueous waste (see protocol 3).
  • Step 3: After rinsing, the vial may be disposed of in regular laboratory glass waste, provided it is defaced to prevent reuse. Check with your institutional guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, in a laboratory setting.

Figure 1. Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start Galanin (1-30) Waste Generated solid_waste Unused Product / Contaminated Solids start->solid_waste liquid_waste Aqueous Solutions start->liquid_waste empty_container Empty Vials start->empty_container collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Aqueous Chemical Waste Container liquid_waste->collect_liquid rinse_vial Triple Rinse Vial empty_container->rinse_vial EHS_pickup Arrange for Pickup by Institutional EHS collect_solid->EHS_pickup collect_liquid->EHS_pickup collect_rinsate Collect Rinsate as Aqueous Waste rinse_vial->collect_rinsate dispose_vial Dispose of Rinsed Vial in Glass Waste rinse_vial->dispose_vial collect_rinsate->collect_liquid

Figure 1. Disposal Workflow for this compound

Galanin Signaling Pathway

This compound, is an endogenous neuropeptide that exerts its effects by binding to three subtypes of G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. The activation of these receptors initiates distinct intracellular signaling cascades.

Figure 2. Simplified Galanin Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GalR1 GalR1 Gi Gαi/o GalR1->Gi GalR2 GalR2 Gq Gαq/11 GalR2->Gq GalR3 GalR3 GalR3->Gi AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC MAPK MAPK Pathway Gq->MAPK cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Activate PKC IP3_DAG->PKC Galanin Galanin (1-30) Galanin->GalR1 Galanin->GalR2 Galanin->GalR3

References

Personal protective equipment for handling Galanin (1-30), human

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Galanin (1-30), human. The following procedures are designed to ensure the safe handling, storage, and disposal of this neuropeptide.

For research use only. Not for human or veterinary use.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized powder form, adherence to proper PPE protocols is mandatory to prevent inhalation, and skin and eye contact.[4]

Minimum PPE Requirements:

  • Lab Coat: A standard laboratory coat should be worn and kept buttoned.[5]

  • Protective Eyewear: Safety glasses with side-shields are the minimum requirement.[6] For tasks with a splash hazard, chemical splash goggles should be worn.[6]

  • Gloves: Disposable nitrile gloves are suitable for providing protection against incidental contact.[5][6] Gloves should be inspected before use and changed immediately after any contact with the peptide.[5]

  • Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[5][6]

For Handling Larger Quantities or when Generating Dust:

  • Respiratory Protection: An appropriate dust respirator is recommended to avoid inhalation of the lyophilized powder.[7]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound. As a peptide containing Tryptophan, Asparagine, and Methionine, it has a limited shelf life and is susceptible to degradation if not stored correctly.[7][8][9]

Form Storage Temperature Duration Notes
Lyophilized Powder -20°C≥ 4 years[10]For long-term storage, lower temperatures (-50°C or below) are preferred.[7] The product is stable at room temperature for short periods, such as during shipping.[1][11]
4°C2 years[11]
In Solution -80°CUp to 6 months[11]
-20°CUp to 1 month[1][11]Long-term storage in solution is not recommended.[7][9] Prepare solutions for same-day use if possible.[1]

Handling and Reconstitution Protocol

Follow these steps to ensure safe and effective handling of lyophilized this compound.

Materials:

  • Vial of lyophilized this compound

  • Appropriate solvent (e.g., sterile water, DMSO, or acetonitrile/water with 0.1% TFA)

  • Desiccator

  • Calibrated Pipettes

  • Vortex or sonicator

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature inside a desiccator.[7][9] This prevents the condensation of moisture, which can reduce the peptide content and stability.[7][9]

  • Weighing: If required, weigh the desired amount of peptide quickly in a controlled environment to minimize exposure to air and moisture.[7][9] Reseal the vial tightly immediately after.[7][9]

  • Solvent Selection: The solubility of this compound can vary. While some suppliers state it is soluble in water (0.5-1 mg/ml)[1][8], others recommend dissolving it in a small amount of DMSO or 80% acetonitrile in water with 0.1% TFA.[12] It is advisable to consult the certificate of analysis for the specific batch.

  • Reconstitution:

    • Aseptically add the appropriate volume of the chosen solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the peptide.

    • If necessary, brief sonication in a water bath can help dissolve larger particles, but avoid excessive heating.[7]

  • Aliquoting and Storage: For storage, it is best to aliquot the peptide solution into smaller, single-use volumes and store them frozen at -20°C or below.[7][9] Avoid repeated freeze-thaw cycles.

Accidental Exposure and First Aid

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of water. If irritation persists, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All waste materials contaminated with this compound must be handled and disposed of in accordance with federal, state, and local environmental regulations.[4]

Procedure for Disposal:

  • Collection: Collect all contaminated materials, including empty vials, pipette tips, and gloves, in a designated and clearly labeled waste container.

  • Deactivation/Disposal: A recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4] Alternatively, consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.

  • Environmental Precaution: Do not discharge contaminated wastewater into the environment without proper treatment.[4]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Disposal start Start: Receive Peptide ppe Don Appropriate PPE (Lab Coat, Gloves, Eyewear) start->ppe equilibrate Equilibrate Vial in Desiccator ppe->equilibrate weigh Weigh Lyophilized Powder (If necessary) equilibrate->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute store_lyo Store Lyophilized at -20°C or below weigh->store_lyo Store remaining use Use in Experiment reconstitute->use store_sol Aliquot and Store Solution at -20°C or below reconstitute->store_sol For later use collect_waste Collect Contaminated Waste use->collect_waste store_sol->use dispose Dispose via Chemical Incineration or Institutional Protocol collect_waste->dispose end End dispose->end

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.